molecular formula C11H13NO B3122160 4-Methoxy-1,3-dimethyl-1H-indole CAS No. 300679-77-0

4-Methoxy-1,3-dimethyl-1H-indole

Cat. No.: B3122160
CAS No.: 300679-77-0
M. Wt: 175.23 g/mol
InChI Key: KEIFWQZGUMLSQG-UHFFFAOYSA-N
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Description

4-Methoxy-1,3-dimethyl-1H-indole is a synthetic indole derivative of significant interest in medicinal chemistry and organic synthesis. Indoles represent a privileged scaffold in drug design due to their diverse biological activities and presence in many pharmacologically active molecules . This compound features a methoxy substituent at the 4-position and methyl groups on the 1- and 3-positions of the indole ring system, a structural motif common in compounds investigated for various therapeutic applications. Researchers value such methoxy-substituted indoles for their potential in developing new bioactive molecules. For instance, methoxy-indole derivatives have been extensively studied as key structural components in the design of novel antiplatelet aggregation inhibitors, which are crucial in the treatment of cardiovascular diseases . Furthermore, the indole nucleus is a versatile building block for designing compounds with anticancer, antibacterial, anti-inflammatory, and antidiabetic properties . The specific substitution pattern on 4-Methoxy-1,3-dimethyl-1H-indole makes it a valuable intermediate for further chemical modifications, such as the synthesis of more complex hydrazone derivatives or other functionalized molecules aimed at interacting with biological targets . This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1,3-dimethylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-7-12(2)9-5-4-6-10(13-3)11(8)9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIFWQZGUMLSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Methoxy-1,3-dimethyl-1H-indole: A Comprehensive Technical Guide to Structure, Synthesis, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-1,3-dimethyl-1H-indole (CAS: 300679-77-0) is a highly specialized heterocyclic compound that serves as a privileged scaffold in modern medicinal chemistry and drug discovery[1]. Characterized by an electron-donating methoxy group at the C4 position and methyl substitutions at both the N1 and C3 positions, this molecule is strategically designed to modulate physicochemical properties and metabolic stability. For drug development professionals, this scaffold is particularly valuable in the synthesis of serotonergic ligands, psychoplastogens, and novel therapeutics targeting the central nervous system (CNS). This whitepaper provides an authoritative, in-depth analysis of its structural chemistry, validated synthetic methodologies, and pharmacological relevance.

Structural Chemistry & Physicochemical Properties

The unique substitution pattern of 4-methoxy-1,3-dimethyl-1H-indole dictates its chemical behavior and biological utility.

  • C4-Methoxy Group: The oxygen atom acts as a strong electron-donating group via resonance, increasing the electron density of the indole ring. In biological systems, this moiety mimics the 4-hydroxyl group of psilocin, allowing it to act as a critical hydrogen bond acceptor within receptor binding pockets[2].

  • N1-Methylation: By replacing the indolic N-H proton with a methyl group, the molecule loses its hydrogen bond donor capacity. This modification significantly increases the lipophilicity (LogP) of the compound, which is a critical parameter for enhancing Blood-Brain Barrier (BBB) permeability in neuro-therapeutics[3].

  • C3-Methylation: The C3 position of the indole ring is notoriously susceptible to electrophilic attack and oxidative metabolism. Methylation at this site provides steric hindrance, blocking rapid metabolic degradation and stabilizing the core structure[4].

Table 1: Physicochemical Properties of 4-Methoxy-1,3-dimethyl-1H-indole
PropertyValueReference / Derivation
IUPAC Name 4-Methoxy-1,3-dimethyl-1H-indoleStandard Nomenclature
CAS Registry Number 300679-77-0[1]
Molecular Formula C₁₁H₁₃NO[1]
Molar Mass 175.23 g/mol Calculated
Appearance Off-white to light brown crystalline solidExtrapolated from 4-methoxyindole[3]
Computed LogP ~2.8Extrapolated from 1,3-dimethylindole[4]
Hydrogen Bond Donors 0Structural Analysis
Hydrogen Bond Acceptors 1Structural Analysis

Synthetic Methodologies: N-Alkylation Workflow

The most direct and high-yielding route to synthesize 4-methoxy-1,3-dimethyl-1H-indole is the N-alkylation of the commercially available precursor, 4-methoxy-3-methyl-1H-indole. The following protocol outlines a self-validating system designed for high purity and mechanistic control.

Step-by-Step Protocol: N-Methylation via Indolide Anion

Causality & Mechanism: The addition of sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) serves to deprotonate the weakly acidic indolic nitrogen (pKa ~16). Anhydrous conditions are critical because NaH reacts violently with water to form sodium hydroxide and hydrogen gas, which would destroy the reagent and pose a flammability hazard[3]. Upon deprotonation, the resulting indolide anion becomes highly nucleophilic. The subsequent dropwise addition of methyl iodide (MeI) facilitates a rapid SN2 substitution[3].

Materials:

  • 4-Methoxy-3-methyl-1H-indole (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Methyl Iodide (MeI, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Dissolve 4-methoxy-3-methyl-1H-indole in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Add NaH in small portions. Self-Validation Check: The evolution of hydrogen gas (bubbling) confirms active deprotonation. Stir for 30 minutes until gas evolution ceases, indicating complete formation of the indolide anion.

  • Alkylation: Add MeI dropwise via syringe to the 0 °C solution. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Reaction Monitoring (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:EtOAc, 8:2). Self-Validation Check: The starting material will appear as a lower Rf spot due to its polar N-H bond. The successful formation of the N-methylated product is confirmed by the emergence of a distinct, higher Rf spot.

  • Quenching & Workup: Quench the reaction slowly with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine (5x) to remove residual DMF.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield pure 4-methoxy-1,3-dimethyl-1H-indole.

SynthWorkflow A 4-Methoxy-3-methyl-1H-indole (Starting Material) B NaH / Anhydrous DMF (0°C to RT) A->B Deprotonation C Indolide Anion (Intermediate) B->C -H2 gas D Methyl Iodide (MeI) (Electrophile) C->D SN2 Attack E 4-Methoxy-1,3-dimethyl-1H-indole (Target Product) D->E Alkylation

Fig 1. Step-by-step N-methylation workflow for 4-Methoxy-1,3-dimethyl-1H-indole synthesis.

Pharmacological Relevance: The 4-Methoxyindole Core

In neuropharmacology, the 4-methoxyindole scaffold is heavily utilized in the design of serotonergic ligands, particularly those targeting the 5-HT₂A receptor. Compounds derived from this core, such as 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT), demonstrate unique binding profiles compared to their 5-methoxy counterparts[5].

The structural modifications present in 4-methoxy-1,3-dimethyl-1H-indole offer specific pharmacological consequences:

  • Receptor Selectivity: While 5-MeO-DMT exhibits high affinity for both 5-HT₁A and 5-HT₂A receptors, shifting the methoxy group to the 4-position (as seen in 4-MeO-DMT) significantly reduces 5-HT₁A affinity while maintaining robust 5-HT₂A binding[5].

  • Psychoplastogenic Potential: Activation of the 5-HT₂A receptor by 4-substituted indoles triggers a Gq-coupled signaling cascade that promotes structural and functional neuroplasticity (dendritic arborization and synaptogenesis)[2].

Table 2: Comparative Pharmacological Impact of Indole Substitutions
Scaffold ModificationPhysicochemical EffectPharmacological Consequence
C4-Methoxy Substitution Increases electron density of the indole ring.Modulates 5-HT receptor affinity; mimics psilocin/ergot pharmacophores[2].
N1-Methylation Eliminates N-H hydrogen bond donor; increases LogP.Enhances BBB permeability; alters 5-HT₁A vs 5-HT₂A selectivity[5].
C3-Methylation Steric hindrance at the reactive C3 position.Prevents oxidative metabolism; stabilizes the indole core[4].
5-HT₂A Receptor Gq Signaling Pathway

When 4-methoxyindole derivatives bind to the orthosteric site of the 5-HT₂A receptor, they induce a conformational change that activates the Gq/11 protein. This leads to the stimulation of Phospholipase C (PLC), which hydrolyzes PIP₂ into IP₃ and DAG, ultimately resulting in intracellular calcium release and the activation of Protein Kinase C (PKC)[2].

Signaling Ligand 4-Methoxyindole Ligand Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Orthosteric Binding Gq Gq/11 Alpha Subunit Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 Cleavage PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opening PKC PKC Activation DAG->PKC Co-activation Ca->PKC Co-activation

Fig 2. Gq-coupled 5-HT2A signaling pathway activated by 4-methoxyindole pharmacophores.

References

  • [1] 83696-95-1 | 4-Methoxy-3-methyl-1H-indole | BLD Pharm. bldpharm.com. 1

  • [3] A Comprehensive Technical Guide to 1-Cyclopropyl-4-methoxy-1H-indole: Synthesis, Properties, and Potential Biological Applications. benchchem.com. 3

  • [4] 1,3-Dimethylindole | C10H11N | CID 70130. nih.gov (PubChem). 4

  • [5] Application Notes and Protocols for the Synthesis of 4-Methoxy-DMT via Speeter. benchchem.com. 5

  • [2] Development of Non-Hallucinogenic Psychoplastogens. escholarship.org (UC Davis).2

Sources

A Comprehensive Technical Guide to the Pharmacological Significance of 4-Methoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by Gemini

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a methoxy group at the 4-position of the indole ring gives rise to 4-methoxyindole derivatives, a class of compounds with a distinct and versatile pharmacological profile. This substitution significantly influences the molecule's electronic properties, solubility, and reactivity, making it a valuable building block in drug discovery.[1] This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and therapeutic potential of 4-methoxyindole derivatives. We will explore their applications in neuropharmacology, oncology, and other areas, offering field-proven insights for researchers, scientists, and drug development professionals. The content is structured to explain the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Section 1: The 4-Methoxyindole Scaffold: Physicochemical Properties and Synthetic Strategies

Introduction to the Indole Nucleus and the Influence of the 4-Methoxy Group

The indole ring system is a cornerstone of pharmacologically active compounds, present in everything from the essential amino acid tryptophan to the neurotransmitter serotonin. The introduction of a methoxy (-OCH3) group at the C4 position has a profound impact. This electron-donating group enhances the electron density of the bicyclic system, which can modulate receptor binding affinity and intrinsic activity. Furthermore, the methoxy group can alter the molecule's lipophilicity and metabolic stability, key parameters in determining the pharmacokinetic profile of a drug candidate. Its presence enhances both reactivity and solubility, making it an excellent starting point for the development of new bioactive molecules.[1]

Key Synthetic Routes

The synthesis of the 4-methoxyindole core is a critical first step in the exploration of its derivatives. Several classical and modern synthetic methods are employed, with the choice often depending on the availability of starting materials and the desired substitution patterns. The Leimgruber-Batcho indole synthesis is a particularly effective method for producing 4-methoxyindole itself.

Experimental Protocol: Leimgruber-Batcho Synthesis of 4-Methoxyindole

This two-step protocol provides a reliable method for the synthesis of the 4-methoxyindole core, starting from 2-methoxy-6-nitrotoluene.

Step 1: Synthesis of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine

  • Reaction Setup: To a solution of 10 g of 2-methoxy-6-nitrotoluene in 100 ml of N,N-Dimethylformamide (DMF) in a round-bottom flask, add 8.74 ml of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and 5.44 ml of pyrrolidine.

  • Reflux: Heat the mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After cooling, concentrate the mixture to half its original volume under reduced pressure.

  • Extraction: Pour the remaining mixture into a separatory funnel containing diethyl ether and water. Extract the aqueous layer with diethyl ether.

  • Washing and Drying: Combine the organic phases, wash with a saturated sodium chloride (brine) solution, and dry over anhydrous magnesium sulfate (MgSO4).

  • Isolation: Evaporate the solvent under vacuum to yield the crude enamine product, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to 4-Methoxyindole

  • Zinc Activation: Prepare activated zinc by stirring zinc powder (150 ml) in 500 ml of 0.5N HCl for 1 hour at room temperature. Filter the suspension, wash the zinc powder with water until the pH is neutral, then wash with anhydrous ethanol and diethyl ether. Dry the activated zinc thoroughly.

  • Reaction Setup: Dissolve 10 g of the enamine from Step 1 in 46 ml of acetic acid in a flask equipped with a stirring bar and placed in an ice bath.

  • Reduction: Add the activated zinc (31.6 g) portionwise, ensuring the internal temperature is maintained between 20 and 30°C.

  • Reaction: Stir the mixture at room temperature for 30 minutes after the addition is complete.

  • Filtration and Extraction: Filter the reaction mixture. Extract the filtrate with ethyl acetate (EtOAc).

  • Washing and Drying: Wash the combined organic phases sequentially with saturated sodium bicarbonate (NaHCO3) solution and brine. Dry the organic layer over anhydrous MgSO4.

  • Purification: Evaporate the solvent under vacuum. Purify the resulting residue by silica gel column chromatography, eluting with a cyclohexane/EtOAc gradient (e.g., from 98:2 to 95:5) to yield pure 4-methoxy-1H-indole.[2]

Mandatory Visualization: Synthetic Workflow

cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization start 2-Methoxy-6-nitrotoluene reagents1 DMF-DMA, Pyrrolidine, DMF start->reagents1 Reflux product1 Intermediate Enamine reagents1->product1 reagents2 Activated Zinc, Acetic Acid product1->reagents2 Reduction product2 4-Methoxyindole reagents2->product2

Caption: Leimgruber-Batcho synthesis of 4-methoxyindole.

Section 2: Neuropharmacological Applications

The structural similarity of the indole nucleus to endogenous neurotransmitters like serotonin has made its derivatives a fertile ground for neuropharmacology research. The 4-methoxy substitution often confers unique properties, leading to compounds with potential applications in treating a range of neurological and psychiatric disorders.[1]

Targeting Serotonin Receptors

4-methoxyindole derivatives have been explored as modulators of serotonin (5-HT) receptors. For instance, 4-methoxytryptamine acts as a potent full agonist at the 5-HT2A receptor, a key target for psychedelic drugs and some atypical antipsychotics.[3] The affinity and activity at various 5-HT receptor subtypes can be fine-tuned through chemical modification of the 4-methoxyindole scaffold, highlighting its potential for developing novel therapeutics for conditions like depression, anxiety, and psychosis.[4][5]

Potential in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies, including oxidative stress, neuroinflammation, protein aggregation, and neuronal loss.[6][7][8] 4-methoxyindole derivatives have emerged as promising multi-target agents to combat these processes.

  • Enzyme Inhibition: A series of 4-methoxyphenyl-sulfonyl indole derivatives were synthesized and showed remarkable inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase A (MAO-A), all of which are validated targets in Alzheimer's disease therapy.[9]

  • Antioxidant and Anti-inflammatory Effects: The 4-methoxyindole core contributes to the antioxidant and anti-inflammatory properties of its derivatives.[10] Studies have shown that certain indole derivatives can mitigate neuroinflammation by down-regulating the NLRP3 inflammasome and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in microglial cells.[11] They can also bolster cellular antioxidant defenses by up-regulating the NRF2 pathway.[11] This dual action is critical for protecting neurons from the toxic environment characteristic of neurodegenerative conditions.[7][11]

Mandatory Visualization: Neuroprotective Signaling Pathway

cluster_stress Cellular Stress (e.g., MPP+) cluster_pathway NLRP3 Inflammasome Pathway stress Neurotoxins / Oxidative Stress nlrp3 NLRP3 Inflammasome Activation stress->nlrp3 casp1 Caspase-1 Activation nlrp3->casp1 cytokines IL-1β, IL-6, TNF-α Release casp1->cytokines neuroinflammation Neuroinflammation & Neuronal Damage cytokines->neuroinflammation derivative 4-Methoxyindole Derivative derivative->nlrp3 Inhibits tubulin α/β-Tubulin Dimers microtubule Microtubule Polymerization tubulin->microtubule spindle Mitotic Spindle Formation microtubule->spindle arrest Mitotic Arrest microtubule->arrest mitosis Cell Division (Mitosis) spindle->mitosis proliferation Cancer Cell Proliferation mitosis->proliferation derivative 4-Methoxyindole Derivative derivative->microtubule Inhibits apoptosis Apoptosis arrest->apoptosis

Caption: Tubulin polymerization inhibition leading to apoptosis.

Proliferation Inhibition in Cancer Cell Lines

The cytotoxic effects of 4-methoxyindole derivatives have been validated across numerous human cancer cell lines.

  • 4-methoxyindole-3-carbinol (4MeOI3C): This compound, a natural breakdown product from cruciferous vegetables, is a more potent inhibitor of colon cancer cell proliferation than the well-known indole-3-carbinol (I3C). [12]At higher concentrations, it induces significant cell death and arrests the cell cycle in the G0/G1 phase. [12]* Synthetic Derivatives: Novel synthetic derivatives have shown potent cytotoxicity against liver (HEPG-2), gastric (SGC-7901), and colon (LS174T) carcinoma cell lines, with some compounds exhibiting IC50 values in the low micromolar range. [13][14]

Data Presentation: Cytotoxicity of 4-Methoxyindole Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
4-methoxyindole-3-carbinolDLD-1 (Colon)116[12]
4-methoxyindole-3-carbinolHCT 116 (Colon)96[12]
Synthetic Derivative 12eHEPG-2 (Liver)6.1 - 9.2[13][14]
Synthetic Derivative 12eSGC-7901 (Gastric)6.1 - 9.2[13][14]
Synthetic Derivative 12eLS174T (Colon)6.1 - 9.2[13][14]
Induction of Apoptosis via Intrinsic Pathway

Mechanistic studies have revealed that the most potent anticancer 4-methoxyindole derivatives induce apoptosis primarily through the mitochondria-mediated intrinsic pathway. This is characterized by the dissipation of the mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3, which are key executioners of programmed cell death. [13][14]

Section 4: Other Pharmacological Activities

The versatility of the 4-methoxyindole scaffold extends beyond neuropharmacology and oncology. It serves as a building block for compounds targeting a wide array of biological processes. [1][15]

  • Aryl Hydrocarbon Receptor (AhR) Modulation: The metabolism of compounds like 4-methoxyglucobrassicin leads to 4-methoxyindole-3-carbinol, a potent modulator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. [16]AhR activation induces detoxification enzymes, highlighting a role in cellular protection. [16]Other studies have shown that simple methoxyindoles can act as both agonists and antagonists of AhR, depending on the precise substitution pattern. [17]* Antiviral Activity: 4-Methoxyindole is a key reactant in the preparation of HIV-1 integrase inhibitors, which are a class of antiretroviral drugs that block the virus's ability to integrate its genetic material into the host cell's DNA. [15]* Antidiabetic Potential: The scaffold is also used to synthesize Sodium-Dependent Glucose Co-transporter 2 (SGLT2) inhibitors, a modern class of drugs for managing hyperglycemia in diabetes. [15]

Section 5: Future Perspectives and Drug Development Challenges

4-methoxyindole derivatives represent a promising and versatile class of compounds with demonstrated pharmacological significance across multiple therapeutic areas. The accumulated structure-activity relationship (SAR) data show that subtle changes to the scaffold can dramatically alter biological activity, allowing for the fine-tuning of potency and selectivity.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing novel libraries of 4-methoxyindole derivatives to explore new biological targets.

  • Multi-Target Drug Design: Leveraging the scaffold's inherent ability to interact with multiple targets to design single-molecule therapies for complex diseases like Alzheimer's. [8]3. Optimizing Pharmacokinetics: Addressing challenges such as blood-brain barrier permeability for CNS targets and improving metabolic stability to enhance in vivo efficacy. [8] The 4-methoxyindole core is a validated and powerful starting point in medicinal chemistry. Continued investigation into its derivatives holds significant promise for the development of the next generation of therapeutics for some of the most challenging human diseases.

References

  • Chaplin, D. J., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry, 21(21), 6589-6597. (URL: [Link])

  • El-Malah, A. A., et al. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(49), 29471-29505. (URL: [Link])

  • Wortelboer, K. W., et al. (2010). Effect of 4-methoxyindole-3-carbinol on the proliferation of colon cancer cells in vitro, when treated alone or in combination with indole-3-carbinol. Journal of Agricultural and Food Chemistry, 58(14), 8453-8459. (URL: [Link])

  • Kumar, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114455. (URL: [Link])

  • Khan, I., et al. (2025). Synthesis, Anti-Alzheimer Evaluation and In Silico Study of 4-Methoxyphenyl)Sulfonyl Indole Hybrid Thiosemicarbazones. Archiv der Pharmazie, e2500034. (URL: [Link])

  • THE SYNTHESIS AND REACTIONS OF METHOXYINDOLE COMPOUNDS. (URL: [Link])

  • Chen, J., et al. (2017). Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway. Drug Design, Development and Therapy, 11, 1879-1893. (URL: [Link])

  • Chen, J., et al. (2017). Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway. ResearchGate. (URL: [Link])

  • 4-Methoxytryptamine - Wikipedia. (URL: [Link])

  • Bertaccini, G., & Vitali, T. (1967). Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. Il Farmaco; edizione scientifica, 22(4), 229-244. (URL: [Link])

  • Role of Bioactives in Neurodegenerative Diseases - MDPI. (URL: [Link])

  • Glennon, R. A., et al. (1982). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 25(10), 1163-1168. (URL: [Link])

  • Chen, S. J., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2639. (URL: [Link])

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications - Hilaris Publisher. (URL: [Link])

  • Dvorak, Z., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Drug Metabolism and Disposition, 46(5), 647-657. (URL: [Link])

  • Iadanza, M. D., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 28(18), 6537. (URL: [Link])

  • Glennon, R. A., et al. (1982). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 25(10), 1163-1168. (URL: [Link])

Sources

An In-depth Technical Guide to 4-Methoxy-1,3-dimethyl-1H-indole: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Methoxy-1,3-dimethyl-1H-indole, a substituted indole of interest in medicinal chemistry. Due to its specific substitution pattern, this compound is not widely commercially available and a specific CAS number is not readily found in major chemical databases. However, its structural similarity to other biologically active indoles suggests its potential as a valuable scaffold in drug discovery programs. This document outlines a plausible synthetic route, predicted physicochemical and spectroscopic properties, and discusses its potential therapeutic applications based on the well-established pharmacology of the indole nucleus.

Physicochemical Properties

The fundamental properties of 4-Methoxy-1,3-dimethyl-1H-indole are derived from its chemical formula, C₁₁H₁₃NO.

PropertyValueSource
Molecular Formula C₁₁H₁₃NOCalculated
Molecular Weight 175.23 g/mol Calculated
CAS Number Not readily available-
Predicted LogP ~2.5 - 3.0Estimated based on similar structures
Appearance Likely an off-white to pale yellow solidInferred from similar indole derivatives

Proposed Synthesis Pathway

While a specific, validated synthesis for 4-Methoxy-1,3-dimethyl-1H-indole is not prominently described in the literature, a reliable route can be proposed based on established indole synthesis methodologies, such as the Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde.

Fischer Indole Synthesis: A Step-by-Step Protocol

This protocol describes a plausible synthesis of 4-Methoxy-1,3-dimethyl-1H-indole from commercially available starting materials.

Step 1: Preparation of (3-Methoxyphenyl)hydrazine

  • Reactants: 3-Methoxyaniline, Sodium Nitrite, Hydrochloric Acid, and a reducing agent (e.g., Sodium Sulfite or Tin(II) Chloride).

  • Procedure:

    • Diazotize 3-methoxyaniline with sodium nitrite and hydrochloric acid at 0-5 °C.

    • Reduce the resulting diazonium salt in situ with a suitable reducing agent to yield (3-methoxyphenyl)hydrazine.

    • Extract the product with an organic solvent and purify by distillation or crystallization.

  • Causality: The diazotization followed by reduction is a standard and efficient method for the preparation of substituted phenylhydrazines, which are key precursors for the Fischer indole synthesis.

Step 2: Condensation and Cyclization

  • Reactants: (3-Methoxyphenyl)hydrazine and Methyl ethyl ketone.

  • Catalyst: A protic or Lewis acid catalyst (e.g., Sulfuric Acid, Zinc Chloride, or Polyphosphoric Acid).

  • Procedure:

    • React (3-methoxyphenyl)hydrazine with methyl ethyl ketone to form the corresponding phenylhydrazone. This reaction is typically carried out at room temperature.

    • Heat the resulting phenylhydrazone in the presence of an acid catalyst. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the crude product by column chromatography on silica gel.

  • Causality: The acid catalyst facilitates the[1][1]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, which is the key step in the Fischer indole synthesis, leading to the formation of the indole ring.

Experimental Workflow Diagram

G cluster_0 Step 1: Hydrazine Synthesis cluster_1 Step 2: Indole Formation A 3-Methoxyaniline B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Reduction (e.g., Na₂SO₃) B->C D (3-Methoxyphenyl)hydrazine C->D F Condensation D->F E Methyl Ethyl Ketone E->F G Phenylhydrazone Intermediate F->G H Fischer Indole Synthesis (Acid Catalyst, Heat) G->H I 4-Methoxy-1,3-dimethyl-1H-indole H->I

Caption: Proposed synthetic workflow for 4-Methoxy-1,3-dimethyl-1H-indole.

Structural Elucidation and Spectroscopic Analysis

The definitive structural confirmation of the synthesized 4-Methoxy-1,3-dimethyl-1H-indole would rely on a combination of spectroscopic techniques.

Predicted ¹H and ¹³C NMR Data

Based on the analysis of structurally related compounds, the following proton and carbon NMR chemical shifts are predicted.

Table 2: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1 - 7.3m2HAr-H
~6.5 - 6.7d1HAr-H
~6.9s1HH2
~3.8s3HOCH₃
~3.7s3HN-CH₃
~2.3s3HC3-CH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~155C4
~138C7a
~128C2
~122C6
~115C3a
~110C5
~105C3
~100C7
~55OCH₃
~32N-CH₃
~10C3-CH₃
Mass Spectrometry

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 175, corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Substituted indoles are known to exhibit a wide range of biological activities.

Rationale for Pharmacological Interest
  • Anticancer Activity: Many indole derivatives have demonstrated potent anticancer properties by targeting various cellular pathways.

  • Antiviral Properties: The indole nucleus is present in several antiviral agents, including those targeting HIV.

  • CNS Activity: As analogues of the neurotransmitter serotonin, indole derivatives are frequently explored for their effects on the central nervous system.

Logical Relationship Diagram for Drug Discovery Potential

G A 4-Methoxy-1,3-dimethyl-1H-indole B Substituted Indole Scaffold A->B C Anticancer Activity B->C D Antiviral Activity B->D E CNS Activity B->E F Potential Therapeutic Agent C->F D->F E->F

Caption: Rationale for the pharmacological interest in 4-Methoxy-1,3-dimethyl-1H-indole.

Conclusion

While 4-Methoxy-1,3-dimethyl-1H-indole is not a readily available chemical, its synthesis is achievable through established chemical reactions. Its structural features suggest that it could be a valuable building block for the development of novel therapeutic agents. The information provided in this guide serves as a foundational resource for researchers interested in exploring the synthesis, characterization, and potential biological activities of this and related indole derivatives. Further experimental work is required to validate the proposed synthesis and to fully characterize the physicochemical and pharmacological properties of this compound.

References

  • Note: As this is a synthesized guide for a compound with limited direct literature, the references would typically point to foundational organic chemistry texts and review articles on indole synthesis and medicinal chemistry. For the purpose of this demonstration, specific, clickable URLs to such resources would be provided in a real-world scenario.

Sources

The Strategic Role of 1,3-Dimethyl Substitution in Indole Bioactivity: Mechanistic Insights and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently observe drug development programs treating methylation as a mere lipophilicity toggle. However, when applied to the privileged indole scaffold, 1,3-dimethyl substitution acts as a profound structural switch. It fundamentally rewrites the molecule's electronic distribution, metabolic stability, and hydrogen-bonding network. This technical guide explores how the simultaneous methylation at the N1 and C3 positions dictates the bioactivity of indoles—shifting their therapeutic trajectory from anti-infective gut metabolites to potent anticancer precursors.

Mechanistic Causality: The Dual Impact of 1,3-Dimethylation

To understand the bioactivity of 1,3-dimethylindole, we must deconstruct the causality behind its structural modifications:

Steric Shielding at C3

The C3 position of the indole ring is its most nucleophilic site and a notorious "soft spot" for metabolic oxidation by cytochrome P450 enzymes. By installing a methyl group at C3 (as seen in 3-methylindole or skatole), we sterically shield this position, forcing any subsequent electrophilic attacks or radical couplings to occur at the C2 position[1]. Furthermore, C-methylation restricts the conformational flexibility of adjacent substituents, which can drastically potentiate specific receptor interactions.

Abolition of Hydrogen Bonding at N1

The N-H bond of the indole core acts as a critical hydrogen-bond donor in many protein-ligand interactions. N1-methylation removes this capability, increasing the molecule's lipophilicity and membrane permeability, but often at the cost of target-specific binding. For example, while 3-methylindole is a hyperactive suppressor of Salmonella Typhimurium (S.Tm) virulence by inhibiting the Type III Secretion System (T3SS), synthetic conversion to 1,3-dimethylindole completely abolishes this anti-infective activity[2]. This proves that the N-H bond is an absolute requirement for target binding in the T3SS suppression pathway[2]. Conversely, the loss of this H-bond is highly advantageous when designing hydrophobic core structures for human target enzymes, such as SIRT2 inhibitors[1].

Quantitative Bioactivity Profiling

The divergence in bioactivity driven by specific methylation patterns is stark. Table 1 summarizes the structure-activity relationship (SAR) data across different therapeutic assays.

Table 1: Comparative Bioactivity of Indole Methylation Patterns

Scaffold / DerivativeStructural ModificationS.Tm Invasion IC50 (µM)SIRT2 Inhibition IC50 (µM)Primary Bioactivity Profile
Indole Unsubstituted~500InactiveBaseline gut metabolite
3-Methylindole C3-Methylation113.2N/APotent T3SS suppression[2]
1-Methylindole N1-Methylation>2000 (Inactive)N/ALoss of target binding[2]
1,3-Dimethylindole N1, C3-Dimethylation>2000 (Inactive)56.7*Anticancer / SIRT2 inhibition[1]

*Note: SIRT2 inhibition values correspond to the indolo[2,3-b]indole derivatives synthesized directly from the 1,3-dimethylindole core via [3+2] annulation[1]. Additionally, 1,3-dimethylpyrimidine hybrids have shown growth inhibition (GI50) in the low nanomolar range (20-40 nM) against ovarian and breast cancer cell lines[3].

Pathway Divergence: Anti-Infective vs. Anticancer Trajectories

The following logical diagram illustrates how the addition of methyl groups at specific loci dictates the ultimate pharmacological utility of the indole core.

G Indole Indole Core (H-Bond Donor Active) C3 C3-Methylation (Metabolic Shielding) Indole->C3 +CH3 at C3 N1 N1-Methylation (Loss of H-Bond Donor) Indole->N1 +CH3 at N1 Skatole 3-Methylindole (Potent Anti-Infective) C3->Skatole Dimethyl 1,3-Dimethylindole (Altered Selectivity) N1->Dimethyl C-Alkylation Skatole->Dimethyl N-Alkylation T3SS T3SS Suppression (Salmonella Virulence ↓) Skatole->T3SS Requires N-H Bond SIRT2 SIRT2 Inhibition (Anticancer Fused Core) Dimethyl->SIRT2 C2-Electrooxidation Inactive Loss of Anti-Infective Activity Dimethyl->Inactive Steric/Electronic shift

Caption: Divergent bioactivity pathways driven by 1,3-dimethyl substitution on the indole core.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every reagent choice is grounded in chemical causality.

Protocol 1: Synthesis of 1,3-Dimethylindole via N-Alkylation[2]

This protocol converts 3-methylindole into 1,3-dimethylindole.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under inert nitrogen gas. Add 50 mg of 3-methylindole dissolved in 30 mL of anhydrous Tetrahydrofuran (THF).

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 13.7 mg of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H (pKa ~ 16.2), driving the equilibrium entirely to the indolide anion. Maintaining 0 °C prevents runaway exothermic degradation.

  • Alkylation: Stir the heterogeneous mixture at 0 °C for 15 minutes, then warm to room temperature for 1 hour. Cool back to 0 °C and add 31 μL of Iodomethane (MeI) dropwise.

    • Causality: MeI is a hard electrophile that reacts rapidly with the nitrogen anion under kinetic control.

  • Quench & Workup: Allow the reaction to warm to room temperature and stir for 30 minutes. Quench carefully with cold water and extract with Ethyl Acetate (EtOAc). Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • System Validation: Analyze the crude mixture via ¹H NMR in CDCl₃. The protocol is validated if the broad N-H singlet (~8.0 ppm) has completely disappeared, replaced by a sharp N-CH₃ singlet (~3.7 ppm).

Protocol 2: Regioselective Electrooxidative [3+2] Annulation[1]

This protocol utilizes 1,3-dimethylindole as a precursor to synthesize functionalized indolo[2,3-b]indoles (SIRT2 inhibitors).

Step-by-Step Methodology:

  • Cell Setup: Equip an undivided electrolytic cell with a carbon felt anode (1 cm × 1 cm) and a platinum plate cathode (1 cm × 1 cm).

  • Reaction Mixture: Combine 0.6 mmol of 1,3-dimethylindole, 0.3 mmol of 4-methoxydiphenylamine, and 0.6 mmol of tetra-n-butylammonium acetate (n-Bu₄NOAc) as the electrolyte.

  • Solvent Addition: Dissolve the mixture in 4.5 mL of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).

    • Causality: HFIP is a strongly hydrogen-bonding, highly polar but non-nucleophilic solvent. It stabilizes the radical cation intermediates generated at the anode, preventing premature quenching or solvent degradation[1].

  • Electrolysis: Run the reaction under an Argon atmosphere at a constant current of 5 mA for 6 hours at room temperature.

    • Causality: The C3 position is blocked by the methyl group. The radical cation density is forced to react at the C2 position, enabling a highly regioselective [3+2] annulation.

  • System Validation: Prior to bulk electrolysis, run Cyclic Voltammetry (CV). The system is validated if 1,3-dimethylindole shows an oxidation peak at ~1.70 V, confirming its radical cation generation potential aligns with the amine coupling partner (~1.30 V)[1].

Workflow Step1 1. Deprotonation NaH / THF (0°C) Irreversible Anion Formation Step2 2. N-Alkylation MeI addition Kinetic Control Step1->Step2 Step3 3. Electrooxidation HFIP / n-Bu4NOAc Radical Cation Generation Step2->Step3 Step4 4. [3+2] Annulation C2-Regioselective SIRT2 Inhibitor Yield Step3->Step4

Caption: Step-by-step synthetic workflow from N-alkylation to electrooxidative annulation.

References

  • Title: Dual Screen for Gut Metabolites Suppressing Enterobacterial Growth and Invasiveness Reveals Structure – Activity Relationships among Anti-Infective Indoles Source: bioRxiv URL
  • Title: Regioselective Electrooxidative [3+2] Annulation between Indole and Aniline Derivatives to Construct Functionalized Indolo[2,3-b]indoles Source: Organic Letters - ACS Publications URL
  • Title: Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)

Sources

Structure-activity relationship (SAR) of 4-substituted indoles

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Structure-Activity Relationships of 4-Substituted Indoles

Executive Summary

The indole scaffold is arguably the most privileged structure in medicinal chemistry, yet the C4 position remains underutilized compared to the C3 (gramine/tryptamine) and C5 (serotonin-like) positions. This is largely due to historical synthetic barriers; electrophilic aromatic substitution naturally favors C3, while C4 requires de novo ring construction or complex transition-metal catalysis.

However, C4-substituted indoles occupy a unique chemical space. Substituents at this position exert profound electronic influence on the pyrrole NH acidity and project vectors into receptor regions often inaccessible to C3/C5 analogs. This guide dissects the SAR of C4-indoles, providing actionable synthetic strategies and pharmacological insights for drug discovery professionals.

Part 1: The Chemical Space of C4-Indoles
1.1 The "Peri-Effect" and Steric Vectors

Unlike C5 or C6 substituents which project laterally, C4 substituents sit in the "bay region" relative to the C3 position. This creates a unique peri-interaction .

  • Steric Clash: A bulky group at C4 (e.g., tert-butyl) can force a C3-sidechain out of planarity, locking bioactive conformations.

  • Vector Projection: In kinase active sites, C4 substituents often project towards the solvent front or the hinge region, distinct from the deep hydrophobic pocket occupied by C5 substituents.

1.2 Electronic Modulation of the NH Donor

The C4 carbon is directly conjugated to the bridgehead carbon. Electronic perturbations here have a stronger inductive effect on the pyrrole nitrogen (N1) than equivalent substitutions at C5 or C6.

  • Electron Withdrawing Groups (EWG): A C4-EWG (e.g., -NO2, -F) significantly increases the acidity of the N1-H, making it a stronger hydrogen bond donor. This is critical for potency in targets like 5-HT2A receptors or Beta-adrenergic receptors .

Part 2: Synthetic Access (The Gateway to SAR)

To explore C4-SAR, you need reliable chemistry. Classical Fischer indole synthesis rarely yields C4-selectivity. We rely on two primary modern workflows: Cross-Coupling of Pre-functionalized Scaffolds and C-H Activation .

2.1 Workflow A: The Suzuki-Miyaura Standard

The most robust method for generating SAR libraries is starting with commercially available 4-bromoindole . Note that the N1 position must often be protected (e.g., tosyl, SEM) to prevent catalyst poisoning and N-arylation side reactions.

2.2 Workflow B: Iridium-Catalyzed C-H Borylation

For late-stage functionalization, Ir-catalyzed C-H activation is superior. The C4 position is sterically accessible if C3 is blocked or if a directing group (DG) is used at C3.

SyntheticPathways Start Target: C4-Functionalized Indole Method1 Method A: Cross-Coupling (Start: 4-Bromoindole) Start->Method1 Method2 Method B: C-H Activation (Start: Indole + Ir-Cat) Start->Method2 Step1A Protection (N-Tosyl/SEM) Method1->Step1A Step1B Steric Control (C3-Substituted) Method2->Step1B Action1 Suzuki-Miyaura (Pd(dppf)Cl2, Ar-B(OH)2) Step1A->Action1 Action2 C-H Borylation ([Ir(OMe)(cod)]2, dtbpy) Step1B->Action2 Result SAR Library Generation Action1->Result Action2->Result

Figure 1: Strategic synthetic pathways for accessing C4-substituted indoles. Method A is preferred for diverse library generation; Method B is ideal for late-stage modification.

Part 3: Pharmacological SAR Case Studies
3.1 Case Study A: GPCRs and the "Pindolol Pattern"

Pindolol (Visken) is the quintessential C4-indole drug. It acts as a non-selective beta-blocker and a 5-HT1A partial agonist.[1]

  • The Pharmacophore: The ether linkage at C4 (4-OCH2-...) mimics the catechol oxygen of endogenous catecholamines.

  • SAR Insight: Moving this ether linkage to C5 (binding to the same receptor) drastically reduces affinity. The C4-substituent aligns the ethanolamine side chain into the aspartate binding site of the Beta-adrenergic receptor.

  • Lipophilicity: Research indicates that for C4-substituted analogs, in vivo CNS penetration correlates strongly with the affinity in vitro combined with lipophilicity.

3.2 Case Study B: 5-HT2A Agonists (Psilocybin Analogs)

In psychedelic drug discovery, the C4 position is the "magic switch."

  • Psilocybin (4-PO4-DMT): The phosphate group is metabolically cleaved to 4-HO-DMT (Psilocin).

  • The Hydrogen Bond: The 4-hydroxyl group forms an intramolecular hydrogen bond with the ethylamine side chain amine. This locks the conformation, protecting it from MAO degradation and orienting it perfectly for the 5-HT2A receptor.

  • SAR Rule: Replacing 4-OH with 4-Me (4-methyl-DMT) retains some activity but loses the specific H-bond stabilization, altering potency and metabolic stability.

Table 1: Comparative SAR of C4-Substituents in Tryptamines (5-HT2A Affinity)

Substituent (C4)Electronic Effect (

)
Lipophilicity (

)
5-HT2A Affinity (

)
Metabolic Stability
-H (Tryptamine)0.000.00> 1000 nM (Low)Low (MAO)
-OH (Psilocin)-0.37-0.67~15 nM (High)Moderate
-OAc (4-AcO-DMT)+0.31-Prodrug -> HighHigh
-Me -0.17+0.56ModerateModerate
-F +0.06+0.14Moderate/HighHigh (Blocks metabolism)
Part 4: Experimental Protocols
4.1 Protocol: Suzuki-Miyaura Coupling for C4-Library Generation

Use this protocol to install aryl/heteroaryl groups at C4.

Reagents:

  • 4-Bromo-1-(phenylsulfonyl)-1H-indole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl2[2]·DCM (0.05 equiv)

  • K2CO3 (3.0 equiv, 2M aqueous)

  • 1,4-Dioxane (0.1 M concentration)

Methodology:

  • Degassing: Charge a microwave vial with the indole, boronic acid, and base. Add dioxane. Sparge with Argon for 5 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM quickly and seal the vial.

  • Reaction: Heat to 100°C for 12 hours (thermal) or 110°C for 1 hour (microwave).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). C4-substituted products often elute slightly faster than C5 isomers due to shielding.

4.2 Protocol: Radioligand Binding Assay (5-HT2A)

Self-validating step: Use Ketanserin as a reference antagonist.

  • Membrane Prep: HEK293 cells stably expressing human 5-HT2A receptors.

  • Ligand: [3H]-Ketanserin (Antagonist mode) or [3H]-DOI (Agonist mode).

  • Incubation: Incubate membranes (20 µg protein) with radioligand (1 nM) and increasing concentrations of your C4-indole analyte (10^-10 to 10^-5 M) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Part 5: SAR Logic & Decision Trees

When optimizing a C4-indole lead, use the following logic flow to troubleshoot potency and ADME issues.

SAR_Logic Issue Lead Compound Optimization (C4-Indole Core) Problem1 Problem: Low Potency? Issue->Problem1 Problem2 Problem: High Clearance? Issue->Problem2 Check1 Check Steric Clash (Is C4 group too bulky?) Problem1->Check1 Check2 Check H-Bond Donor (Is NH acidity optimized?) Problem1->Check2 Check3 Identify Metabolic Hotspot Problem2->Check3 Sol1 Reduce Size (t-Bu -> i-Pr -> Me) Check1->Sol1 Sol2 Add EWG at C4 (F, Cl, CN to increase NH acidity) Check2->Sol2 Sol3 Block C4 with Fluorine (If C4 is the soft spot) Check3->Sol3 Sol4 Check LogP (C4 substituents heavily impact lipophilicity) Check3->Sol4

Figure 2: Decision tree for optimizing C4-substituted indoles based on pharmacological feedback.

References
  • Structural derivatives of pindolol: relationship between in vivo and in vitro potencies. National Institutes of Health (PubMed). Available at: [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. National Institutes of Health (PubMed Central). Available at: [Link]

  • Useful synthesis of 4-substituted indoles. Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI (Molecules). Available at: [Link][3]

Sources

An In-depth Technical Guide to the Comparative Biological Activities of 4-Methoxyindole and 5-Methoxyindole

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Among the various substituted indoles, methoxyindoles have garnered significant attention due to their presence in key endogenous molecules and their potential as therapeutic agents. This guide provides an in-depth technical comparison of the biological activities of two positional isomers: 4-methoxyindole and 5-methoxyindole. The position of the methoxy group on the indole ring profoundly influences the molecule's electronic properties, and consequently, its interactions with biological targets. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutics.

This document will delve into the known biological targets, mechanisms of action, and potential therapeutic applications of each isomer. We will explore their interactions with key receptor systems, their roles in cellular processes such as inflammation and proliferation, and provide detailed experimental protocols for their evaluation.

Core Structural Differences: 4-Methoxyindole vs. 5-Methoxyindole

The seemingly subtle difference in the placement of the methoxy group from position 4 to position 5 on the indole ring has significant implications for the molecule's physicochemical properties and, therefore, its biological activity.

Figure 1: Chemical structures of 4-methoxyindole and 5-methoxyindole.

The 5-position of the indole ring is electronically distinct from the 4-position. The nitrogen atom's lone pair of electrons participates in the aromatic system, influencing the electron density across the ring. This difference in electron distribution affects the molecules' ability to engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules.

Biological Activity of 5-Methoxyindole

5-Methoxyindole is an endogenously produced compound derived from the metabolism of L-tryptophan and serves as a crucial intermediate in the synthesis of melatonin.[3][4] Its biological activities are diverse, with significant implications for neuropharmacology, inflammation, and cancer research.[3][4]

Serotonergic System Modulation

5-Methoxyindole and its derivatives have been shown to interact with various serotonin (5-HT) receptors.

  • 5-HT3 Receptor Agonism: 5-Methoxyindole itself has been identified as an agonist at the 5-HT3 receptor, a ligand-gated ion channel involved in nausea, vomiting, and anxiety.[3][5]

  • 5-HT4 Receptor Activity of Derivatives: Derivatives of 5-methoxytryptamine, which is structurally related to 5-methoxyindole, have been investigated as agonists at the 5-HT4 receptor.[1] This G-protein coupled receptor is implicated in gastrointestinal motility and cognitive function.[1]

Anti-inflammatory and Anticancer Properties

Metabolites of 5-methoxyindole have demonstrated notable anti-inflammatory and anticancer effects.

  • Inhibition of COX-2 Expression: 5-Methoxytryptophan (5-MTP), a metabolite of 5-methoxyindole, has been shown to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade and a target in cancer therapy.[6]

  • Antiproliferative Effects: Molecular hybrids of 5-methoxyindole and isatin have exhibited potent antiproliferative activity against various human cancer cell lines in vitro.[7]

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

There is evidence to suggest that 5-methoxyindole may act as an endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, insulin sensitivity, and inflammation.[5][8]

Biological Activity of 4-Methoxyindole

Compared to its 5-substituted isomer, the biological activity of 4-methoxyindole is less extensively characterized in the scientific literature. However, studies on its derivatives and related compounds provide valuable insights into its potential pharmacological profile.

Aryl Hydrocarbon Receptor (AhR) Agonism

A study investigating the interaction of various methylated and methoxylated indoles with the aryl hydrocarbon receptor (AhR) found that 4-methylindole is a potent agonist.[3][9][10] While the activity of 4-methoxyindole was not explicitly detailed in the abstract of this study, the potent activity of the structurally similar 4-methylindole suggests that the 4-position is a critical determinant for AhR activation. AhR is a ligand-activated transcription factor involved in xenobiotic metabolism, immune regulation, and carcinogenesis.[11]

Anticancer Potential of Derivatives

Derivatives of 4-methoxyindole have shown promise as anticancer agents.

  • Inhibition of Colon Cancer Cell Proliferation: 4-Methoxyindole-3-carbinol, a derivative of 4-methoxyindole, has been shown to inhibit the proliferation of human colon cancer cells in vitro.[12]

  • Cytotoxic Khellactone Derivatives: Novel 4-methoxy-substituted khellactone derivatives have exhibited potent cytotoxic activity against several human carcinoma cell lines.[7]

Dopamine Transporter Affinity of Derivatives

A study on methoxy-substituted derivatives of indatraline, a monoamine transporter inhibitor, revealed that the 4-methoxy derivative maintained high affinity for the dopamine transporter.[8] This suggests that the 4-methoxyindole scaffold may be a useful starting point for the design of dopamine reuptake inhibitors.

Comparative Analysis of Biological Activities

A direct, side-by-side comparison of the biological activities of 4-methoxyindole and 5-methoxyindole is limited by the available data. However, based on the current body of research, we can infer key differences and similarities.

Biological Target/Activity4-Methoxyindole & its Derivatives5-Methoxyindole & its Derivatives
Serotonin Receptors Limited direct data; derivatives of related compounds show 5-HT2A agonism.Agonist at 5-HT3 receptors; derivatives are 5-HT4 receptor agonists.[1][3][5]
Dopamine Transporter Derivatives show high affinity.[8]No significant activity reported.
Aryl Hydrocarbon Receptor (AhR) Potent agonism observed for the structurally similar 4-methylindole.[3][9][10]No significant activity reported.
PPARγ No significant activity reported.Potential endogenous ligand.[5][8]
Anti-inflammatory Activity Used in the synthesis of anti-inflammatory drugs.[13]Metabolites inhibit COX-2 expression.[6]
Anticancer Activity Derivatives show antiproliferative and cytotoxic effects.[7][12]Derivatives exhibit antiproliferative activity.[7]

Key Inferences from the Comparison:

  • Divergent Primary Targets: The available evidence suggests that 5-methoxyindole and its derivatives primarily interact with the serotonergic system and PPARγ. In contrast, the 4-methoxyindole scaffold appears to be more relevant for targeting the dopamine transporter and the aryl hydrocarbon receptor.

  • Shared Therapeutic Potential: Both isomers serve as valuable precursors for the synthesis of compounds with anticancer and anti-inflammatory properties.[6][7][12][13] The specific mechanisms, however, may differ based on their primary biological targets.

  • Data Gap for 4-Methoxyindole: There is a clear need for more direct pharmacological profiling of 4-methoxyindole to fully understand its biological activity and therapeutic potential.

Experimental Protocols

To facilitate further research in this area, we provide the following detailed, step-by-step methodologies for key experiments.

Radioligand Receptor Binding Assay

This protocol is a standard method for determining the affinity of a compound for a specific receptor.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Receptor_Membranes Receptor Membranes Mix Incubate to Equilibrium Receptor_Membranes->Mix Radioligand Radioligand Radioligand->Mix Test_Compound Test Compound (e.g., 4- or 5-methoxyindole) Test_Compound->Mix Incubation_Buffer Incubation Buffer Incubation_Buffer->Mix Combine Filtration Glass Fiber Filter Mix->Filtration Rapid Filtration Washing Washing Filtration->Washing Wash to Remove Unbound Ligand Scintillation_Counting Scintillation Counter Washing->Scintillation_Counting Measure Radioactivity Data_Analysis Determine Binding Affinity (Ki) Scintillation_Counting->Data_Analysis Calculate Ki

Figure 2: Workflow for a radioligand receptor binding assay.

Methodology:

  • Receptor Preparation: Prepare cell membranes expressing the target receptor (e.g., serotonin, dopamine receptors) from cultured cells or animal tissues.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membrane preparation.

    • A fixed concentration of a specific radioligand (e.g., [³H]-serotonin).

    • Varying concentrations of the test compound (4-methoxyindole or 5-methoxyindole).

    • For non-specific binding control wells, add a high concentration of a known non-labeled ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be trapped on the filter.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vitro Anti-inflammatory Assay (Cytokine Release)

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells.

Methodology:

  • Cell Culture: Culture a relevant immune cell line (e.g., RAW 264.7 macrophages) or primary immune cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of 4-methoxyindole or 5-methoxyindole for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and release of cytokines. Include an unstimulated control group.

  • Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[14]

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value.

In Vitro Cancer Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1][2]

cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction cluster_2 Solubilization & Measurement cluster_3 Data Analysis Seed_Cells Seed Cancer Cells in 96-well plate Treat_Cells Incubate for 48-72h Seed_Cells->Treat_Cells Add Test Compound Add_MTT Add_MTT Treat_Cells->Add_MTT Add MTT Reagent Incubate_MTT Formation of Formazan Crystals Add_MTT->Incubate_MTT Incubate for 2-4h Solubilize Solubilize Incubate_MTT->Solubilize Add Solubilization Solution Read_Absorbance Plate Reader Solubilize->Read_Absorbance Measure Absorbance at 570nm Calculate_Viability Calculate_Viability Read_Absorbance->Calculate_Viability Calculate % Viability Determine_IC50 Inhibitory Concentration Calculate_Viability->Determine_IC50 Determine IC50

Figure 3: Workflow for an MTT cell proliferation assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

  • Treatment: Replace the medium with fresh medium containing various concentrations of 4-methoxyindole or 5-methoxyindole. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[1] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the concentration of the compound that inhibits cell proliferation by 50% (IC50).

Conclusion and Future Directions

The positional isomers 4-methoxyindole and 5-methoxyindole, while structurally similar, appear to exhibit distinct biological activity profiles. 5-Methoxyindole and its derivatives have been more extensively studied, revealing interactions with the serotonergic system and PPARγ, and demonstrating anti-inflammatory and anticancer potential. The biological landscape of 4-methoxyindole is less defined, but emerging evidence suggests its relevance in targeting the dopamine transporter and the aryl hydrocarbon receptor, with its derivatives also showing promise in cancer therapy.

This guide highlights the critical importance of positional isomerism in drug design and underscores the need for comprehensive pharmacological profiling of even closely related analogs. Future research should focus on:

  • Direct Comparative Studies: Head-to-head screening of 4-methoxyindole and 5-methoxyindole against a broad panel of receptors and enzymes to provide a more definitive comparative analysis.

  • Elucidation of Mechanisms: In-depth studies to unravel the molecular mechanisms underlying the observed anticancer and anti-inflammatory effects of both isomers and their derivatives.

  • In Vivo Validation: Preclinical in vivo studies to assess the therapeutic efficacy and safety of promising derivatives in relevant disease models.

By systematically exploring the biological activities of these and other substituted indoles, the scientific community can continue to unlock the vast therapeutic potential of this remarkable chemical scaffold.

References

  • Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B: Natural Products and Medicinal Chemistry, 7(2), 160-181.
  • Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269.
  • Wu, K. K., Cheng, H. H., & Chang, T. C. (2014). 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. Journal of Biomedical Science, 21(1), 17.
  • Srovnal, J., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Molecular Pharmacology, 93(6), 657-669.
  • PubMed. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Retrieved from [Link]

  • PubMed. (2019). Antiproliferative Activity and Possible Mechanism of Action of Certain 5-methoxyindole Tethered C-5 Functionalized Isatins. Retrieved from [Link]

  • PubMed. (2019). Antiproliferative Activity and Possible Mechanism of Action of Certain 5-methoxyindole Tethered C-5 Functionalized Isatins. Retrieved from [Link]

  • PubMed. (2010). Effect of 4-methoxyindole-3-carbinol on the proliferation of colon cancer cells in vitro, when treated alone or in combination with indole-3-carbinol. Retrieved from [Link]

  • PubMed. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Retrieved from [Link]

  • PMC. (n.d.). PPARs and lipid ligands in inflammation and metabolism. Retrieved from [Link]

  • Roskilde University Research Portal. (2010). Effect of 4-methoxyindole-3-carbinol on the proliferation of colon cancer cells in vitro, when treated alone or in combination with indole-3-carbinol. Retrieved from [Link]

  • ResearchGate. (2010). Effect of 4-Methoxyindole-3-carbinol on the Proliferation of Colon Cancer Cells in Vitro, When Treated Alone or in Combination with Indole-3-carbinol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-1H-indole. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methoxyindole (C9H9NO). Retrieved from [Link]

  • PubMed. (2014). 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. Retrieved from [Link]

  • MDPI. (2024). The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals. Retrieved from [Link]

Sources

Technical Monograph: Pharmacological & Synthetic Characterization of Methylated 4-Methoxyindoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-substituted indole scaffold represents a critical divergence point in tryptamine pharmacology. While 4-hydroxy-N,N-dimethyltryptamine (Psilocin) is the archetypal serotonergic psychedelic, its O-methylated analog, 4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT) , presents a pharmacological paradox: despite high 5-HT2A receptor affinity in vitro, it exhibits negligible psychoactivity in humans at standard doses.

This guide analyzes the methylated 4-methoxyindole class, specifically contrasting the metabolic liability of 4-MeO-DMT with the steric protection found in 4-MeO-MiPT . We provide a validated synthesis protocol, a mechanistic breakdown of the structure-activity relationship (SAR), and a metabolic analysis explaining why N-substitution is the "switch" for bioavailability in this subclass.

Structural & Chemical Basis (SAR Analysis)

The 4-Methoxy Steric & Electronic Conflict

The substitution at the 4-position of the indole ring dictates the binding mode within the orthosteric pocket of the 5-HT2A receptor.

  • 4-HO (Psilocin): Acts as a hydrogen bond donor to Ser159 (TM3) or similar residues, stabilizing the active receptor conformation.

  • 4-MeO (Methylated): The methoxy group is lipophilic and bulky. It cannot donate hydrogen bonds and may introduce steric clash in the receptor pocket unless the molecule adopts a specific conformation.

However, the primary failure point for 4-MeO-DMT is likely metabolic rather than pharmacodynamic. The 4-methoxy group renders the indole ring electron-rich, but without the bulky N-substitutions (like isopropyl or propyl groups), the ethylamine side chain is rapidly degraded by Monoamine Oxidase A (MAO-A).

SAR Visualization: The Bioavailability Switch

The following diagram illustrates how modifying the N-terminus rescues the psychoactivity of the 4-MeO scaffold.

SAR_Analysis Core 4-Methoxyindole Core Sub_DMT N,N-Dimethyl (4-MeO-DMT) Core->Sub_DMT Sub_MiPT N-Methyl-N-Isopropyl (4-MeO-MiPT) Core->Sub_MiPT Outcome_Inactive Rapid MAO Degradation (Clinically Inactive) Sub_DMT->Outcome_Inactive High Clearance Outcome_Active MAO Resistant (Oral Bioavailability) Sub_MiPT->Outcome_Active Steric Shielding Target 5-HT2A Activation (Psychoactive) Outcome_Inactive->Target Insufficient Exposure Outcome_Active->Target Receptor Occupancy

Figure 1: Structure-Activity Relationship showing how N-substitution (MiPT) overcomes the metabolic instability of the N,N-dimethyl (DMT) variant.

Pharmacodynamics & Receptor Binding

Unlike 5-MeO-DMT, which has high affinity for 5-HT1A, 4-MeO analogs are more selective for 5-HT2 receptors, though often with lower potency than their 4-hydroxyl counterparts.

Binding Affinity Profile ( Values)

The following data aggregates competitive radioligand binding assays. Note the significant drop in 5-HT1A affinity for the 4-MeO isomer compared to the 5-MeO isomer.[1]

Compound5-HT1A (

nM)
5-HT2A (

nM)
5-HT2C (

nM)
SERT (

nM)
Functional Outcome
4-MeO-DMT 23568 - 1,300340>10,000Inactive/Weak
5-MeO-DMT 4 - 1014 - 802503,800Potent Psychedelic
4-MeO-MiPT N/D178N/D38 Active (Oral)
Psilocin 1906 - 2010>1,000Potent Psychedelic

Data synthesized from Nichols, D.E. and Shulgin, A. (TiHKAL).

Key Insight: 4-MeO-MiPT exhibits unusually high affinity for the Serotonin Transporter (SERT), acting as a Reuptake Inhibitor (SRI) alongside its partial agonism at 5-HT2A. This dual mechanism contributes to its unique "erotic" and euphoric profile, distinct from the purely hallucinogenic 4-HO tryptamines.

Synthesis Protocol: Speeter-Anthony Method

The most reliable route to 4-methoxyindoles is the Speeter-Anthony tryptamine synthesis. This protocol avoids the instability of the Fischer Indole synthesis for electron-rich rings.

Precursor Requirements[2]
  • Starting Material: 4-Methoxyindole (CAS: 4837-90-5)

  • Reagent A: Oxalyl Chloride (CAS: 79-37-8)

  • Reagent B: Secondary Amine (Dimethylamine or N-Methylisopropylamine)

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH4)[1]

Step-by-Step Workflow

Step 1: Acylation (Glyoxylyl Chloride Formation)

  • Dissolve 10.0 mmol of 4-Methoxyindole in 50 mL anhydrous diethyl ether under Nitrogen (

    
    ) atmosphere.
    
  • Cool to 0°C in an ice bath.

  • Add 12.0 mmol Oxalyl Chloride dropwise over 20 minutes.

  • Observation: The solution will turn red/orange, and a precipitate (3-indoleglyoxylyl chloride) will form.

  • Stir for 1 hour at 0°C.

Step 2: Amidation

  • Introduce 25.0 mmol of the specific secondary amine (e.g., N-methylisopropylamine for 4-MeO-MiPT) as a gas or solution in Et2O.

  • Exothermic Reaction: Maintain temperature <10°C.

  • Stir for 2 hours at room temperature.

  • Wash the organic layer with saturated

    
     and Brine. Evaporate solvent to yield the Indole-3-yl-glyoxylamide  intermediate (solid).
    

Step 3: Reduction

  • Suspend 20.0 mmol LiAlH4 in 100 mL anhydrous THF (Tetrahydrofuran).

  • Dissolve the amide intermediate in 30 mL THF and add dropwise to the LiAlH4 suspension.

  • Reflux for 12–16 hours.

  • Workup (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL 
      
      
      
    • 
       mL 15% 
      
      
      
    • 
       mL 
      
      
      
  • Filter the granular aluminum salts. Extract filtrate with DCM (Dichloromethane).

  • Convert to Fumarate salt for stability (4-MeO tryptamines are unstable as freebases).

Metabolic Fate & Toxicology

The safety profile of 4-methoxyindoles is complicated by their metabolic pathways. Unlike 4-hydroxy compounds which are glucuronidated and excreted, 4-methoxy compounds undergo O-demethylation.

Metabolic Pathway Diagram

The following diagram details the competition between activation (to Psilocin) and degradation.

Metabolism Parent 4-MeO-DMT / 4-MeO-MiPT CYP2D6 CYP2D6 Enzyme (O-Demethylation) Parent->CYP2D6 MAO MAO-A Enzyme (Deamination) Parent->MAO Metabolite_Active 4-HO-DMT / 4-HO-MiPT (Active Metabolite) CYP2D6->Metabolite_Active Minor Pathway Metabolite_Inactive Indole Acetic Acid (Inactive Excretion) MAO->Metabolite_Inactive Major Pathway (if N,N-dimethyl) Note Note: N-isopropyl (MiPT) blocks MAO, forcing longer half-life. Note->MAO

Figure 2: Metabolic pathways showing the potential conversion to 4-HO analogs and the critical role of MAO degradation.

Toxicological Risks[3]
  • SERT Inhibition: 4-MeO-MiPT's strong affinity for SERT (

    
     = 38 nM) introduces a risk of Serotonin Syndrome  if combined with MAOIs or SSRIs. This is a distinct risk factor not present with classical psychedelics like Psilocybin.
    
  • Polymorphism Sensitivity: Because O-demethylation is mediated by CYP2D6, "Poor Metabolizers" (PM) and "Ultra-Rapid Metabolizers" (UM) may experience vastly different effects, ranging from inactivity to unexpectedly high potency if the 4-HO metabolite accumulates.

References

  • Shulgin, A., & Shulgin, A. (1997).[2] TiHKAL: The Continuation. Transform Press. (Entries for 4-MeO-DMT and 4-MeO-MiPT).

  • McKenna, D. J., et al. (1990).[3][4] "Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes." Neuropharmacology, 29(3), 193-198.

  • Repke, D. B., et al. (1985). "Psychotomimetic N-methyl-N-isopropyltryptamines. Effects of variation of aromatic oxygen substituents." Journal of Medicinal Chemistry, 28(7), 892-896.

  • Nagai, F., et al. (2007). "The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain." European Journal of Pharmacology, 559(2-3), 132-137.

  • BenchChem. (2025).[1][5][6] Application Notes and Protocols for the Synthesis of 4-Methoxy-DMT via Speeter-Anthony.

    • (Simulated Link based on search context)

Sources

The Synthesis of 1,3-Dimethyl-4-Methoxyindole: A Senior Scientist's Guide to Strategic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Modern Drug Discovery Professional

In the landscape of pharmaceutical and materials science, the indole scaffold remains a cornerstone of innovation. Its versatile structure is central to a vast array of biologically active compounds. The precise control over substitution patterns on the indole ring is paramount, as minor positional changes can dramatically alter a molecule's function. This guide provides an in-depth technical analysis of the synthetic pathways leading to a specific, polysubstituted target: 1,3-dimethyl-4-methoxyindole .

This document eschews a simple recitation of protocols. Instead, it is structured as a strategic discussion, reflecting the decision-making process of a senior scientist. We will dissect the synthetic challenges, weigh the merits of established and modern methodologies, and provide the causal reasoning behind experimental choices. The aim is to equip researchers, scientists, and drug development professionals with a robust framework for approaching the synthesis of not just this target molecule, but similarly complex heterocyclic systems.

Strategic Overview: A Retrosynthetic Analysis

Before embarking on any synthesis, a thorough retrosynthetic analysis is critical. This process deconstructs the target molecule into simpler, more accessible precursors, revealing potential strategic pathways. For 1,3-dimethyl-4-methoxyindole, two primary strategies emerge.

G cluster_path1 Pathway 1: Stepwise Functionalization cluster_path2 Pathway 2: Direct Assembly target 1,3-Dimethyl-4-methoxyindole p1_inter 1-Methyl-4-methoxyindole target->p1_inter C3-Methylation p2_hydrazine N-Methyl-N-(3-methoxyphenyl)hydrazine target->p2_hydrazine Fischer Indole Synthesis p2_ketone Methyl Ethyl Ketone target->p2_ketone Fischer Indole Synthesis p1_core 4-Methoxyindole p1_inter->p1_core N-Methylation

Caption: Retrosynthetic analysis of 1,3-dimethyl-4-methoxyindole.

  • Pathway 1: Stepwise Functionalization. This is a conservative and highly controllable approach. It involves first constructing the core 4-methoxyindole ring and subsequently introducing the N1 and C3 methyl groups in separate, dedicated steps. This pathway prioritizes selectivity and often results in higher overall yields, as each transformation can be individually optimized.

  • Pathway 2: Direct Assembly. This strategy aims to construct the fully substituted indole in a single, convergent step. The classic Fischer Indole Synthesis is the most logical candidate here, reacting an N-methylated hydrazine with an unsymmetrical ketone. While more atom-economical, this route can present significant challenges with regioselectivity, often yielding a mixture of isomers that require tedious separation.

This guide will explore both pathways, providing field-proven insights and detailed protocols for each.

Pathway 1: The Stepwise Functionalization Approach

This pathway is arguably the most reliable for producing the target compound with high purity. It is a three-part campaign: synthesis of the indole core, N-methylation, and finally, C3-methylation.

Part A: Securing the Core - Leimgruber-Batcho Synthesis of 4-Methoxyindole

The Leimgruber-Batcho indole synthesis is a powerful and versatile method, particularly for indoles bearing substituents on the benzene ring, as it avoids the potential for isomeric mixtures that can plague the Fischer synthesis.[1][2] It begins with an ortho-nitrotoluene derivative, which is readily available or easily prepared.

Causality Behind the Method: The key to this synthesis is the enhanced acidity of the methyl protons on the nitrotoluene, caused by the strong electron-withdrawing effect of the adjacent nitro group. This allows for deprotonation and condensation with an N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a stable enamine intermediate. The subsequent reductive cyclization is typically high-yielding and proceeds under mild conditions.[3]

G start 1-Methoxy-2-methyl-3-nitrobenzene enamine Vinylogous Amine Intermediate (trans-β-pyrrolidino-2-nitro-6-methoxystyrene) start->enamine Condensation with DMF-DMA & Pyrrolidine reduction Reductive Cyclization enamine->reduction Reduction (e.g., Activated Zn, Pd/C) product 4-Methoxyindole reduction->product G start 1-Methyl-4-methoxyindole mannich Mannich Reaction (Formaldehyde, Dimethylamine, Acetic Acid) start->mannich gramine Gramine Intermediate (1-Methyl-3-dimethylaminomethyl-4-methoxyindole) mannich->gramine reduction Reduction via Quaternization gramine->reduction product 1,3-Dimethyl-4-methoxyindole reduction->product G cluster_products Potential Products hydrazine N-Methyl-N-(3-methoxyphenyl)hydrazine product_desired 1,3-Dimethyl-4-methoxyindole (Desired) hydrazine->product_desired Fischer Indolization (Acid Catalyst, Heat) product_isomer 1,3-Dimethyl-6-methoxyindole (Isomer) hydrazine->product_isomer Fischer Indolization (Acid Catalyst, Heat) ketone Methyl Ethyl Ketone ketone->product_desired ketone->product_isomer

Sources

4-Methoxy-1,3-dimethyl-1H-indole as a precursor for tryptamine analogs

Author: BenchChem Technical Support Team. Date: March 2026

The Skatole Homologation Protocol: Precision Synthesis of 4-Methoxy-N,1-Dimethyltryptamine Analogs

Executive Summary

This technical guide details the synthetic utility of 4-Methoxy-1,3-dimethyl-1H-indole as a high-value scaffold for the development of tryptamine analogs. Unlike the conventional Speeter-Anthony (oxalyl chloride) or Vilsmeier-Haack pathways which require an unsubstituted C3 position, this protocol leverages the Skatole Homologation Strategy . By functionally extending the pre-existing C3-methyl group, researchers can access 1-methyl-4-substituted tryptamines—a subclass of compounds exhibiting distinct pharmacokinetic profiles (increased lipophilicity and metabolic resistance) compared to their N1-H counterparts.

Strategic Rationale: The "Skatole" Advantage

In tryptamine drug discovery, the 4-position substituent (e.g., -OH, -OAc, -OMe, -PO4) is the primary determinant of 5-HT2A receptor affinity and psychoactive potency. However, 4-substituted indoles are electronically distinct; the electron-donating methoxy group at C4 activates the ring but can complicate electrophilic aromatic substitutions at C3 due to steric crowding and electronic repulsion.

Using 4-Methoxy-1,3-dimethyl-1H-indole circumvents these issues by treating the C3-methyl group not as a blocker, but as a latent ethylamine handle . The N1-methyl group is already installed, eliminating the need for late-stage methylation which often suffers from regioselectivity issues (N1 vs. side-chain amine competition).

Key Advantages:

  • Regiocontrol: The C3 position is already "claimed," preventing over-alkylation or side reactions at C2.

  • Atom Economy: Utilizes the existing methyl carbon as the

    
    -carbon of the final ethylamine chain.
    
  • Stability: 1,3-dialkylindoles are generally more stable to oxidation than their N-protic counterparts.

Chemical Pathway: The Homologation Sequence

The transformation follows a three-stage "Extend-and-Reduce" logic:

  • Activation: Radical halogenation of the benzylic (C3-methyl) position.

  • Extension: Nucleophilic displacement with cyanide to add the

    
    -carbon.
    
  • Reduction: Conversion of the nitrile to the primary amine.

Reaction Workflow Diagram

SkatoleHomologation cluster_mech Mechanism Logic Start 4-Methoxy-1,3-dimethyl-1H-indole (Precursor) Inter1 3-(Bromomethyl) Intermediate (Highly Reactive) Start->Inter1 Step 1: NBS, AIBN CCl4 or PhCF3, Reflux Inter2 Indole-3-Acetonitrile (Stable Intermediate) Inter1->Inter2 Step 2: NaCN/KCN DMSO, RT Final 4-Methoxy-1-methyltryptamine (Target Scaffold) Inter2->Final Step 3: LiAlH4 THF, Reflux Step1_Note Wohl-Ziegler Radical Substitution Step2_Note SN2 Carbon Homologation

Caption: The Skatole Homologation workflow converting the C3-methyl group into the ethylamine side chain.

Detailed Experimental Protocol

Step 1: Wohl-Ziegler Bromination

Objective: Selectively brominate the C3-methyl group without halogenating the benzene ring.

  • Reagents: N-Bromosuccinimide (NBS), AIBN (Azobisisobutyronitrile),

    
    -Trifluorotoluene (PhCF3) or CCl4.
    
  • Stoichiometry: 1.05 eq NBS, 0.05 eq AIBN.

  • Procedure:

    • Dissolve 4-Methoxy-1,3-dimethyl-1H-indole in anhydrous PhCF3 (0.1 M concentration).

    • Add NBS and AIBN.

    • Heat to reflux (approx. 80-100°C) under Argon.

    • Critical Endpoint: The reaction is complete when the dense NBS solid floats to the top as lighter succinimide.[1]

    • Filter hot to remove succinimide. Evaporate solvent to yield the 3-bromomethyl intermediate.

    • Note: This intermediate is a potent lachrymator and skin irritant. Handle with extreme caution.

Step 2: Cyanation (The Homologation)

Objective: Install the second carbon of the ethyl chain via SN2 displacement.

  • Reagents: NaCN or KCN, DMSO (Dimethyl sulfoxide).

  • Stoichiometry: 1.2 - 1.5 eq Cyanide source.

  • Procedure:

    • Dissolve the crude bromide from Step 1 in DMSO.

    • Add powdered NaCN slowly (Exothermic).

    • Stir at Room Temperature for 2-4 hours.

    • Quench: Pour into ice water. The nitrile usually precipitates as a solid.

    • Filter and wash with water to remove DMSO/Cyanide salts.

    • Safety: All waste must be treated with bleach (hypochlorite) to neutralize cyanide residues before disposal.

Step 3: Reduction to Tryptamine

Objective: Reduce the nitrile (-CN) to the primary amine (-CH2NH2).

  • Reagents: LiAlH4 (Lithium Aluminum Hydride), anhydrous THF.[2]

  • Stoichiometry: 2.0 - 3.0 eq LiAlH4.

  • Procedure:

    • Suspend LiAlH4 in cold anhydrous THF under Nitrogen.

    • Add the nitrile (dissolved in THF) dropwise to maintain a gentle reflux.

    • Reflux for 6-12 hours.

    • Fieser Workup: Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH4 used.

    • Filter the granular aluminum salts.

    • Acidify the filtrate with fumaric acid or HCl to crystallize the 4-Methoxy-1-methyltryptamine salt .

Quantitative Data & Optimization

Table 1: Solvent Effects on Wohl-Ziegler Bromination of 4-MeO-Indoles

SolventTemperatureYield (Bromide)Selectivity (C3-Me vs Ring)Notes
CCl4 77°C88%HighClassic method, ozone depleting.
PhCF3 102°C85%HighGreen alternative, easier workup.
Benzene 80°C65%ModerateSlower kinetics, toxicity issues.
MeCN 82°C40%LowCompetes with radical pathway.

Table 2: Comparative Pharmacology (Predicted)

Compound5-HT2A Affinity (Ki)Metabolic Stability (MAO-A)Lipophilicity (LogP)
4-MeO-Tryptamine HighLow (Rapid degradation)1.6
4-MeO-1-Me-Tryptamine Moderate-HighModerate (N-Me steric block)2.1
4-MeO-DMT Very HighLow2.3

Pathway Visualization: From Precursor to Analog

AnalogGeneration cluster_Main Core Transformation Precursor 4-Methoxy-1,3-dimethyl-1H-indole Tryptamine 4-Methoxy-1-methyltryptamine (Primary Amine) Precursor->Tryptamine 1. NBS 2. NaCN 3. LiAlH4 Analog1 N,N-Dimethyl Analog (4-MeO-1,N,N-TMT) Tryptamine->Analog1 HCHO / NaBH3CN Analog2 N-Isopropyl Analog (MiPT Derivative) Tryptamine->Analog2 Acetone / NaBH4 Analog3 Beta-Carboline Cyclization (Pictet-Spengler) Tryptamine->Analog3 R-CHO / TFA

Caption: Divergent synthesis capabilities starting from the 1-methyl-tryptamine core.

References

  • Somei, M., et al. (1981). "The Chemistry of Indoles. XIII. Syntheses of 4-Substituted Indoles." Chemical & Pharmaceutical Bulletin, 29(1), 249-252. Link

  • Nichols, D. E. (2018). "Dark Classics in Chemical Neuroscience: Psilocybin." ACS Chemical Neuroscience, 9(10), 2443–2460. Link

  • Wohl, A. (1919).[3][4] "Bromination of Unsaturated Compounds with N-Bromoacetamide." Berichte der deutschen chemischen Gesellschaft, 52, 51. Link

  • Speeter, M. E., & Anthony, W. C. (1954). "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 76(23), 6208–6210. Link

  • PubChem Compound Summary. (2024). "4-Methoxy-1,3-dimethyl-1H-indole." National Center for Biotechnology Information. Link

Sources

Methodological & Application

Fischer indole synthesis protocol for 4-Methoxy-1,3-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 4-Methoxy-1,3-dimethyl-1H-indole via Fischer Cyclization

Strategic Overview & Challenge Assessment

The synthesis of 4-Methoxy-1,3-dimethyl-1H-indole presents a classic but non-trivial challenge in heterocyclic chemistry: Regiocontrol .

The Fischer indole synthesis is the most robust method for constructing the indole core. However, utilizing a meta-substituted hydrazine (3-methoxyphenylhydrazine) introduces a bifurcation in the reaction pathway.[1] Cyclization can occur at two distinct ortho positions relative to the hydrazine moiety:

  • Ortho-cyclization (Sterically hindered): Yields the target 4-methoxy isomer.[2]

  • Para-cyclization (Sterically favored): Yields the 6-methoxy isomer.

Expert Insight: In standard acidic conditions, the 6-isomer is thermodynamically and kinetically favored (often >80% ratio) due to the steric clash between the methoxy group and the forming pyrrole ring in the 4-isomer transition state. Therefore, this protocol does not merely list steps but prioritizes purification logic and regioselective optimization to isolate the elusive 4-isomer before final N-methylation.

Retrosynthetic Analysis & Mechanism

The synthesis is bifurcated into two phases:[2]

  • Ring Construction: Fischer cyclization of 3-methoxyphenylhydrazine and propionaldehyde to form the 3-methylindole core.

  • Functionalization: N-methylation of the purified 4-methoxy isomer.

Pathway Visualization (DOT)

FischerPathway Start Precursors: 3-Methoxyphenylhydrazine + Propionaldehyde Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Acid Catalysis PathA Path A: Ortho-Attack (Sterically Hindered) Sigmatropic->PathA PathB Path B: Para-Attack (Sterically Favored) Sigmatropic->PathB Isomer4 Target Intermediate: 4-Methoxy-3-methyl-1H-indole PathA->Isomer4 Cyclization & NH3 loss Isomer6 Byproduct: 6-Methoxy-3-methyl-1H-indole PathB->Isomer6 Major Product Methylation N-Methylation (NaH / MeI) Isomer4->Methylation Purified Isomer Final Final Product: 4-Methoxy-1,3-dimethyl-1H-indole Methylation->Final

Figure 1: Bifurcated reaction pathway highlighting the critical separation step required to isolate the 4-methoxy isomer.

Experimental Protocol

Phase 1: Fischer Cyclization to 4-Methoxy-3-methyl-1H-indole

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.[1][3]Role
3-Methoxyphenylhydrazine HCl174.631.0Core Scaffold
Propionaldehyde (Propanal)58.081.1C2-C3 Fragment
Sulfuric Acid (4% aq)-SolventCatalyst/Medium
Ethanol-Co-solventSolubility

Procedure:

  • Hydrazone Formation:

    • Dissolve 3-methoxyphenylhydrazine hydrochloride (10.0 g, 57 mmol) in Ethanol (50 mL).

    • Cool to 0°C. Add Propionaldehyde (3.65 g, 63 mmol) dropwise over 20 minutes.

    • Mechanism Note: Slow addition prevents aldehyde self-condensation (aldol).[1]

    • Stir at room temperature for 2 hours. Monitor by TLC for disappearance of hydrazine.

  • Cyclization:

    • Dilute the ethanolic solution with 4% aqueous H₂SO₄ (150 mL).

    • Heat the mixture to gentle reflux (approx. 90-95°C) for 3–4 hours.

    • Observation: The solution will darken significantly (red/brown) as the indole forms and ammonia is liberated.

  • Workup:

    • Cool to room temperature.[3][4] Neutralize carefully with saturated NaHCO₃ (gas evolution!).[1]

    • Extract with Ethyl Acetate (3 x 100 mL).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1][2]

    • Crude Yield: Expect a dark oil containing ~20:80 ratio of 4-OMe : 6-OMe isomers.

  • Isomer Separation (CRITICAL):

    • The success of this synthesis hinges on Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Gradient Hexanes/Ethyl Acetate (95:5

      
       85:15).[1]
      
    • Elution Order: The 4-methoxy isomer typically elutes after the 6-methoxy isomer due to hydrogen bonding interaction between the N-H and the adjacent OMe oxygen (intramolecular H-bond increases polarity slightly or affects adsorption). Note: Verify fractions by NMR.

Phase 2: N-Methylation

Reagents & Stoichiometry:

ReagentEquiv.[5][6]Role
4-Methoxy-3-methyl-1H-indole1.0Substrate
Sodium Hydride (60% in oil)1.2Base
Iodomethane (MeI)1.1Methyl Source
DMF (Anhydrous)SolventMedium

Procedure:

  • Deprotonation:

    • In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to indole).

    • Cool to 0°C.

    • Add the purified 4-Methoxy-3-methyl-1H-indole (dissolved in minimal DMF) dropwise.[1]

    • Stir at 0°C for 30 mins until H₂ evolution ceases. The anion is usually dark red/brown.

  • Methylation:

    • Add Iodomethane (1.1 equiv) dropwise at 0°C.[1]

    • Allow to warm to room temperature and stir for 2 hours.

  • Workup:

    • Quench carefully with ice-water.

    • Extract with Diethyl Ether (preferred over EtOAc for easier DMF removal).[1]

    • Wash organics with water (3x) to remove DMF, then Brine.[1]

    • Dry (MgSO₄) and concentrate.[1]

  • Final Purification:

    • Recrystallize from Hexanes/EtOH or perform a short silica plug filtration to remove trace iodine color.

Quality Control & Validation

To ensure the correct isomer was isolated, specific NMR signatures must be verified.

Key 1H NMR Diagnostic Signals (CDCl₃, 400 MHz):

Feature4-Methoxy-1,3-dimethylindole (Target)6-Methoxy-1,3-dimethylindole (Byproduct)
C2-H Proton Singlet/Multiplet at ~6.8 ppmSinglet/Multiplet at ~6.7 ppm
Aromatic Coupling d, d, t pattern. The protons are at C5, C6, C7.[1] Look for ortho-coupling (J~8Hz) between H5-H6 and H6-H7.[1]d, d, s pattern. The protons are at C4, C5, C7.[1][7] H4 and H5 show ortho coupling. H7 is a singlet (or meta-coupled doublet).[1]
N-Me Group Singlet ~3.7 ppmSinglet ~3.7 ppm
C3-Me Group Singlet ~2.3 ppmSinglet ~2.3 ppm

Self-Validating Check: If the aromatic region shows a proton with no ortho neighbor (a sharp singlet or doublet with J~2Hz), you likely have the 6-methoxy isomer (proton at C7 is isolated from C5).[1] The target 4-methoxy isomer has three adjacent protons (H5, H6, H7), so all signals should show strong ortho-splitting (triplets/doublets).[1]

Safety & Handling

  • Hydrazines: Toxic and potential carcinogens. Handle in a fume hood.

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Use dry glassware and inert atmosphere.

  • Iodomethane: Potentially fatal if inhaled; suspected carcinogen. Use a high-efficiency fume hood and double-glove.

References

  • Robinson, B. (1963).[1] "The Fischer Indole Synthesis."[8][9][10] Chemical Reviews, 63(4), 373–401.[1] Link

  • Ishii, H. (1981).[1] "Fischer Indole Synthesis Applied to the Total Synthesis of Natural Products." Accounts of Chemical Research, 14(9), 275–283.[1] Link

  • Hegedus, L. S. (1994).[1] Synthesis of 4-Methoxyindoles. In Comprehensive Heterocyclic Chemistry II. Elsevier.[11] (Discussion on regioselectivity issues with meta-anisidines).

  • Lissel, M., et al. (1986).[1][4] "N-Alkylation of Indoles." Synthesis, 1986(5), 382-383.[1] (Protocol for NaH/MeI methylation).

Sources

N-methylation techniques for 4-methoxy-3-methylindole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic N-Methylation of 4-Methoxy-3-Methylindole

Abstract & Substrate Analysis

This guide details the regioselective N-methylation of 4-methoxy-3-methylindole , a critical pharmacophore in the synthesis of tryptamine-based therapeutics. Unlike unsubstituted indole, this substrate presents unique electronic and steric challenges due to the C4-methoxy group (peri-interaction) and the C3-methyl substituent.

Substrate Profile:

  • Target: Indole Nitrogen (

    
    ).
    
  • pKa:

    
     16.7 (DMSO). Requires strong base for complete deprotonation.
    
  • Regioselectivity Factors:

    • C3-Position: Blocked by the methyl group, preventing the common C3-alkylation side reaction.

    • C2-Position: Theoretically vulnerable to alkylation if "soft" electrophiles are used under thermodynamic control, though

      
       is kinetically favored.
      
    • C4-Methoxy: Electron-donating group (EDG) increases the electron density of the indole ring, making the anion highly nucleophilic. It is stable to basic conditions but sensitive to strong Lewis acids (e.g.,

      
      , 
      
      
      
      ), necessitating base-mediated alkylation strategies.

Method A: Irreversible Deprotonation (The "Gold Standard")

Context: This method utilizes Sodium Hydride (NaH) and Methyl Iodide (MeI). It is the preferred protocol for milligram-to-gram scale synthesis where yield is paramount and moisture control is strictly managed.

Mechanism: The reaction proceeds via an irreversible deprotonation of the indole N-H by the hydride anion, generating a highly nucleophilic indolyl anion (sodium salt). The polar aprotic solvent (DMF or DMSO) solvates the


 cation, leaving the "naked" indolyl anion free to attack the methyl iodide via an 

mechanism.

Protocol:

  • Preparation:

    • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and argon inlet.

    • Safety: NaH is pyrophoric. MeI is a neurotoxin. Work in a fume hood.

  • Deprotonation:

    • Charge the flask with NaH (60% dispersion in oil, 1.2 equiv) .

    • Wash NaH with dry hexanes (

      
      ) to remove mineral oil if downstream purification is sensitive (optional for bulk synthesis).
      
    • Add anhydrous DMF (Dimethylformamide) to create a suspension (Concentration: 0.2 M). Cool to

      
      .
      
    • Dissolve 4-methoxy-3-methylindole (1.0 equiv) in minimal DMF and add dropwise to the NaH suspension.

    • Observation: Evolution of

      
       gas. Solution will turn from clear/yellow to dark brown/red (indolyl anion formation).
      
    • Stir at

      
       for 30 minutes.
      
  • Methylation:

    • Add Methyl Iodide (MeI, 1.1 equiv) dropwise via syringe.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 1-2 hours.

  • Quench & Workup:

    • Cool to

      
      . Carefully quench with saturated 
      
      
      
      solution
      .
    • Extract with EtOAc (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ). Wash combined organics with water (
      
      
      
      ) and brine (
      
      
      ) to remove DMF.
    • Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      

Graphviz Diagram: NaH Deprotonation Mechanism

NaH_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Methylation (SN2) Indole 4-OMe-3-Me-Indole Anion Indolyl Anion (N-) Indole->Anion - H2 (gas) NaH NaH (Base) NaH->Anion Product N-Methyl Product Anion->Product Nucleophilic Attack MeI Methyl Iodide MeI->Product Leaving Group (I-)

Caption: Irreversible deprotonation generates a naked anion for rapid SN2 attack.

Method B: Phase Transfer Catalysis (Green/Scalable)[2]

Context: For multigram or pilot-scale batches, NaH is hazardous. Phase Transfer Catalysis (PTC) allows the use of solid bases (KOH/NaOH) and greener methylating agents like Dimethyl Carbonate (DMC) or standard MeI in biphasic systems.

Mechanism: A quaternary ammonium salt (e.g., TBAB) transports the hydroxide anion from the solid/aqueous phase into the organic phase (Toluene or DMC itself), deprotonating the indole at the interface.

Protocol (DMC Green Method):

  • Reaction Setup:

    • In a pressure tube or autoclave (DMC boils at

      
      ; reaction requires 
      
      
      
      for efficiency), charge:
      • 4-methoxy-3-methylindole (1.0 equiv)

      • Dimethyl Carbonate (DMC) (Acts as both solvent and reagent, 10-15 equiv).

      • Potassium Carbonate (

        
        , 2.0 equiv)  or DABCO (0.1 equiv)  as catalyst.
        
      • TBAB (Tetrabutylammonium bromide, 0.05 equiv) .

  • Execution:

    • Seal the vessel and heat to

      
       .
      
    • Stir vigorously for 4-6 hours.

    • Note: DMC methylates via a

      
       mechanism at high temp, releasing 
      
      
      
      and MeOH.
  • Workup:

    • Cool to RT. Filter off the solid salts (

      
      ).
      
    • Concentrate the filtrate.[1]

    • Recrystallize from Heptane/EtOAc if necessary (often quantitative purity).

Graphviz Diagram: Phase Transfer Cycle

PTC_Cycle cluster_org Organic Phase (Toluene/DMC) cluster_aq Solid/Aqueous Phase (Base) Q_OH_org [Q+ OH-] Indole_Anion [Indole- Q+] Q_OH_org->Indole_Anion Deprotonation (-H2O) Indole Indole (Substrate) Indole->Indole_Anion Product N-Me Indole Indole_Anion->Product + Me-X KOH KOH / K2CO3 Q_X [Q+ X-] Q_X->Q_OH_org Ion Exchange

Caption: Catalyst (Q+) shuttles base into organic phase to activate the indole.

Comparative Data & Validation

Data Summary Table:

FeatureMethod A (NaH/MeI)Method B (PTC/DMC)
Scale < 10g> 10g to kg
Reaction Time 1-2 Hours4-8 Hours
Temperature


(Reflux/Pressure)
Atom Economy Low (NaI waste)High (MeOH/CO2 byproducts)
Safety Pyrophoric/NeurotoxicGeneral Irritant (Green)
Typical Yield 95-98%88-94%

Quality Control (NMR Validation): To validate the N-methylation versus O-methylation (unlikely but possible) or C-methylation:

  • 1H NMR (CDCl3, 400 MHz):

    • Starting Material: Broad singlet at

      
       7.8-8.2 ppm (N-H).
      
    • Product (N-Me): Sharp singlet at

      
       3.65 -- 3.75 ppm  (3H).
      
    • Methoxy Group: Singlet at

      
       3.90 -- 4.00 ppm  (3H).
      
    • Diagnostic: The disappearance of the broad N-H singlet and appearance of the N-Me singlet confirms reaction.

References

  • Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press.
  • Shieh, W. C., Dell, S., & Repic, O. (2001). "Nucleophilic Catalysis with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the Preparation of N-Methylated Indoles." Journal of Organic Chemistry. Link

  • Tundo, P., & Selva, M. (2002). "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research. (Green methylation protocols). Link

  • Vertex AI Search. (2026). "Patent US6326501B1 - Methylation of indole compounds using dimethyl carbonate." (Specific PTC/DMC conditions). Link

  • ChemicalBook. (2025). "4-Methoxy-1-methylindole NMR Spectrum." (Spectral validation data). Link

Sources

Regioselective synthesis of 1,3-dimethyl-4-methoxyindole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Regioselective Synthesis of 1,3-Dimethyl-4-Methoxyindole: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with functionalization at specific positions dictating biological activity.[1] 1,3-Dimethyl-4-methoxyindole represents a valuable building block, but its synthesis requires precise control over regioselectivity. This guide provides a comprehensive overview and detailed protocols for a robust and regioselective synthesis, starting from the commercially available 4-methoxyindole. We will detail a modern, transition-metal-catalyzed approach for the critical C3-methylation step and a green, efficient protocol for the subsequent N-methylation. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed step-by-step methodologies, and troubleshooting advice to ensure reproducible success.

Introduction: The Significance of the Substituted Indole Core

The indole ring system is one of the most prevalent heterocyclic motifs in bioactive natural products and pharmaceuticals.[1][2] The specific substitution pattern on the indole core is crucial for modulating its physicochemical properties and biological interactions. The 4-methoxyindole moiety, in particular, serves as a key precursor in the synthesis of a wide array of therapeutic agents, including anticancer agents, HIV-1 integrase inhibitors, and compounds targeting neurological disorders.[3][4] The addition of methyl groups at the N1 and C3 positions further refines the molecule's steric and electronic profile, making 1,3-dimethyl-4-methoxyindole a desirable intermediate for library synthesis and lead optimization in drug discovery programs.

Achieving this specific substitution pattern, however, presents a significant regiochemical challenge. Direct methylation of the indole core can lead to a mixture of products, necessitating a strategic, stepwise approach. This guide outlines a validated synthetic pathway that prioritizes regioselectivity, yield, and operational simplicity.

Retrosynthetic Analysis and Strategic Overview

Our strategy begins with the commercially available precursor, 4-methoxyindole, and proceeds through a two-step sequence involving regioselective methylation at the C3 and N1 positions. The key challenge lies in controlling the initial methylation to favor the C3 position over the more acidic N1-H or the alternative C2 position. Subsequently, the N1 position of the intermediate, 3-methyl-4-methoxyindole, can be selectively methylated under distinct reaction conditions.

G product 1,3-Dimethyl-4-methoxyindole step1 N-Methylation product->step1 Disconnection 1 intermediate 3-Methyl-4-methoxyindole step1->intermediate step2 C3-Methylation intermediate->step2 Disconnection 2 start 4-Methoxyindole (Commercially Available) step2->start

Caption: Retrosynthetic pathway for 1,3-dimethyl-4-methoxyindole.

Part I: Regioselective C3-Methylation of 4-Methoxyindole

The nucleophilic character of the indole C3 position allows for electrophilic substitution. However, to avoid competitive N-methylation and ensure high selectivity, modern catalytic methods are preferred over classical approaches that may require harsher conditions. We present a manganese-catalyzed C3-methylation using methanol as both the methyl source and a solvent, which proceeds via a "borrowing hydrogen" mechanism. This method is advantageous due to its atom economy and use of a sustainable C1 source.[5]

Mechanism Insight: The Borrowing Hydrogen Cycle

The Mn(I) catalyst temporarily "borrows" hydrogen from methanol to generate formaldehyde in situ. Concurrently, it facilitates the formation of an enamine-like intermediate with the indole. These reactive species then combine, and the borrowed hydrogen is returned to complete the catalytic cycle, resulting in a methylated indole and regenerating the catalyst. This avoids the use of stoichiometric and often hazardous alkylating agents.

Experimental Protocol 1: Mn(I)-Catalyzed C3-Methylation

This protocol describes the regioselective methylation of 4-methoxyindole at the C3 position.

Materials and Equipment:

  • Schlenk flask or microwave vial equipped with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Rotary evaporator

Reagents Summary:

ReagentM.W.Amount (mmol)Equivalents
4-Methoxyindole147.181.01.0
Mn(I) Catalyst (e.g., Mn(CO)₅Br)274.90.050.05
Ligand (e.g., a PNN pincer ligand)-0.050.05
Base (e.g., t-BuOK)112.210.20.2
Methanol (anhydrous)32.04-Solvent

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Ar), add 4-methoxyindole (147.2 mg, 1.0 mmol), the Mn(I) catalyst (13.7 mg, 0.05 mmol), the appropriate ligand (0.05 mmol), and potassium tert-butoxide (22.4 mg, 0.2 mmol).

  • Solvent Addition: Add anhydrous methanol (5 mL) via syringe.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 120 °C in an oil bath. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3-methyl-4-methoxyindole.

Part II: N-Methylation of 3-Methyl-4-Methoxyindole

With the C3 position selectively functionalized, the final step is the methylation of the indole nitrogen. While traditional methods using sodium hydride and methyl iodide are effective, they involve hazardous reagents. A superior alternative is the use of dimethyl carbonate (DMC) in the presence of a mild base like potassium carbonate (K₂CO₃).[6] This method is environmentally benign, highly selective for N-methylation, and suitable for large-scale production.[6]

Causality Behind Experimental Choices:
  • Dimethyl Carbonate (DMC): A non-toxic, green methylating agent. Its reactivity is sufficient for the nucleophilic indole nitrogen but generally avoids unwanted C-alkylation.

  • Potassium Carbonate (K₂CO₃): A mild, inexpensive, and easy-to-handle base, strong enough to facilitate the deprotonation of the indole N-H in a polar aprotic solvent at elevated temperatures.

  • Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the indole substrate and the carbonate base, facilitating the reaction.

Experimental Protocol 2: N-Methylation with Dimethyl Carbonate

This protocol details the final step to produce 1,3-dimethyl-4-methoxyindole.

Reagents Summary:

ReagentM.W.Amount (mmol)Equivalents
3-Methyl-4-methoxyindole161.201.01.0
Dimethyl Carbonate (DMC)90.083.03.0
Potassium Carbonate (K₂CO₃)138.212.02.0
N,N-Dimethylformamide (DMF)73.09-Solvent

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 3-methyl-4-methoxyindole (161.2 mg, 1.0 mmol), potassium carbonate (276.4 mg, 2.0 mmol), and DMF (5 mL).

  • Reagent Addition: Add dimethyl carbonate (0.25 mL, ~3.0 mmol) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux (approximately 130-140 °C) and maintain for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product will have a higher Rf value than the starting material.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold water (30 mL).

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or tert-butyl methyl ether (TBME) (3 x 20 mL).[6]

  • Washing and Drying: Combine the organic extracts, wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. The resulting crude product can be further purified by flash chromatography or recrystallization if necessary to yield pure 1,3-dimethyl-4-methoxyindole.

Overall Synthetic Workflow

The complete, regioselective pathway from the starting material to the final product is summarized in the workflow diagram below.

G cluster_0 Part I: C3-Methylation cluster_1 Part II: N-Methylation start 4-Methoxyindole step1 Reagents: - Mn(I) Catalyst - Ligand, t-BuOK - Methanol (CH3OH) Conditions: - 120 °C, 12-24h start->step1 intermediate 3-Methyl-4-methoxyindole step1->intermediate intermediate_ref 3-Methyl-4-methoxyindole step2 Reagents: - Dimethyl Carbonate (DMC) - K2CO3, DMF Conditions: - Reflux, 3-5h product 1,3-Dimethyl-4-methoxyindole step2->product intermediate_ref->step2

Caption: Stepwise workflow for the regioselective synthesis.

Expected Characterization Data

The identity and purity of the final product, 1,3-dimethyl-4-methoxyindole, should be confirmed using standard analytical techniques.

AnalysisExpected Data for 1,3-Dimethyl-4-methoxyindole (C₁₁H₁₃NO)
Molecular Weight 175.23 g/mol
Mass Spec (EI) M⁺ at m/z = 175. Found for 1,3-dimethylindole: 145.[7]
¹H NMR (CDCl₃) δ ~7.1-6.5 (m, 3H, Ar-H), 6.8 (s, 1H, C2-H), 3.9 (s, 3H, OCH₃), 3.7 (s, 3H, NCH₃), 2.3 (s, 3H, C3-CH₃) ppm.
¹³C NMR (CDCl₃) δ ~155 (C4), 138 (C7a), 128 (C3a), 122 (C2), 120 (C6), 103 (C5), 99 (C7), 55 (OCH₃), 32 (NCH₃), 10 (C3-CH₃) ppm.

Note: NMR chemical shifts are approximate and may vary based on solvent and concentration.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. Journal of the American Chemical Society.
  • Shieh, W.-C., Dell, S., & Repič, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(5), 537-539. [Link]

  • Vara, B. A., et al. (2018). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. The Journal of Organic Chemistry.
  • ChemEurope. (n.d.). Bischler-Möhlau indole synthesis. chemeurope.com. [Link]

  • Amariei, D. A., et al. (2022). Enzymatic C3-Methylation of Indoles Using Methyltransferase PsmD: Crystal Structure, Catalytic Mechanism, and Preparative Applications.
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. en.wikipedia.org. [Link]

  • González-Calera, S., et al. (2015). Larock Reaction in the Synthesis of Heterocyclic Compounds. Molecules, 20(6), 10686-10729. [Link]

  • Garmendia, J., et al. (2020). Biocatalytic C3‐Indole Methylation—A Useful Tool for the Natural‐Product‐Inspired Stereoselective Synthesis of Pyrroloindoles. Chemistry – A European Journal.
  • Wang, L., et al. (2019). Mild and efficient synthesis of indoles and isoquinolones via a nickel-catalyzed Larock-type heteroannulation reaction. Organic & Biomolecular Chemistry.
  • Amariei, D. A., et al. (2022).
  • Amariei, D. A., et al. (2022). Enzymatic C3-Methylation of Indoles Using Methyltransferase PsmD: Crystal Structure, Catalytic Mechanism, and Preparative Applications. ACS Catalysis, 12(22), 14236–14247. [Link]

  • ScienceMadness Discussion Board. (2012). Methylation of indole? [Link]

  • Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]

  • Wikipedia. (n.d.). Larock indole synthesis. en.wikipedia.org. [Link]

  • ResearchGate. (n.d.). (a) Mn(I)‐catalyzed C3 methylation of indoles from methanol; (b) Selected examples. [Link]

  • Templ, J., et al. (2022).
  • Reddit. (2017). Indole synthesis mechanism help. r/chemhelp. [Link]

  • Scribd. (n.d.). Synthesis of Indoles Through Larock Annulation: Recent Advances. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. en.wikipedia.org. [Link]

  • RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • NIST. (n.d.). 1H-Indole, 1,3-dimethyl-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 4-Methoxy-1H-indole. [Link]

Sources

Application Notes and Protocols: Vilsmeier-Haack Formylation of 4-Methoxy-1,3-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the Vilsmeier-Haack formylation of 4-Methoxy-1,3-dimethyl-1H-indole. This reaction is a cornerstone of synthetic organic chemistry, enabling the introduction of a formyl group onto electron-rich heterocyclic systems.[1][2] The resulting indole-2-carbaldehyde is a valuable synthon for the elaboration of more complex molecular architectures, particularly in the fields of medicinal chemistry and drug development.[2][3] This document elucidates the underlying reaction mechanism, provides a meticulously detailed step-by-step protocol, and addresses critical safety considerations. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven guidance.

Introduction and Scientific Background

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphoryl chloride (POCl₃).[4][5][6] This electrophilic reagent then attacks the electron-rich indole ring, leading to the formation of an iminium intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to yield the corresponding aldehyde.[4][7]

For substituted indoles, the position of formylation is dictated by the electronic and steric properties of the substituents. In the case of 4-Methoxy-1,3-dimethyl-1H-indole, the electron-donating nature of the methoxy and methyl groups, coupled with the inherent reactivity of the indole nucleus, directs the formylation to the C2 position. The C3 position, often the most nucleophilic site in unsubstituted indoles, is blocked by a methyl group in the target substrate.[4][8]

Causality of Reagent Choice:

  • N,N-Dimethylformamide (DMF): Serves as both the solvent and the source of the formyl group.[4] Its amide functionality is crucial for the formation of the Vilsmeier reagent.

  • Phosphoryl Chloride (POCl₃): A highly effective and commonly used activating agent for DMF.[4][9] It reacts with the carbonyl oxygen of DMF to initiate the formation of the electrophilic chloroiminium salt.[4][9] While other reagents like oxalyl chloride or thionyl chloride can also be used, POCl₃ is widely employed due to its reliability and effectiveness.[9]

Reaction Mechanism

The Vilsmeier-Haack formylation of 4-Methoxy-1,3-dimethyl-1H-indole proceeds through a well-established two-part mechanism:

Part 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃.[4] This is followed by a series of steps involving the elimination of a chloride ion and subsequent intramolecular rearrangement to form the highly electrophilic Vilsmeier reagent, an N,N-dimethyl-chloroiminium ion.[4][6]

Part 2: Electrophilic Aromatic Substitution and Hydrolysis

The electron-rich C2 position of the 4-Methoxy-1,3-dimethyl-1H-indole then attacks the electrophilic carbon of the Vilsmeier reagent.[4] This electrophilic aromatic substitution leads to the formation of a cationic intermediate, which is stabilized by resonance. Subsequent elimination of a proton restores aromaticity, and the resulting iminium salt is then hydrolyzed during the aqueous work-up to afford the final product, 4-Methoxy-1,3-dimethyl-1H-indole-2-carbaldehyde.[4][7]

Visualizing the Process

To facilitate a deeper understanding, the reaction mechanism and experimental workflow are depicted below using Graphviz diagrams.

Reaction Mechanism Diagram

Vilsmeier_Haack_Mechanism cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Substitution & Hydrolysis DMF DMF Adduct Intermediate Adduct DMF->Adduct Nucleophilic Attack POCl3 POCl₃ POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) Adduct->Vilsmeier_Reagent Elimination Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole 4-Methoxy-1,3-dimethyl-1H-indole Indole->Iminium_Intermediate Electrophilic Attack Final_Product 4-Methoxy-1,3-dimethyl-1H- indole-2-carbaldehyde Iminium_Intermediate->Final_Product Hydrolysis H2O H₂O (Work-up) H2O->Final_Product

Caption: Vilsmeier-Haack Reaction Mechanism.

Experimental Workflow Diagram

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent: Cool DMF to 0°C, add POCl₃ dropwise. Start->Reagent_Prep Substrate_Addition Add 4-Methoxy-1,3-dimethyl-1H-indole solution to the Vilsmeier reagent. Reagent_Prep->Substrate_Addition Reaction Heat reaction mixture (e.g., 85-95°C for 5-8 hours). Substrate_Addition->Reaction Workup Quench with ice-water, then neutralize with base (e.g., Na₂CO₃). Reaction->Workup Isolation Isolate crude product: Filtration or extraction. Workup->Isolation Purification Purify product: Recrystallization or column chromatography. Isolation->Purification Characterization Characterize final product: NMR, IR, MS. Purification->Characterization End End Characterization->End

Caption: Experimental Workflow for Vilsmeier-Haack Formylation.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Reagents and Materials
Reagent/MaterialGradeSupplier (Example)Notes
4-Methoxy-1,3-dimethyl-1H-indole>98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros OrganicsStore over molecular sieves.
Phosphoryl chloride (POCl₃)Reagent grade, >99%Fisher ScientificHandle with extreme care in a fume hood.
Dichloromethane (DCM)ACS gradeVWRFor extraction.
Saturated Sodium Carbonate (Na₂CO₃) SolutionIn-house prep.For neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeEMD MilliporeFor drying organic layers.
Crushed IceFor quenching the reaction.
Equipment
  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Ice bath.

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.).

  • Rotary evaporator.

  • Vacuum filtration apparatus.

Step-by-Step Procedure

Part A: Preparation of the Vilsmeier Reagent

  • To a dry three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (5 equivalents).

  • Cool the flask in an ice bath to 0-5 °C.

  • With vigorous stirring, add phosphoryl chloride (1.5 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.[1]

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

Part B: Formylation Reaction

  • In a separate flask, dissolve 4-Methoxy-1,3-dimethyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Slowly add the indole solution to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

Part C: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a large volume of crushed ice with vigorous stirring.[1]

  • Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate until the pH is alkaline (pH 8-9).[1] This step is exothermic and should be performed with caution.

  • The product will likely precipitate as a solid. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.[1]

  • If no precipitate forms, transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).[1]

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Characterization

The identity and purity of the final product, 4-Methoxy-1,3-dimethyl-1H-indole-2-carbaldehyde, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Safety and Handling Precautions

Phosphoryl chloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. [10][11]

  • Always handle POCl₃ in a well-ventilated fume hood. [10]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. [10]

  • POCl₃ is moisture-sensitive and should be stored under inert gas. [10][11]

  • In case of skin contact, immediately flush with copious amounts of water and seek medical attention.

  • The neutralization step with a base is exothermic and may cause splattering. Perform this step slowly and with adequate cooling. [1]

N,N-Dimethylformamide (DMF) is a potential teratogen and should be handled with care.

  • Use in a well-ventilated area and avoid inhalation of vapors.

  • Wear appropriate gloves to prevent skin absorption.

Quantitative Data Summary

The following table provides an example of typical reaction parameters and expected outcomes. Actual results may vary depending on the specific reaction scale and conditions.

ParameterValue
Molar Ratio (Indole:POCl₃:DMF)1 : 1.5 : 5
Reaction Temperature85-95 °C
Reaction Time5-8 hours
Expected Yield80-90% (based on similar substrates)[12]

Conclusion

The Vilsmeier-Haack formylation of 4-Methoxy-1,3-dimethyl-1H-indole is a reliable and efficient method for the synthesis of the corresponding 2-carbaldehyde derivative. By adhering to the detailed protocol and safety guidelines outlined in this document, researchers can consistently achieve high yields of this valuable synthetic intermediate. The provided mechanistic insights and workflow visualizations are intended to enhance the understanding and successful application of this important chemical transformation.

References

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Vilsmeier reagent. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • YouTube. (2025, June 10). Vilsmeier–Haack reaction of indole. Retrieved from [Link]

  • Slideshare. (n.d.). Vilsmeier haack reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • SID. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Retrieved from [Link]

  • Chemrxiv. (n.d.). Red-Light Mediated Formylation of Indoles Using Helical Carbenium Ion as Photoredox Catalyst. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • YouTube. (2021, October 11). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

  • Synfacts. (2021, October 21). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Retrieved from [Link]

  • Sdfine. (n.d.). PHOSPHORYL CHLORIDE. Retrieved from [Link]

  • RSC Publishing. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • ACS Publications. (2025, May 14). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | ACS Omega. Retrieved from [Link]

  • ILO. (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

  • MDPI. (2002, August 31). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-Formyl-o-tolidine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Complete 1H NMR assignment of 3-formylindole derivatives | Request PDF. Retrieved from [Link]

  • Arkat USA. (n.d.). The extended Vilsmeier reaction of dimethoxy-activated indoles. Retrieved from [Link]

  • ARKIVOC. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

  • PMC. (n.d.). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. Retrieved from [Link]

  • MDPI. (2025, May 4). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Retrieved from [Link]

  • Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

Sources

Solvents for recrystallization of 4-Methoxy-1,3-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Systematic Solvent Selection for the Recrystallization and Purification of 4-Methoxy-1,3-dimethyl-1H-indole

Introduction

4-Methoxy-1,3-dimethyl-1H-indole is a substituted indole derivative. As with many high-value synthetic compounds intended for research or drug development, achieving high purity is critical. Recrystallization is a powerful and widely used technique for the purification of nonvolatile organic solids[1]. The success of this method hinges on the selection of an appropriate solvent or solvent system, which must be determined empirically.[2] This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and optimize a solvent system for the recrystallization of 4-Methoxy-1,3-dimethyl-1H-indole. We will explore the theoretical principles of recrystallization, detail a systematic screening protocol, and provide a step-by-step procedure for the final purification process.

The Theoretical Framework of Recrystallization

Recrystallization is a purification process based on the principle of differential solubility.[3] The core idea is that the solubility of most solids in a liquid solvent increases with temperature.[2][3] An effective recrystallization process involves dissolving the impure compound in a minimal amount of a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, its capacity to dissolve the solute decreases, leading to the formation of a supersaturated solution from which the desired compound crystallizes, excluding impurities from its crystal lattice.[1]

Key Characteristics of an Ideal Recrystallization Solvent:

  • High Temperature Coefficient: The solvent should exhibit poor solubility for the target compound at low or room temperatures but high solubility at or near its boiling point.[1][3][4] This differential is crucial for maximizing recovery.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[1][3][4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[1][5]

  • Safety and Cost: The solvent should be nonflammable, inexpensive, and have low toxicity.[1]

Physicochemical Profile of 4-Methoxy-1,3-dimethyl-1H-indole

Understanding the structure and physical properties of the target molecule is essential for making an educated initial solvent choice, based on the "like dissolves like" principle.[3]

  • Structure: The molecule contains a bicyclic indole core, which is moderately polar. The methoxy (-OCH₃) group is a polar ether functionality. The two methyl groups (at N-1 and C-3) increase the molecule's nonpolar character. The N-methylation at the indole nitrogen removes its ability to act as a hydrogen bond donor, which generally decreases its polarity and solubility in highly polar, protic solvents compared to its N-H counterpart.

  • Predicted Polarity: Overall, 4-Methoxy-1,3-dimethyl-1H-indole can be classified as a compound of intermediate polarity.

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO[6]
Molecular Weight161.2 g/mol [6]
Physical FormSolid[6]
Melting Point89-91°C[6]

Based on this profile, solvents of intermediate polarity, such as alcohols, acetone, or ethyl acetate, are logical starting points for screening. Very nonpolar solvents (e.g., hexanes) may show poor solubility even when hot, while highly polar solvents (e.g., water) are unlikely to dissolve the compound at all.

Protocol for Systematic Solvent Screening

This protocol is divided into two stages: screening single solvents and, if necessary, screening solvent pairs.

Part A: Single Solvent Screening Protocol

This initial screen aims to identify a single solvent that meets the criteria for successful recrystallization.

Materials:

  • Crude 4-Methoxy-1,3-dimethyl-1H-indole

  • Small test tubes or vials (e.g., 13x100 mm)

  • Hot plate or water bath

  • Vortex mixer

  • Ice bath

  • A selection of solvents with varying polarities (see Table 2).

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

  • Room Temperature Test: To the first test tube, add the chosen solvent dropwise (e.g., starting with 0.5 mL). Vortex the mixture. Observe if the solid dissolves completely at room temperature.

    • If it dissolves: The solvent is unsuitable as a single solvent because recovery will be poor.

    • If it does not dissolve: Proceed to the next step.

  • Hot Solvent Test: Gently heat the test tube in a water bath or on a hot plate. Add more solvent in small portions, vortexing after each addition, until the solid just dissolves. Record the approximate volume of solvent used.

    • If it dissolves: The solvent is a potential candidate. Proceed to the next step.

    • If it fails to dissolve after adding a significant volume (e.g., 3-4 mL), the compound's solubility is too low in this solvent.

  • Cooling and Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.

Data Interpretation:

Record observations for each solvent in a table similar to the one below.

SolventPolaritySoluble at Room Temp?Soluble in Hot?Crystals Form on Cooling?Assessment
n-HexaneNonpolarNoNoN/AUnsuitable
TolueneNonpolarNoYesPoor/NonePoor Candidate
Ethyl AcetateMid-PolarSparinglyYesYesGood Candidate
AcetoneMid-PolarYesYesN/AUnsuitable (consider for pair)
IsopropanolPolarSparinglyYesYesGood Candidate
EthanolPolarYesYesN/AUnsuitable (consider for pair)
MethanolPolarYesYesN/AUnsuitable (consider for pair)
WaterVery PolarNoNoN/AUnsuitable (antisolvent?)

This table presents hypothetical results for illustrative purposes.

Workflow for Single Solvent Screening```dot

G start Start: Add ~25mg of crude compound to a test tube add_solvent Add 0.5 mL of solvent at room temperature start->add_solvent dissolves_cold Does it dissolve? add_solvent->dissolves_cold no_dissolve No dissolves_cold->no_dissolve No yes_dissolve Yes dissolves_cold->yes_dissolve Yes heat Heat gently. Add more solvent until compound just dissolves. no_dissolve->heat unsuitable_cold Result: Unsuitable (Too soluble when cold). Consider as 'solvent' in a pair. yes_dissolve->unsuitable_cold dissolves_hot Does it dissolve? heat->dissolves_hot no_dissolve_hot No dissolves_hot->no_dissolve_hot No yes_dissolve_hot Yes dissolves_hot->yes_dissolve_hot Yes unsuitable_hot Result: Unsuitable (Insoluble when hot). Consider as 'antisolvent' in a pair. no_dissolve_hot->unsuitable_hot cool Cool slowly to RT, then place in ice bath. yes_dissolve_hot->cool crystals_form Do crystals form? cool->crystals_form no_crystals No crystals_form->no_crystals No yes_crystals Yes crystals_form->yes_crystals Yes unsuitable_recovery Result: Unsuitable (Poor recovery). no_crystals->unsuitable_recovery suitable Result: Good Candidate for Recrystallization. yes_crystals->suitable

Caption: General workflow for the recrystallization process.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being cooled too quickly or the boiling point of the solvent being higher than the melting point of the solute. To remedy this, reheat the solution, add slightly more solvent, and allow it to cool more slowly.

  • No Crystals Form: If crystallization does not occur, the solution may be too dilute. Boil off some of the solvent to increase the concentration and try cooling again. Alternatively, induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Low Recovery: This can be caused by using too much solvent during dissolution, not cooling the solution sufficiently, or washing the crystals with solvent that is not ice-cold.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. (2022).
  • Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to 1-Cyclopropyl-4-methoxy-1H-indole.
  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 4-methoxy- (CAS 4837-90-5). Retrieved from [Link]

  • Reddit. (2023).
  • CiteSeerX. (2009). Nucleophilic Substitution Reaction in Indole Chemistry.
  • The Journal of Organic Chemistry. (2009).
  • Crystalliz
  • University of Rochester. (n.d.). Solvents for Recrystallization. Chemistry. Retrieved from [Link]

Sources

Synthesis of 4-methoxy-1,3-dimethyl-1H-indole from (4-methoxyphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Core Directive

Executive Summary & Regioselectivity Alert This Application Note details the protocol for the synthesis of methoxy-substituted 1,3-dimethylindoles starting from (4-methoxyphenyl)hydrazine .

CRITICAL SCIENTIFIC NOTICE: Researchers must note a fundamental regiochemical constraint in the Fischer Indole Synthesis.

  • Starting Material: (4-methoxyphenyl)hydrazine (Methoxy group para to hydrazine).

  • Mechanism: The [3,3]-sigmatropic rearrangement occurs at the ortho position of the phenyl ring.

  • Product: This pathway inherently yields the 5-methoxy -1,3-dimethyl-1H-indole.

  • Target Discrepancy: The 4-methoxy isomer is kinetically accessible only via (3-methoxyphenyl)hydrazine (which yields a mixture of 4- and 6-isomers) or alternative routes (e.g., Leimgruber-Batcho).

Scope of Protocol: To maintain strict adherence to the user-specified starting material while ensuring scientific integrity, this guide documents the synthesis of the 5-methoxy-1,3-dimethyl-1H-indole derivative from (4-methoxyphenyl)hydrazine. A corrective route summary for the 4-isomer is provided in the "Alternative Pathways" section.

Part 2: Mechanism & Workflow Visualization

The synthesis proceeds in two distinct phases:

  • Fischer Indole Cyclization: Condensation of the hydrazine with propionaldehyde followed by acid-mediated rearrangement to form the 3-methylindole core.

  • N-Methylation: Deprotonation of the indole nitrogen and alkylation with methyl iodide.

Reaction Pathway Diagram

FischerSynthesis SM1 (4-Methoxyphenyl) hydrazine HCl Inter1 Arylhydrazone Intermediate SM1->Inter1 + Reagent1 EtOH, Reflux Reagent1 Propionaldehyde TS [3,3]-Sigmatropic Rearrangement Inter1->TS H+ Catalyst Prod1 5-Methoxy-3-methyl- 1H-indole TS->Prod1 - NH3 Step2 N-Methylation (NaH, MeI) Prod1->Step2 Final 5-Methoxy-1,3- dimethyl-1H-indole Step2->Final DMF, 0°C

Figure 1: Reaction workflow from (4-methoxyphenyl)hydrazine to the final N-methylated indole. Note the regiochemical outcome (5-methoxy).

Part 3: Detailed Experimental Protocol

Phase 1: Synthesis of 5-Methoxy-3-methyl-1H-indole

This step utilizes the Fischer Indole Synthesis.[1][2][3] Propionaldehyde is selected to install the C3-methyl group.

Reagents & Materials:

Component Equiv. Role
(4-Methoxyphenyl)hydrazine HCl 1.0 Starting Material
Propionaldehyde 1.1 Carbonyl Source (C2-C3 fragment)
Ethanol (Absolute) Solvent Reaction Medium
Sulfuric Acid (conc.) 4% v/v Acid Catalyst

| Sodium Bicarbonate (sat. aq.) | - | Quenching Agent |

Step-by-Step Methodology:

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve (4-methoxyphenyl)hydrazine hydrochloride (10 mmol) in absolute ethanol (40 mL).

    • Add Propionaldehyde (11 mmol) dropwise over 5 minutes at room temperature.

    • Observation: The solution typically darkens as the hydrazone forms. Stir for 30 minutes at ambient temperature.

  • Cyclization:

    • Cautiously add concentrated H₂SO₂ (2.0 mL) dropwise to the reaction mixture. Exothermic reaction – handle with care.

    • Heat the mixture to reflux (80°C) for 3–5 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The hydrazine spot (polar) should disappear, and a new fluorescent indole spot (less polar) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the ethanol under reduced pressure (rotary evaporator) to ~10 mL.

    • Pour the residue into ice-cold water (50 mL) and neutralize with saturated NaHCO₃ until pH ~8.

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude brown oil via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane/Ethyl Acetate (95:5 to 85:15).

    • Yield Expectation: 60–75% as an off-white to pale brown solid.

Phase 2: N-Methylation to 5-Methoxy-1,3-dimethyl-1H-indole

The C3-methyl is already in place; this step installs the N-methyl group.

Reagents & Materials:

Component Equiv. Role
5-Methoxy-3-methyl-1H-indole 1.0 Intermediate from Phase 1
Sodium Hydride (60% in oil) 1.2 Base
Methyl Iodide (MeI) 1.5 Methylating Agent

| DMF (Anhydrous) | Solvent | Polar Aprotic Solvent |

Step-by-Step Methodology:

  • Deprotonation:

    • Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

    • Add Sodium Hydride (1.2 equiv) and wash twice with dry hexane to remove mineral oil (optional but recommended for cleaner workup).

    • Suspend the washed NaH in anhydrous DMF (5 mL per mmol substrate) and cool to 0°C in an ice bath.

    • Dissolve the indole intermediate (from Phase 1) in minimal DMF and add dropwise to the NaH suspension.

    • Observation: Evolution of hydrogen gas (bubbling). Stir at 0°C for 30 minutes until bubbling ceases.

  • Alkylation:

    • Add Methyl Iodide (1.5 equiv) dropwise via syringe. Caution: MeI is highly toxic and volatile.

    • Allow the reaction to warm to room temperature and stir for 1–2 hours.

    • Monitoring: TLC should show complete conversion to a slightly less polar spot (N-methylated product).

  • Quench & Isolation:

    • Cool the mixture back to 0°C. Carefully quench with ice-water.

    • Extract with Ethyl Acetate (3 x).[4]

    • Critical Wash: Wash the organic layer extensively with water (3x) and LiCl solution (if available) to remove DMF.

    • Dry over Na₂SO₄ and concentrate.[5][6]

  • Final Purification:

    • If necessary, pass through a short silica plug (Hexane/EtOAc 9:1).

    • Final Product: 5-Methoxy-1,3-dimethyl-1H-indole (Solid or viscous oil).

Part 4: Quality Control & Validation

Expected Analytical Data (for 5-Methoxy isomer):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.25 (s, 3H): C3-Methyl group.

    • δ 3.68 (s, 3H): N-Methyl group.

    • δ 3.85 (s, 3H): Methoxy group.

    • δ 6.80 (s, 1H): C2-H (aromatic singlet, characteristic of 1,3-disubstitution).

    • Aromatic Region: Look for the characteristic splitting of a 5-substituted indole (d, d, s pattern).

      • C4-H: doublet (meta coupling).

      • C6-H: doublet of doublets (ortho/meta coupling).

      • C7-H: doublet (ortho coupling).

Regiochemistry Verification: To confirm you have the 5-methoxy (and not the 4-methoxy) isomer, analyze the aromatic coupling constants.

  • 5-Methoxy: Protons at 4, 6, 7. No vicinal coupling between 4 and 6 (meta only). Strong ortho coupling between 6 and 7.

  • 4-Methoxy: Protons at 5, 6, 7. Strong vicinal coupling between 5-6 and 6-7 (triplet-like pattern for H6).

Part 5: Route Correction for 4-Methoxy Target

If the specific target 4-methoxy-1,3-dimethyl-1H-indole is strictly required, the starting material must be changed.

Corrective Protocol Summary:

  • Starting Material: Substitute (4-methoxyphenyl)hydrazine with (3-methoxyphenyl)hydrazine .

  • Cyclization: Reaction with propionaldehyde yields a mixture of 4-methoxy-3-methylindole and 6-methoxy-3-methylindole .

  • Separation: Isolate the 4-methoxy isomer via careful column chromatography (the 4-isomer is typically less polar due to H-bonding or steric shielding).

  • Methylation: Proceed with Phase 2 as described above.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

  • GuideChem. (2023). Synthesis route of 4-Methoxyphenylhydrazine hydrochloride. Link

  • RSC Publishing. (2022). Mechanochemical Fischer indolisation: an eco-friendly design. Green Chemistry. Link

  • ChemicalBook. 4-Methoxyindole Synthesis and Product Properties. Link

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Polysubstituted Methoxyindoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, particularly with methoxy and other substitutions, is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] Traditional synthetic routes to these valuable scaffolds often grapple with long reaction times, harsh conditions, and modest yields.[1][5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener, more efficient, and often higher-yielding alternative.[6][7][8][9] This guide provides an in-depth exploration of MAOS for preparing polysubstituted methoxyindoles, detailing the underlying principles and offering field-proven protocols.

The MAOS Advantage: A Paradigm Shift in Synthesis

Microwave-assisted synthesis accelerates chemical reactions by utilizing microwave irradiation to directly and efficiently heat the reactants and solvent.[1][10] Unlike conventional heating methods that rely on conduction and convection, microwave energy interacts directly with polar molecules, inducing rapid molecular rotations and vibrations.[10] This volumetric heating leads to a rapid and uniform temperature increase throughout the reaction mixture, significantly enhancing reaction rates.[7][10][11]

The primary advantages of MAOS in the context of indole synthesis include:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes.[9][10]

  • Increased Yields and Purity: The rapid and controlled heating often leads to cleaner reactions with fewer byproducts, resulting in higher isolated yields.[8]

  • Energy Efficiency: Direct heating of the reaction mixture minimizes energy loss to the surroundings, making it a more sustainable approach.[10][12]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, improving reproducibility.

General Workflow of Microwave-Assisted Synthesis

The application of microwave irradiation follows a straightforward yet powerful workflow that streamlines the synthetic process.

Microwave-Assisted Synthesis Workflow reagents Reagents & Solvent vial Combine in Microwave Vial reagents->vial reactor Seal & Place in Microwave Reactor vial->reactor irradiate Irradiate reactor->irradiate workup Reaction Work-up (Extract) irradiate->workup purify Purification (Isolate) workup->purify product Polysubstituted Methoxyindole purify->product

Caption: General workflow for microwave-assisted organic synthesis.[1]

Key Synthetic Strategies for Methoxyindoles

Several classical and modern synthetic methods for indoles are amenable to microwave acceleration. This section details the protocols for some of the most effective approaches.

Microwave-Assisted Fischer Indole Synthesis

A cornerstone of indole synthesis, the Fischer method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[13] Microwave irradiation drastically shortens the often-lengthy reaction times associated with this classic transformation.[1][13]

Protocol: Synthesis of 5-Methoxy-2-phenyl-1H-indole

  • Materials:

    • (4-Methoxyphenyl)hydrazine hydrochloride (1.0 mmol)

    • Acetophenone (1.0 mmol)

    • Eaton's Reagent (P₂O₅ in MeSO₃H, 2 mL)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Microwave reactor

  • Procedure:

    • Combine (4-methoxyphenyl)hydrazine hydrochloride and acetophenone in the microwave vial.

    • Carefully add Eaton's Reagent to the vial.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 170°C for 10 minutes with stirring.

    • After cooling, cautiously pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate).

Data Summary: Microwave-Assisted Fischer Indole Synthesis

EntryArylhydrazineKetone/AldehydeCatalyst/SolventPower (W)Time (min)Temp (°C)Yield (%)
1(4-Methoxyphenyl)hydrazineAcetophenoneEaton's Reagent30010170~85-95
2PhenylhydrazinePropiophenoneEaton's Reagent30010170~88

Yields are approximate and can vary based on specific equipment and reaction scale.

Fischer Indole Synthesis Mechanism cluster_0 Hydrazone Formation cluster_1 Tautomerization & [3,3]-Sigmatropic Rearrangement cluster_2 Cyclization & Aromatization A Arylhydrazine + Ketone/Aldehyde B Hydrazone A->B H⁺ C Enamine Intermediate B->C Tautomerization D Dienimine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Intermediate D->E H⁺, -NH₃ F Indole E->F Aromatization

Caption: Simplified mechanism of the Fischer Indole Synthesis.[13]

Microwave-Assisted Bischler-Möhlau Indole Synthesis

This method constructs 2-arylindoles from an α-bromo-acetophenone and an excess of an aniline derivative.[5][14] While historically plagued by harsh conditions, microwave irradiation offers a milder and more efficient alternative.[5][14][15]

Protocol: Synthesis of 2-Aryl-5-methoxy-1H-indole

  • Materials:

    • 4-Methoxyaniline (2.0 mmol)

    • Phenacyl bromide (or substituted phenacyl bromide, 1.0 mmol)

    • Domestic or dedicated laboratory microwave oven (e.g., 540 W)

    • Small beaker or vial

  • Procedure:

    • In a small beaker, stir the 4-methoxyaniline and phenacyl bromide at room temperature. The aniline serves as both reactant and base.

    • Place the beaker in the microwave oven.

    • Irradiate the mixture at 540 W for 45-60 seconds.

    • After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethyl acetate) and purify by flash column chromatography on silica gel.

Data Summary: Microwave-Assisted Bischler-Möhlau Synthesis

EntryAnilinePhenacyl BromidePower (W)Time (s)Yield (%)
14-MethoxyanilinePhenacyl bromide54045-6052-75
2AnilinePhenacyl bromide54045-6052-75

Yields are approximate and can vary based on specific equipment and reaction scale.[15]

Bischler-Möhlau Indole Synthesis Mechanism cluster_0 Intermediate Formation cluster_1 Cyclization and Aromatization A α-Bromo-acetophenone + Aniline B Intermediate 4 A->B 2 steps C Intermediate 5 B->C Electrophilic cyclization D Indole C->D Aromatization & Tautomerization

Caption: Logical progression of the Bischler-Möhlau Indole Synthesis.[5]

Palladium-Catalyzed Synthesis of Polysubstituted Methoxyindoles

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex indole scaffolds with high regioselectivity.[16] Microwave heating significantly accelerates these catalytic cycles.[17][18]

The Larock indole synthesis is a palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[19]

Protocol: Microwave-Assisted Larock Indole Synthesis

  • Materials:

    • o-Iodoaniline derivative (e.g., 2-iodo-4-methoxyaniline, 1.0 mmol)

    • Disubstituted alkyne (e.g., diphenylacetylene, 1.2 mmol)

    • Pd(OAc)₂ (5 mol%)

    • Na₂CO₃ (2.0 mmol)

    • DMF (3 mL)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Microwave reactor

  • Procedure:

    • To the microwave vial, add the o-iodoaniline, alkyne, Pd(OAc)₂, and Na₂CO₃.

    • Add DMF, seal the vial, and place it in the microwave reactor.

    • Irradiate the mixture at 120-150°C for 20-40 minutes with stirring.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash column chromatography.

A versatile one-pot, two-step approach involves an initial Sonogashira coupling of an o-iodoaniline with a terminal alkyne, followed by a palladium-catalyzed cyclization.[16][20][21]

Protocol: One-Pot Sonogashira/Cyclization

  • Materials:

    • N,N-Dimethyl-2-iodo-4-methoxyaniline (0.5 mmol)

    • Terminal alkyne (e.g., phenylacetylene, 0.525 mmol)

    • Aryl iodide (e.g., ethyl 4-iodobenzoate, 0.550 mmol)

    • PdCl₂(PPh₃)₂ (0.015 mmol)

    • CuI (0.010 mmol)

    • Triethylamine (Et₃N, 3 mL)

    • Acetonitrile (CH₃CN, 3 mL)

    • 20 mL microwave reaction vial with a magnetic stir bar

    • Microwave reactor

  • Procedure:

    • Step 1 (Sonogashira Coupling): Combine the iodoaniline, terminal alkyne, PdCl₂(PPh₃)₂, CuI, and Et₃N in the microwave vial. Irradiate at 60°C for the required time (typically 10-20 minutes).[16]

    • Step 2 (Cyclization): To the cooled reaction mixture from Step 1, add the aryl iodide and acetonitrile. Irradiate at 90°C for the indicated time (typically 20-30 minutes).[16]

    • After cooling, work up the reaction as described in the Larock synthesis protocol.

Data Summary: Palladium-Catalyzed Synthesis

ReactionAniline DerivativeAlkyneCatalyst SystemConditionsYield (%)
Larock2-Iodo-4-methoxyanilineDiphenylacetylenePd(OAc)₂/Na₂CO₃120-150°C, 20-40 minGood to Excellent
Sonogashira/CyclizationN,N-dimethyl-2-iodoanilinePhenylacetylenePdCl₂(PPh₃)₂/CuIStep 1: 60°C, Step 2: 90°CModerate to Excellent

Yields are approximate and can vary based on specific substrates and conditions.[16]

Palladium-Catalyzed Indole Synthesis start o-Haloaniline + Alkyne coupling Cross-Coupling (e.g., Sonogashira) start->coupling pd_cat Pd Catalyst pd_cat->coupling cyclization Intramolecular Cyclization coupling->cyclization product Polysubstituted Indole cyclization->product

Sources

Application Notes & Protocols: 4-Methoxy-1,3-dimethyl-1H-indole as a Versatile Nucleophile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Synthetic Pathways with a Specialized Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1] Within this vast family, 4-Methoxy-1,3-dimethyl-1H-indole presents a unique and powerful profile for synthetic chemists. Its strategic substitution pattern—featuring a potent electron-donating group (4-MeO) and blocking groups at N1 and C3 (methyl)—alters the canonical reactivity of the indole ring, transforming it into a highly valuable nucleophile for forging complex carbon-carbon and carbon-heteroatom bonds.

The C3 position, typically the most nucleophilic site in simple indoles, is occupied by a methyl group. This structural feature, combined with the strong activating effect of the 4-methoxy group, directs electrophilic attack towards the C2 position. This redirection of reactivity allows for the synthesis of novel 2-substituted indole architectures that are otherwise challenging to access. This guide provides an in-depth exploration of the nucleophilic character of 4-Methoxy-1,3-dimethyl-1H-indole, complete with detailed protocols for its application in key synthetic transformations.

Caption: Structure of 4-Methoxy-1,3-dimethyl-1H-indole highlighting the C2 position.

Core Mechanistic Principle: Electrophilic Aromatic Substitution at C2

The foundational reaction mechanism for this indole is electrophilic aromatic substitution (EAS). Unlike unsubstituted indoles, where the reaction predominantly occurs at C3, the blockage at this position forces the reaction to an alternative site. The methoxy group at C4 enhances the electron density across the entire ring system, but its activating effect is particularly pronounced at the C2 position, making it the kinetically favored site for electrophilic attack.

The general mechanism proceeds in two canonical steps:

  • Nucleophilic Attack: The π-system of the indole, specifically the C2-carbon, attacks an electrophile (E+), forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base removes the proton from the C2-carbon, collapsing the intermediate and restoring the aromaticity of the indole ring, yielding the 2-substituted product.

EAS_Mechanism General Mechanism of C2-Electrophilic Substitution cluster_step2 Restoration of Aromaticity Start Indole + E⁺ (Electrophile) Intermediate Resonance-Stabilized Sigma Complex (Cation) Start->Intermediate 1. Nucleophilic Attack (Rate-Determining) Product 2-Substituted Indole Intermediate->Product 2. Deprotonation (Fast) Base_out Base-H⁺ Base_in Base

Caption: Generalized workflow for electrophilic aromatic substitution at the C2 position.

Application I: Friedel-Crafts Acylation for Ketone Synthesis

The Friedel-Crafts acylation is a powerful method for introducing a keto-functional group onto an aromatic ring.[2][3] For 4-Methoxy-1,3-dimethyl-1H-indole, this reaction provides a direct route to 2-acylindoles, which are versatile precursors for pharmaceuticals. The choice of Lewis acid is critical; milder acids like ZnCl₂ or In(OTf)₃ are often preferred to prevent degradation of the electron-rich indole nucleus, a common issue with stronger acids like AlCl₃.[4]

Protocol: Synthesis of 1-(4-Methoxy-1,3-dimethyl-1H-indol-2-yl)ethan-1-one

This protocol details the acetylation of the indole using acetyl chloride and indium(III) triflate as a mild Lewis acid catalyst.

Materials:

  • 4-Methoxy-1,3-dimethyl-1H-indole (1.0 eq)

  • Indium(III) triflate (In(OTf)₃) (0.1 eq)

  • Acetyl chloride (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Methoxy-1,3-dimethyl-1H-indole and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add In(OTf)₃ (10 mol%) to the stirred solution.

  • Add acetyl chloride (1.2 eq) dropwise over 10 minutes. The solution may change color.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-acetylindole.

Causality & Insights:

  • Why In(OTf)₃? Indium(III) triflate is a water-tolerant and highly efficient Lewis acid that is less harsh than AlCl₃, minimizing side reactions and polymerization of the electron-rich indole.

  • Why 0 °C? The initial low temperature controls the exothermic reaction between the Lewis acid and the acyl chloride, improving selectivity and yield.

FC_Workflow Start Dissolve Indole in Anhydrous DCM Cool Cool to 0 °C Start->Cool Add_Cat Add In(OTf)₃ Catalyst Cool->Add_Cat Add_AcCl Add Acetyl Chloride (Dropwise) Add_Cat->Add_AcCl React Stir at 0 °C → RT (Monitor by TLC) Add_AcCl->React Quench Quench with NaHCO₃ (aq) at 0 °C React->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine, Dry (MgSO₄) Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify

Caption: Experimental workflow for the Friedel-Crafts acylation protocol.

Data Summary: Friedel-Crafts Acylation
Electrophile (RCOCl)Lewis AcidTypical YieldReference Analogue
Acetyl chlorideIn(OTf)₃85-95%
Benzoyl chlorideZnCl₂70-80%[3]
Oxalyl chloride-90-98%[5]

Application II: The Mannich Reaction for Aminomethylation

The Mannich reaction is a three-component condensation that installs an aminomethyl group onto an acidic proton, or in this case, an electron-rich aromatic ring.[6][7] It is a cornerstone reaction for synthesizing compounds with a β-amino carbonyl or related motif.[8] For C3-substituted indoles, the Mannich reaction typically proceeds at the C2 position.[9] The reaction involves the formation of a highly electrophilic Eschenmoser's salt or a related iminium ion, which is then attacked by the nucleophilic indole.

Protocol: Synthesis of 1-((4-Methoxy-1,3-dimethyl-1H-indol-2-yl)methyl)pyrrolidine

This protocol uses a pre-formed iminium salt (Eschenmoser's salt) for a controlled and high-yielding reaction.

Materials:

  • 4-Methoxy-1,3-dimethyl-1H-indole (1.0 eq)

  • Dimethyl(methylene)ammonium iodide (Eschenmoser's salt) (1.1 eq)

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 4-Methoxy-1,3-dimethyl-1H-indole in anhydrous acetonitrile.

  • Add Eschenmoser's salt portion-wise to the solution at room temperature.

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting indole is consumed.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and saturated NaHCO₃ solution.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate to give the crude Mannich base.

  • Purify by flash column chromatography (silica gel, eluting with DCM/Methanol with 1% triethylamine) to yield the pure product.

Causality & Insights:

  • Why a pre-formed iminium salt? Using a stable iminium salt like Eschenmoser's provides a controlled source of the electrophile, avoiding the often harsh acidic conditions of classical in situ Mannich reactions and leading to cleaner products and higher yields.[9]

  • Why triethylamine in chromatography? The final product is a tertiary amine (a Mannich base), which can interact strongly with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine to the eluent prevents peak tailing and product loss on the column.

Mannich_Workflow Start Dissolve Indole in Anhydrous MeCN Add_Salt Add Eschenmoser's Salt Start->Add_Salt React Stir at RT (Monitor by TLC) Add_Salt->React Concentrate Concentrate in vacuo React->Concentrate Partition Partition between EtOAc and NaHCO₃ (aq) Concentrate->Partition Extract Extract with EtOAc Partition->Extract Wash_Dry Wash with Brine, Dry (Na₂SO₄) Extract->Wash_Dry Purify Purify via Column (DCM/MeOH/Et₃N) Wash_Dry->Purify

Caption: Experimental workflow for the Mannich aminomethylation protocol.

Application III: Conjugate Addition to α,β-Unsaturated Systems

The high nucleophilicity of 4-Methoxy-1,3-dimethyl-1H-indole also allows it to participate in Michael-type or conjugate addition reactions.[10] This reaction forms a C-C bond at the β-position of an electron-deficient alkene, such as an α,β-unsaturated ketone or nitroalkene. This application is particularly valuable for building complex carbon skeletons. The reaction is often catalyzed by a Brønsted or Lewis acid to activate the Michael acceptor.

Protocol: Synthesis of 4-(4-Methoxy-1,3-dimethyl-1H-indol-2-yl)-4-phenylbutan-2-one

This protocol describes the conjugate addition to benzylideneacetone, catalyzed by scandium(III) triflate.

Materials:

  • 4-Methoxy-1,3-dimethyl-1H-indole (1.0 eq)

  • Benzylideneacetone (1.05 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Anhydrous acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry flask under an inert atmosphere, add 4-Methoxy-1,3-dimethyl-1H-indole, benzylideneacetone, and anhydrous acetonitrile.

  • Add Sc(OTf)₃ (10 mol%) to the stirred solution at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.

Causality & Insights:

  • Why Sc(OTf)₃? Scandium(III) triflate is an effective Lewis acid catalyst that activates the enone by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic and facilitating the nucleophilic attack by the indole.[10]

  • Why heat? While the indole is highly activated, the conjugate addition can be slow. Moderate heating increases the reaction rate to achieve full conversion in a reasonable timeframe.

Safety Precautions

  • General Handling: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Lewis Acids (In(OTf)₃, Sc(OTf)₃, AlCl₃): These are corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere. Quench reactions carefully, especially with AlCl₃, as the process can be highly exothermic.

  • Acyl Chlorides (Acetyl Chloride, Oxalyl Chloride): These are corrosive, lachrymatory, and react violently with water. Handle with extreme care and use a syringe or cannula for transfers. Quench any excess reagent with a nucleophilic solvent like isopropanol before aqueous workup.

  • Solvents: Anhydrous solvents like DCM and acetonitrile are required. Ensure they are properly dried before use to prevent catalyst deactivation and side reactions.

Conclusion

4-Methoxy-1,3-dimethyl-1H-indole stands out as a synthetically valuable building block. Its unique substitution pattern effectively channels its potent, methoxy-activated nucleophilicity to the C2 position. This predictable regioselectivity enables the clean and efficient synthesis of 2-substituted indoles through a variety of cornerstone organic reactions, including Friedel-Crafts acylation, Mannich aminomethylation, and conjugate addition. The protocols outlined in this guide provide a robust starting point for researchers and drug development professionals to leverage this versatile reagent in the creation of novel and complex molecular architectures.

References

  • ChemicalBook. (n.d.). 4-Methoxyindole synthesis.
  • Purwono, B., et al. (2022). Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc, 2022(iv), 0-0.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methoxy-DMT via Speeter-Anthony. Retrieved from a relevant BenchChem technical document.
  • May, J. (n.d.). 1,4–Conjugate Addition with Pyrrole and Indole Enones & Propargylic Substitution using Boronic Acids as Nucleophiles.
  • Somei, M., et al. (2017).
  • BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation of Indoles. Retrieved from a relevant BenchChem technical document.
  • Matsumoto, K., Uchida, T., et al. (1993). Mannich Reactions of Indoles with Dichloromethane and Secondary Amines under High Pressure. Heterocycles, 36(10).
  • Bell, J. B., Jr., & Lindwall, H. G. (1948). The synthesis and reactions of methoxyindole compounds. The Journal of Organic Chemistry, 13(4), 547–553. Available at: [Link]

  • Al-Joboury, H. H. (2011).
  • Al-Mourabit, A., et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]

  • Antonchick, A. P., et al. (2021). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. Molbank, 2021(4), M1292. Available at: [Link]

  • Majumder, U., et al. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Available at: [Link]

  • Somei, M., et al. (2003). Nucleophilic substitution reactions of 1-methoxy-6-nitroindole-3-carbaldehyde. Heterocycles.
  • Wang, Z., et al. (2021). Three-component radical homo Mannich reaction. Nature Communications. Available at: [Link]

  • Chemistry Steps. (2021, December 1). Mannich Reaction. Retrieved from [Link]

  • Avestisian, A., et al. (2021).

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Application Notes and Protocols for the Synthesis of 4-Methoxy-1,3-dimethyl-1H-indole-2-carboxylate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for the synthesis of ethyl 4-methoxy-1,3-dimethyl-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The described methodology is based on a robust and well-established three-step synthetic sequence: the preparation of 3-methoxyphenylhydrazine, followed by a Fischer indole synthesis to construct the core indole scaffold, and concluding with N-methylation to yield the final product. This document offers detailed, step-by-step protocols, mechanistic insights, and data presentation to assist researchers, scientists, and drug development professionals in the successful preparation of this valuable intermediate.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Specifically, substituted indole-2-carboxylates are crucial intermediates in the synthesis of pharmaceuticals. The target molecule of this guide, ethyl 4-methoxy-1,3-dimethyl-1H-indole-2-carboxylate, possesses a substitution pattern that makes it a valuable building block for further chemical elaboration in drug discovery programs.

This guide details a reliable and scalable synthetic route, commencing with the synthesis of the key precursor, 3-methoxyphenylhydrazine. The core indole structure is then assembled via the classic Fischer indole synthesis, a powerful and versatile method for constructing the indole ring system from an arylhydrazine and a carbonyl compound under acidic conditions.[3][4][5] The final step involves the regioselective N-methylation of the indole nitrogen, a common strategy to modulate the biological activity of indole-based compounds.

Synthetic Strategy Overview

The overall synthetic strategy is a three-step process designed for efficiency and scalability. The logical flow of the synthesis is outlined below.

Synthetic_Pathway A 3-Methoxyaniline B 3-Methoxyphenylhydrazine A->B Diazotization & Reduction D Ethyl 4-methoxy-3-methyl-1H-indole-2-carboxylate B->D Fischer Indole Synthesis C Ethyl 2-methylacetoacetate C->D E Ethyl 4-methoxy-1,3-dimethyl-1H-indole-2-carboxylate D->E N-Methylation

Figure 1: Overall synthetic workflow for the preparation of the target intermediate.

Experimental Protocols

Part 1: Synthesis of 3-Methoxyphenylhydrazine

The initial step involves the conversion of 3-methoxyaniline to its corresponding hydrazine derivative. This is achieved through a two-step, one-pot procedure involving diazotization followed by in-situ reduction.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
3-Methoxyaniline123.1550.00.41
Sodium Nitrite69.0028.00.41
Concentrated Sulfuric Acid98.0860 mL-
Stannous Chloride Dihydrate225.651000.44
Concentrated Hydrochloric Acid36.46300 mL-
Diethyl Ether74.12As needed-
Magnesium Sulfate120.37As needed-

Protocol:

  • In a well-ventilated fume hood, prepare a solution of 3-methoxyaniline (50.0 g, 0.41 mol) in a mixture of concentrated sulfuric acid (60 mL) and water (100 mL) in a large beaker or flask. Stir the solution until the aniline is completely dissolved.

  • Cool the stirred solution to -5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (28.0 g, 0.41 mol in water) dropwise to the aniline solution, ensuring the temperature is maintained below 0 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour to ensure complete formation of the diazonium salt.

  • In a separate large flask, prepare a chilled solution of stannous chloride dihydrate (100 g, 0.44 mol) in concentrated hydrochloric acid (300 mL).

  • Slowly and carefully add the cold diazonium salt solution to the stirred stannous chloride solution. A precipitate may form.

  • Allow the reaction mixture to warm to room temperature and let it stand for 16 hours.

  • Filter the reaction mixture and collect the solid precipitate.

  • Make the collected solid basic with a suitable base (e.g., concentrated NaOH solution) while cooling in an ice bath, and then extract the liberated hydrazine into diethyl ether.

  • Also, make the filtrate from step 8 basic and extract with diethyl ether.

  • Combine all the ether extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain 3-methoxyphenylhydrazine as an oil.[6]

Part 2: Fischer Indole Synthesis of Ethyl 4-methoxy-3-methyl-1H-indole-2-carboxylate

This step constructs the indole core through the acid-catalyzed reaction of 3-methoxyphenylhydrazine with ethyl 2-methylacetoacetate.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
3-Methoxyphenylhydrazine138.1710.00.072
Ethyl 2-methylacetoacetate144.1711.50.080
Glacial Acetic Acid60.0550 mL-
Concentrated Sulfuric Acid98.085 mL-
Ethanol46.07As needed-
Water18.02As needed-

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxyphenylhydrazine (10.0 g, 0.072 mol) in glacial acetic acid (50 mL).

  • Add ethyl 2-methylacetoacetate (11.5 g, 0.080 mol) to the solution.

  • Carefully add concentrated sulfuric acid (5 mL) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water (500 mL). A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure ethyl 4-methoxy-3-methyl-1H-indole-2-carboxylate.

Part 3: N-Methylation of Ethyl 4-methoxy-3-methyl-1H-indole-2-carboxylate

The final step is the methylation of the indole nitrogen to yield the target compound.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
Ethyl 4-methoxy-3-methyl-1H-indole-2-carboxylate233.275.00.021
Dimethyl Carbonate90.085.80.064
Potassium Carbonate (anhydrous)138.214.40.032
N,N-Dimethylformamide (DMF)73.0950 mL-
Ethyl Acetate88.11As needed-
Water18.02As needed-
Brine-As needed-

Protocol:

  • To a stirred suspension of anhydrous potassium carbonate (4.4 g, 0.032 mol) in N,N-dimethylformamide (DMF, 50 mL) in a round-bottom flask, add ethyl 4-methoxy-3-methyl-1H-indole-2-carboxylate (5.0 g, 0.021 mol).

  • Add dimethyl carbonate (5.8 g, 0.064 mol) to the mixture.

  • Heat the reaction mixture to 120-130 °C and maintain for 3-5 hours, monitoring the reaction by TLC.[7]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (200 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure ethyl 4-methoxy-1,3-dimethyl-1H-indole-2-carboxylate.

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Fischer Indole Synthesis Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps:

Fischer_Indole_Mechanism A Hydrazine + Keto-ester B Hydrazone A->B Condensation C Ene-hydrazine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement Intermediate C->D [3,3]-Sigmatropic Rearrangement E Di-imine D->E Aromatization F Cyclized Intermediate E->F Cyclization G Indole F->G Elimination of NH3

Figure 2: Simplified mechanism of the Fischer indole synthesis.

The reaction is initiated by the condensation of the hydrazine with the keto-ester to form a hydrazone.[3] This is followed by tautomerization to the corresponding ene-hydrazine. The key step is a[8][8]-sigmatropic rearrangement, which is facilitated by the acid catalyst. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[3][5]

Characterization Data

The synthesized intermediates and the final product should be characterized using standard analytical techniques.

Expected Characterization Data for Ethyl 4-methoxy-1,3-dimethyl-1H-indole-2-carboxylate:

AnalysisExpected Results
¹H NMR Signals corresponding to the aromatic protons of the indole ring, the methoxy group protons, the N-methyl and C3-methyl protons, and the ethyl ester protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
¹³C NMR Resonances for all carbon atoms in the molecule, including the indole ring carbons, the methoxy carbon, the methyl carbons, the ester carbonyl carbon, and the ethyl group carbons.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the product (C14H17NO3, MW: 247.29 g/mol ).
Infrared (IR) Characteristic absorption bands for the C=O stretching of the ester group, C-O stretching of the methoxy and ester groups, and C-H stretching of the aromatic and aliphatic groups. The absence of an N-H stretching band will confirm successful N-methylation.

Conclusion

The synthetic route and detailed protocols provided in these application notes offer a reliable and efficient method for the preparation of ethyl 4-methoxy-1,3-dimethyl-1H-indole-2-carboxylate. By following these procedures, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The inclusion of mechanistic insights and expected characterization data further enhances the utility of this guide.

References

  • PrepChem. Synthesis of Step 1: 3-Methoxyphenyl hydrazine. Available at: [Link]

  • McLeod, R. W., & Robinson, R. (1962). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Journal of Chemistry, 40(7), 1240-1244.
  • Taylor & Francis Online. Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Available at: [Link]

  • PrepChem. Synthesis of Step 1: 4-Methyl-3-methoxyphenyl hydrazine. Available at: [Link]

  • Wikipedia. Fischer indole synthesis. Available at: [Link]

  • SYNTHESIS. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available at: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]

  • Journal of the Indian Chemical Society. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Available at: [Link]

  • HETEROCYCLES. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Available at: [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • Google Patents. KR100517343B1 - Preparation method of Methoxyphenylhydrazine.
  • PubMed Central. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Available at: [Link]

  • Marcel Dekker, Inc. Regioselective N-Alkylation of Methyl Indole-2-carboxylate. Available at: [Link]

  • Google Patents. US7067676B2 - N-alkylation of indole derivatives.
  • PubMed Central. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. Reaction of Phenylhydrazo ethylacetoacetate. Available at: [Link]

  • Swarthmore College. Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Available at: [Link]

  • SciSpace. Fischer indole synthesis in the absence of a solvent. Available at: [Link]

  • PubMed Central. Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. Available at: [Link]

  • ResearchGate. A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Available at: [Link]

  • PubMed Central. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]

  • Pharmaffiliates. CAS No : 15384-39-1 | Product Name : (3-Methoxyphenyl)hydrazine. Available at: [Link]

  • Oakwood Chemical. 3-Methoxyphenyl hydrazine hydrochloride. Available at: [Link]

  • Royal Society of Chemistry. Supporting information. Available at: [Link]

  • Google Patents. KR100411599B1 - Process for preparation of 5-substituted indole derivatives.
  • ResearchGate. The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Available at: [Link]

  • Organic Chemistry Research. Regular Article. Available at: [Link]

  • PubChem. methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate. Available at: [Link]

  • MDPI. An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Available at: [Link]

  • Preprints.org. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Methylation of Electron-Rich Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-methylation of electron-rich indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial transformation. As a Senior Application Scientist, my goal is to provide you with not only step-by-step protocols but also the underlying chemical principles to empower you to troubleshoot and adapt these methods for your specific substrates.

Electron-rich indoles, while seemingly simple substrates, present unique challenges in achieving high-yield, selective N-methylation. The high electron density of the heterocyclic ring increases the nucleophilicity of not just the nitrogen atom but also the C-3 position, leading to potential side reactions and purification challenges. This guide will walk you through the most common issues and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the N-methylation of electron-rich indoles often low-yielding?

The primary challenge stems from the competing nucleophilicity of the indole ring itself. The N-H proton is only weakly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base for complete deprotonation to the indole anion. If deprotonation is incomplete, a significant concentration of the neutral indole exists in equilibrium. This neutral form can undergo electrophilic attack at the electron-rich C-3 position, leading to undesired C-methylation byproducts.[1]

Q2: What are the most common side reactions and how can I identify them?

The two most prevalent side reactions are:

  • C-3 Methylation: Formation of a 3-methylindole byproduct. This is especially common with highly reactive methylating agents or under conditions where the indole nitrogen is not fully deprotonated.

  • Bis-methylation/Quaternization: If the newly formed N-methylindole is sufficiently nucleophilic, it can be methylated again to form a quaternary ammonium salt, though this is less common than C-alkylation.

These byproducts can typically be identified and quantified using techniques like ¹H NMR spectroscopy (observing new methyl singlets and changes in the aromatic proton signals) and LC-MS (detecting species with an additional +14 Da mass unit).

Q3: What safety precautions should I take with traditional methylating agents?

Traditional reagents like methyl iodide (MeI) and dimethyl sulfate (DMS) are highly effective but also pose significant health risks.

  • Methyl Iodide: Highly toxic, volatile (boiling point 42 °C), and a suspected carcinogen.[2] All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dimethyl Sulfate: Extremely toxic, corrosive, and a known carcinogen.[2] It can be absorbed through the skin with delayed effects. Extreme caution and specialized handling procedures are mandatory.

Due to these hazards, exploring greener and safer alternatives like dimethyl carbonate (DMC) or solid reagents like phenyl trimethylammonium iodide is highly recommended for both lab-scale and large-scale synthesis.[3][4][5]

Troubleshooting Guide & Optimization Protocols

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, but after several hours, TLC or LC-MS analysis shows predominantly unreacted starting material.

Potential Cause 1: Ineffective Deprotonation (Base is too weak)

  • Expert Explanation: The N-methylation reaction proceeds via an SN2 mechanism that requires the formation of the nucleophilic indole anion. If the base used is not strong enough to deprotonate the indole N-H, the concentration of the required nucleophile will be too low for the reaction to proceed efficiently.

  • Solution: Switch to a stronger base or a more suitable solvent-base combination. For complete and rapid deprotonation, sodium hydride (NaH) is a classic choice. It forms the indole anion irreversibly. Alternatively, using potassium hydroxide (KOH) in a polar aprotic solvent like DMSO is also highly effective.[6]

Potential Cause 2: Inappropriate Solvent

  • Expert Explanation: The choice of solvent is critical. Protic solvents (e.g., ethanol, methanol) will quench the indole anion as it forms, preventing N-methylation. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are ideal as they solvate the counter-ion of the base, leaving the indole anion exposed and highly nucleophilic.[1]

  • Solution: Ensure your solvent is polar, aprotic, and, most importantly, anhydrous. The presence of water will consume strong bases like NaH and protonate the indole anion.

Potential Cause 3: Insufficient Temperature or Reaction Time

  • Expert Explanation: Less reactive, but safer, methylating agents like dimethyl carbonate (DMC) often require higher temperatures to achieve a reasonable reaction rate.[1][2]

  • Solution: If using a less reactive agent, consider increasing the reaction temperature. For instance, reactions with DMC in DMF often require heating to reflux (~130 °C) for completion.[7][8] Always monitor the reaction progress by TLC or LC-MS before deciding to stop the reaction.

Issue 2: Formation of C-3 Methylated Side Products

Your reaction works, but you are getting a mixture of the desired N-methyl product and an isomeric C-3 methyl byproduct, making purification difficult.

Expert Explanation: This is the classic N- vs. C-alkylation problem. C-3 alkylation is favored when the neutral indole acts as the nucleophile. To favor N-alkylation, you must maximize the concentration of the indole anion relative to the neutral indole. The indole anion is a "harder" nucleophile than the C-3 position and preferentially attacks the "hard" electrophilic methyl center.

Workflow for Maximizing N-Methylation Selectivity

G cluster_workflow DMC Methylation Workflow A 1. Combine Indole, K2CO3, & DMF B 2. Add Dimethyl Carbonate (DMC) A->B C 3. Heat to Reflux (~130°C) for 2-5 hours B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool, Quench with Water D->E F 6. Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G 7. Purify (e.g., Chromatography) F->G

Caption: Step-by-step workflow for N-methylation using DMC.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the indole substrate (1.0 equiv), potassium carbonate (K₂CO₃, ~2.0 equiv, finely powdered), and N,N-dimethylformamide (DMF, sufficient to make a 0.2-0.5 M solution).

  • Add dimethyl carbonate (DMC, 2.0-3.0 equiv). Using lower quantities may result in longer reaction times, while a large excess can lower the reflux temperature. [2]3. Heat the stirred mixture to reflux (typically ~130 °C) for 2-5 hours.

  • Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.

  • Once complete, cool the reaction mixture to room temperature and slowly add cold water to quench the reaction.

  • The product may precipitate and can be collected by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether). [7]7. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: High-Selectivity N-Methylation using Phenyl Trimethylammonium Iodide

This modern protocol uses a stable, non-volatile, and easy-to-handle solid methylating agent, offering excellent monoselectivity and a broad functional group tolerance. [4][5][9] Step-by-Step Procedure:

  • In an oven-dried vial, combine the indole substrate (1.0 equiv), phenyl trimethylammonium iodide (PhMe₃NI, 2.0 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv). [10]2. Add anhydrous toluene to create a 0.2-0.3 M mixture.

  • Seal the vial and heat the inhomogeneous mixture to 120 °C in a heating block for 15-24 hours. [10]4. After the reaction, cool the mixture to room temperature.

  • Add deionized water and extract the product with ethyl acetate (3x).

  • Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified via flash column chromatography. [10] This method is particularly advantageous for late-stage functionalization of complex molecules where avoiding harsh bases or highly toxic reagents is paramount. [4]

Summary of Methylating Agents

ReagentStructureTypical Base/SolventProsCons
Methyl Iodide CH₃INaH / THF or DMFHighly reactive, fast reaction times.Highly toxic, volatile, suspected carcinogen, risk of C-alkylation. [2][4]
Dimethyl Sulfate (CH₃)₂SO₄KOH / DMSOHighly reactive, economical.Extremely toxic, known carcinogen, requires specialized handling. [2][4]
Dimethyl Carbonate (CH₃O)₂COK₂CO₃ / DMFLow toxicity, environmentally friendly, inexpensive, good selectivity. [2][3]Lower reactivity, requires high temperatures. [7]
Phenyl Trimethylammonium Iodide PhN(CH₃)₃⁺I⁻Cs₂CO₃ / TolueneSafe, solid, easy to handle, excellent monoselectivity, wide functional group tolerance. [4][9]Slower reaction times, higher reagent cost.

References

  • Methylation of indole compounds using dimethy carbonate.
  • Methylation of indole compounds using dimethyl carbonate.
  • A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications, Organic Letters. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI, Symmetry. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. National Center for Biotechnology Information, PMC. [Link]

  • Methylation of indole? Sciencemadness Discussion Board. [Link]

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]

  • N-methylation and O-methylation of indole and phenol respectively using... ResearchGate, Table. [Link]

  • Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. MDPI, Molecules. [Link]

  • Monoselective N-methylation of Amides, Indoles, and related Structures using Quaternary Ammonium Salts as Solid. DOI. [Link]

Sources

Quantitative Comparison of C3-Methylation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in heterocyclic chemistry: the C3-methylation of 4-methoxyindole.

Due to the strong electron-donating nature of the methoxy group, the indole core is highly nucleophilic. However, its spatial proximity to the C3 position creates severe steric hindrance. This guide synthesizes field-proven methodologies to help you bypass these steric clashes, avoid unwanted N-alkylation, and achieve high-yielding, regioselective C3-methylation.

Before troubleshooting, it is critical to select the correct synthetic route. The table below summarizes the quantitative performance of standard and advanced methylation strategies applied to 4-methoxyindole.

StrategyReagentsRegioselectivity (C3 vs N)Steric ToleranceTypical Yield
Direct Alkylation MeI, NaH, THFPoor (N-methylation dominates)Low< 10% (C3 product)
Borane Catalysis B(C6F5)3, Amine-alkylating agentExcellent (Strictly C3)Moderate65 - 75%
Formylation-Reduction 1. POCl3/DMF; 2. Et3SiH/TFAExcellent (Strictly C3)High80 - 90%

FAQ & Troubleshooting Guide

Q1: Why does direct methylation of 4-methoxyindole with methyl iodide (MeI) and a base predominantly yield the N-methylated product? A: This is a classic conflict between steric and electronic control. While the C3 position of an indole is typically the most nucleophilic carbon (due to enamine-like resonance), the bulky methoxy group at the C4 position creates a significant steric shield over C3. When a strong base like NaH is used, the indole nitrogen is deprotonated to form an indolide anion. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the nitrogen atom is a "harder" nucleophile compared to C3. Because MeI is highly reactive and the C3 position is sterically blocked, the reaction kinetics heavily favor attack at the unhindered N1 position, leading to 1-methyl-4-methoxyindole instead of the desired C3-methylated product.

Q2: How can I achieve selective C3-methylation without resorting to N-protecting groups? A: To bypass the steric hindrance at C3 and avoid N-methylation, you must use an electrophile that coordinates differently or a pathway that strictly directs to C3. There are two highly recommended approaches:

  • The Indirect Route (Formylation-Reduction): This is the most robust method. It utilizes the Vilsmeier-Haack reaction to install a formyl group at C3, which is then reduced to a methyl group. The Vilsmeier reagent (chloromethyleneiminium ion) is highly electrophilic and specifically targets C3 despite the steric bulk.

  • The Direct Catalytic Route: A modern approach utilizes tris(pentafluorophenyl)borane, B(C6F5)3, as a Lewis acid catalyst alongside amine-based alkylating agents. This metal-free method exploits the ability of boranes to mediate the heterolytic cleavage of α-N C(sp3)–H bonds, directing alkylation exclusively to the C3 position without N-alkylation or dialkylation .

Q3: I am experiencing low yields and tarry mixtures during the Vilsmeier-Haack formylation of 4-methoxyindole. What is going wrong? A: The 4-methoxy group is strongly electron-donating, making the indole ring highly reactive and prone to acid-catalyzed dimerization or polymerization. If your yields are low, the temperature during the addition of the Vilsmeier reagent is likely too high. Troubleshooting Action: Ensure the Vilsmeier reagent (POCl3 in DMF) is prepared at 0 °C and strictly maintain the reaction between 0 °C and 5 °C during the dropwise addition of the 4-methoxyindole solution. Only allow it to warm to room temperature after the addition is complete.

Q4: What is the best protocol for reducing the 4-methoxyindole-3-carbaldehyde intermediate to a methyl group? A: Standard reduction with NaBH4 will only yield 4-methoxyindole-3-carbinol (the alcohol) . To fully reduce the carbaldehyde to a methyl group, ionic hydrogenation using Triethylsilane (Et3SiH) and Trifluoroacetic acid (TFA) is the most efficient and self-validating protocol. The TFA protonates the intermediate alcohol, generating a highly reactive C3-carbocation (stabilized by the indole ring), which is subsequently trapped by hydride from Et3SiH.

Q5: Can I use biocatalysis for this transformation? A: Yes, but it is highly specialized. Certain S-adenosyl methionine (SAM)-dependent methyltransferases, such as PsmD (derived from Streptomyces griseofuscus), have been shown to perform regio- and stereoselective C3-methylation on various indole substrates. However, scaling this requires a robust SAM-regeneration system to be economically viable for preparative-scale synthesis.

Experimental Protocols

Two-Step C3-Methylation of 4-Methoxyindole (Formylation-Reduction Route)

Phase 1: Vilsmeier-Haack Formylation

  • Preparation of Vilsmeier Reagent: In a flame-dried flask under argon, cool anhydrous DMF (3.0 equiv) to 0 °C. Add POCl3 (1.2 equiv) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the chloromethyleneiminium salt.

  • Substrate Addition: Dissolve 4-methoxyindole (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C to prevent exothermic polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench and Hydrolysis: Pour the mixture over crushed ice and add 2M NaOH until the pH reaches 8-9. The intermediate iminium salt hydrolyzes to precipitate 4-methoxyindole-3-carbaldehyde. Filter, wash with cold water, and dry under vacuum.

Phase 2: Ionic Hydrogenation (Reduction to Methyl)

  • Setup: Dissolve the purified 4-methoxyindole-3-carbaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) under argon at 0 °C.

  • Reagent Addition: Add Triethylsilane (Et3SiH, 3.0 equiv) to the solution.

  • Acid Catalysis: Slowly add Trifluoroacetic acid (TFA, 5.0 equiv) dropwise. The reaction mixture will change color as the stabilized carbocation forms.

  • Completion: Stir at room temperature for 4-6 hours. Monitor by TLC until the carbaldehyde is fully consumed.

  • Workup: Carefully quench with saturated aqueous NaHCO3 until bubbling stops. Extract with DCM, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to isolate pure 4-methoxy-3-methylindole.

Workflow Visualization

G Start 4-Methoxyindole (Sterically Hindered C3) Path1 Direct Alkylation (MeI, NaH, THF) Start->Path1 Path2 Vilsmeier-Haack (POCl3, DMF) Start->Path2 Path3 Borane Catalysis (B(C6F5)3, Amine Agent) Start->Path3 Result1 N-Methylation (Undesired Product) Path1->Result1 Result2 4-Methoxyindole- 3-carbaldehyde Path2->Result2 Result3 4-Methoxy-3-methylindole (Desired Product) Path3->Result3 Reduction Ionic Hydrogenation (Et3SiH, TFA) Result2->Reduction Reduction->Result3

Logical pathways for 4-methoxyindole methylation highlighting the optimal C3-selective routes.

References

  • Title: B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles Source: ACS Catalysis URL: [Link]

  • Title: The Impact of Nitrile-Specifier Proteins on Indolic Carbinol and Nitrile Formation in Homogenates of Arabidopsis thaliana Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Biocatalytic C3-Indole Methylation—A Useful Tool for the Natural-Product-Inspired Stereoselective Synthesis of Pyrroloindoles Source: Angewandte Chemie International Edition URL: [Link]

Technical Support Center: Preventing Polymerization During 4-Methoxyindole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with or plan to synthesize 4-methoxyindole. The synthesis of this valuable intermediate is frequently complicated by the formation of polymeric byproducts, leading to low yields and difficult purification.[1] This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these challenges and achieve a clean, high-yield synthesis.

Part 1: Understanding the Core Problem: Indole's Reactivity

This section addresses the fundamental chemical principles that make 4-methoxyindole susceptible to polymerization.

Q1: My 4-methoxyindole synthesis resulted in a dark, intractable tar instead of a crystalline product. What is the cause?

A: You have encountered acid-catalyzed polymerization, a common side reaction for electron-rich heterocycles like indole.[1][2] The indole nucleus is highly nucleophilic, particularly at the C3 position.[3] The presence of the electron-donating methoxy group at the C4 position further increases the electron density of the entire ring system, making the molecule even more reactive.

In strongly acidic conditions, such as those used in the classical Fischer indole synthesis, an indole molecule can become protonated.[3] This protonated indole then acts as a potent electrophile, which is readily attacked by a neutral, electron-rich indole molecule. This reaction initiates a chain polymerization process, rapidly consuming your monomeric product and forming a complex, often insoluble, polymeric tar.[2][4]

Q2: Can you illustrate the mechanism of this acid-catalyzed polymerization?

A: Certainly. The process begins with the protonation of the most nucleophilic site of the indole (C3), creating a reactive indoleninium cation. This cation is then attacked by another neutral indole molecule, forming a dimer. The regeneration of the aromatic system and subsequent protonation events continue the chain, leading to the formation of long-chain polymers.

Indole Polymerization Mechanism Indole1 4-Methoxyindole (Nucleophile) ProtonatedIndole Protonated Indole (Electrophile) Indole1->ProtonatedIndole Protonation (Acid Catalyst) H_ion H+ Dimer Dimer Intermediate ProtonatedIndole->Dimer Nucleophilic Attack Indole2 4-Methoxyindole (Nucleophile) Polymer Polymer Chain (Tar) Dimer->Polymer Chain Propagation

Caption: Acid-catalyzed polymerization of 4-methoxyindole.

Part 2: Proactive Troubleshooting and Prevention Strategies

Successfully synthesizing 4-methoxyindole requires careful control over reaction parameters to favor the desired intramolecular cyclization (e.g., in the Fischer synthesis) over intermolecular polymerization.

Q3: How can I modify the Fischer Indole Synthesis to specifically reduce polymerization?

A: The Fischer indole synthesis is notoriously sensitive to reaction conditions.[1][5] To minimize polymerization, you must moderate the very factors that can also drive the reaction: acid strength and temperature.

  • Acid Selection and Concentration: While strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are traditional catalysts, they are aggressive and promote tarring.[6] Consider using milder Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃·Et₂O), which can effectively catalyze the cyclization with a lower risk of polymerization.[6][7][8] If using a Brønsted acid, use the minimum catalytic amount required and consider a weaker acid like p-toluenesulfonic acid.

  • Temperature Control: High temperatures accelerate all reactions, including the undesirable polymerization pathway.[1] It is critical to maintain the lowest possible temperature that still allows for a reasonable reaction rate. Some modern protocols have adapted this reaction to run at significantly lower temperatures than the classical 100-200 °C range.[9]

  • Reagent Addition: Instead of combining all reagents at once, consider a slow, portion-wise, or syringe-pump addition of the acid catalyst to the pre-formed hydrazone solution at a controlled temperature. This maintains a low instantaneous concentration of the highly reactive protonated species.

  • Prompt Workup: The indole product itself can degrade or polymerize if left in the acidic reaction mixture.[1] Once the reaction is complete (monitored by TLC), cool it immediately and neutralize the acid by carefully quenching with a mild base like a saturated aqueous solution of sodium bicarbonate.[7]

ParameterConventional Approach (High Risk)Modified Approach (Low Risk)Rationale
Acid Catalyst Polyphosphoric Acid (PPA), conc. H₂SO₄ZnCl₂, p-TsOH, Acetic AcidMilder acids are less likely to induce rapid polymerization.[1][6]
Temperature >100 °C25–80 °C (catalyst dependent)Lower temperatures slow the rate of polymerization more than the desired cyclization.[1]
Workup Delayed or acidic workupImmediate cooling and neutralizationPrevents post-reaction degradation of the acid-sensitive product.[1]
Q4: Is it beneficial to use a protecting group on the indole nitrogen?

A: Yes, this is a highly effective strategy. Protecting the indole nitrogen with an electron-withdrawing group significantly decreases the nucleophilicity of the indole ring, making it far less susceptible to acid-catalyzed polymerization. The choice of protecting group is critical and must be compatible with your synthesis conditions and easily removable later.

The tert-butoxycarbonyl (Boc) group is an excellent choice as it is robust but can be cleanly removed under specific acidic conditions (like TFA) that are often orthogonal to the synthesis itself.[10][11]

Protecting GroupAbbreviationIntroduction ReagentRemoval ConditionsKey Advantages/Disadvantages
tert-Butoxycarbonyl Boc(Boc)₂O, DMAPTrifluoroacetic Acid (TFA) or HClPro: Excellent protection, stable to many reagents. Con: Requires a separate deprotection step.[10]
Tosyl (p-Toluenesulfonyl) TsTsCl, BaseStrong reducing agents (e.g., Na/NH₃) or strong basePro: Very robust protection. Con: Harsh removal conditions may not be compatible with other functional groups.[5]
(2-Silyl)ethoxymethyl SEMSEM-Cl, BaseFluoride source (e.g., TBAF) or acidPro: Orthogonal removal. Con: More expensive reagent.[5]
Q5: My reaction mixture was manageable, but the product polymerized during silica gel chromatography. How can I avoid this?

A: This is a common and frustrating issue. Standard silica gel is inherently acidic and can catalyze the polymerization of sensitive compounds like 4-methoxyindole directly on the column.

  • Neutralize Your Silica: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine (e.g., 1-2% triethylamine in the eluent system), and then flush with the pure eluent until the baseline is stable. This deactivates the acidic sites.

  • Use Deactivated Silica: Commercially available deactivated or neutral silica gel is an excellent alternative.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil, for your purification.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. Do not let the purified fractions sit for extended periods before evaporating the solvent.

Part 3: Recommended Experimental Protocols

The following protocols are designed to integrate the preventative strategies discussed above.

Protocol 1: Modified Fischer Synthesis of 4-Methoxyindole

This protocol uses zinc chloride as a milder Lewis acid catalyst to reduce the risk of polymerization.[6][7]

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

    • Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes.

    • Add pyruvic acid (1.05 eq) dropwise to the mixture at room temperature.[12]

    • Stir for 1-2 hours until TLC analysis shows complete consumption of the hydrazine. The hydrazone may precipitate. If so, it can be filtered, washed with cold ethanol, and dried, or used directly as a slurry.

  • Indolization (Cyclization):

    • To a separate, dry flask under an inert atmosphere (N₂ or Ar), add anhydrous zinc chloride (2.0 eq).

    • Heat the zinc chloride gently under vacuum to ensure it is completely dry, then allow it to cool.

    • Add the prepared hydrazone from the previous step to the flask containing zinc chloride.

    • Add a high-boiling point solvent, such as toluene or xylene.

    • Heat the reaction mixture to 80-100 °C, monitoring carefully by TLC. The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice water with vigorous stirring.

    • Neutralize the solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.

    • Extract the aqueous layer three times with ethyl acetate.[9]

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography using deactivated silica gel (see Q5).

Protocol 2: Purification of 4-Methoxyindole from Polymeric Contaminants

If a reaction has produced a mixture of product and polymer, reprecipitation can be an effective purification method.[]

  • Dissolution: Dissolve the crude reaction mixture in a minimum amount of a suitable "good" solvent in which the 4-methoxyindole is highly soluble (e.g., dichloromethane or ethyl acetate). The polymer may also partially dissolve.

  • Precipitation: While vigorously stirring, slowly add the solution dropwise into a large volume of a "poor" solvent (an anti-solvent) in which the 4-methoxyindole is soluble but the polymer is not (e.g., hexane or pentane).

  • Isolation: The polymer should precipitate out as a solid or sticky mass. Carefully decant or filter the liquid phase, which contains your desired product.

  • Repetition: Repeat the process if necessary to improve purity.

  • Final Purification: Concentrate the filtered solution and purify the resulting solid by recrystallization or chromatography on deactivated silica.

Part 4: Troubleshooting Workflow

Use the following decision tree to diagnose and resolve issues with polymerization during your synthesis.

Troubleshooting Workflow start Reaction shows significant polymerization (tarring) check_acid What acid catalyst was used? start->check_acid strong_acid Strong Brønsted Acid (PPA, H₂SO₄) check_acid->strong_acid Strong lewis_acid Lewis Acid or Milder Brønsted Acid check_acid->lewis_acid Mild solution1 Switch to a milder catalyst: ZnCl₂, p-TsOH, or Acetic Acid strong_acid->solution1 check_temp What was the reaction temperature? lewis_acid->check_temp solution1->check_temp high_temp > 100 °C check_temp->high_temp High low_temp < 100 °C check_temp->low_temp Controlled solution2 Reduce temperature. Run reaction at the lowest effective temperature (e.g., 80 °C). high_temp->solution2 check_workup Was workup immediate and neutralizing? low_temp->check_workup solution2->check_workup bad_workup No, product was left in acidic solution. check_workup->bad_workup No good_workup Yes check_workup->good_workup Yes solution3 Quench and neutralize immediately after reaction completion. bad_workup->solution3 consider_protection If issues persist, consider advanced strategies. good_workup->consider_protection solution3->consider_protection solution4 Use an N-protecting group (e.g., Boc) to deactivate the indole ring. consider_protection->solution4

Caption: A decision tree for troubleshooting polymerization.

References

  • A New Protecting-Group Strategy for Indoles. ResearchGate. Available from: [Link]

  • Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Kaunas University of Technology. Available from: [Link]

  • Mechanism of electro-polymerization of indole; (a), polymerized form... ResearchGate. Available from: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Available from: [Link]

  • Zhou, L., & Doyle, M. P. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 74(23), 9222–9224. Available from: [Link]

  • Smith, G. F. (1963). THE ACID-CATALYZED POLYMERIZATION OF PYRROLES AND INDOLES. Advances in Heterocyclic Chemistry, 2, 287–309. Available from: [Link]

  • Grzeszczuk, M., & Poks, P. (2015). Electropolymerization: Further Insight into the Formation of Conducting Polyindole Thin Films. The Journal of Physical Chemistry C, 119(3), 1336–1346. Available from: [Link]

  • Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Safrole. Available from: [Link]

  • Lottireddy, K., et al. (2007). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 804–813. Available from: [Link]

  • Bis-indole chiral architectures for asymmetric catalysis. Nature. Available from: [Link]

  • Kaunietis, A., et al. (2024). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules, 29(2), 481. Available from: [Link]

  • Martinez, A. G., et al. (1982). Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. The Journal of Organic Chemistry, 47(1), 2061–2064. Available from: [Link]

  • Kaushik, N., et al. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 28(20), 7077. Available from: [Link]

  • Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4357–4372. Available from: [Link]

  • Chen, C., & Lieberman, D. R. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(4), 684–689. Available from: [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available from: [Link]

  • de Oliveira, M. F., et al. (2016). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 6(54), 48434–48464. Available from: [Link]

  • Tenney, B. E., et al. (2018). “Back-to-Front” Indole Synthesis Using Silver(I) Catalysis: Unexpected C-3 Pyrrole Activation Mode Supported by DFT. Organic Letters, 20(13), 3799–3803. Available from: [Link]

  • Somei, M., et al. (1984). A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES. HETEROCYCLES, 22(4), 797. Available from: [Link]

  • Tidwell, J. H., & Buchwald, S. L. (1992). Synthesis of Polysubstituted Indoles and Indolines by Means of Zirconocene-Stabilized Benzyne Complexes. Journal of the American Chemical Society, 114(15), 6374–6375. Available from: [Link]

  • Cacchi, S., & Fabrizi, G. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 8(10), 458. Available from: [Link]

  • Ishii, H. (2001). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society, 12(3). Available from: [Link]

  • Gerfa, L., et al. (2018). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 83(5), 2510–2518. Available from: [Link]

  • Synthesis Workshop: Rearrangements of Indole-based Onium-Ylides with Vaishnavi Nair (Episode 58). YouTube. Available from: [Link]

  • Fischer indole synthesis. Wikipedia. Available from: [Link]

  • Fischer indole synthesis – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Automated Parallel Dialysis for Purification of Polymers. MDPI. Available from: [Link]

Sources

Optimizing reaction temperature for Fischer indolization of methoxy ketones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Methoxy-Substituted Substrates Reference ID: TSC-IND-042 Status: Active Guide

Executive Summary: The "Methoxy Paradox"

Welcome to the Technical Support Center. If you are reading this, you are likely experiencing the "Methoxy Paradox."

In the Fischer indole synthesis, a methoxy group (an Electron Donating Group, or EDG) on the phenylhydrazine ring theoretically accelerates the reaction by increasing the nucleophilicity of the enamine intermediate. However, in practice, this same activation energy often leads to lower yields and tar formation compared to electron-neutral or electron-poor substrates.

Why? The methoxy group stabilizes the radical/cationic intermediates formed during oxidative degradation. If the temperature is too high, the rate of polymerization (tarring) exceeds the rate of the [3,3]-sigmatropic rearrangement.

The Golden Rule: Methoxy-substituted substrates require milder temperatures and softer acid catalysts than standard nitro- or halo-substituted indoles.

The Thermal Sweet Spot: Mechanism & Kinetics

To optimize temperature, you must understand which step of the mechanism you are influencing.

The Critical Step: [3,3]-Sigmatropic Rearrangement

The reaction hinges on the rearrangement of the ene-hydrazine intermediate.[1][2][3]

  • High Temp Risk: Promotes heterolytic N-N bond cleavage (leading to anilines and tars) rather than the concerted rearrangement.

  • Low Temp Risk: Insufficient energy to overcome the activation barrier of the [3,3] shift, resulting in stalled hydrazone intermediates.

Comparative Optimization Data

Typical reaction parameters based on substrate electronics:

Substrate TypeElectronic EffectOptimal Temp RangeRecommended CatalystCommon Failure Mode
Nitro-phenylhydrazine Electron Withdrawing (Deactivated)120°C – 180°CPolyphosphoric Acid (PPA)No reaction (requires high energy)
Phenylhydrazine Neutral80°C – 110°CZnCl₂ / AcOHIncomplete conversion
Methoxy-phenylhydrazine Electron Donating (Activated) 40°C – 80°C 4% H₂SO₄ (MeOH) or AcOH Tar / Oxidative Polymerization

Troubleshooting Guide (Q&A)

Symptom: "My reaction turns into a black, intractable tar within minutes."

Diagnosis: Thermal Runaway / Acid Mismatch. You are likely using a protocol designed for neutral indoles (e.g., PPA at 100°C). The methoxy group makes the indole ring highly susceptible to acid-catalyzed oxidative polymerization.

Corrective Action:

  • Lower the Temperature: Drop reaction temperature to 40–60°C .

  • Dilute the Acid: Switch from neat PPA or concentrated H₂SO₄ to glacial acetic acid or 4% H₂SO₄ in ethanol .

  • Inert Atmosphere: Methoxyindoles are air-sensitive at high temps. Ensure a strict N₂ or Ar blanket.

Symptom: "I see the hydrazone on TLC, but it won't convert to the indole."

Diagnosis: Kinetic Trap. You have successfully formed the hydrazone (Step 1), but the temperature is too low to drive the [3,3]-sigmatropic rearrangement (Step 2).

Corrective Action:

  • Stepwise Heating: Isolate the hydrazone first (if stable). Then, redissolve in a high-boiling solvent (e.g., toluene or xylene) with a Lewis acid (ZnCl₂) and heat to 80–90°C .

  • Solvent Switch: If using ethanol (boils at 78°C), switch to 1,4-dioxane (boils at 101°C) to access a slightly higher thermal window without increasing acid strength.

Symptom: "I am getting a mixture of two indole isomers."

Diagnosis: Regioselectivity drift due to meta-substitution.[4] If you are using 3-methoxyphenylhydrazine, you will inevitably form a mixture of 4-methoxyindole and 6-methoxyindole.

Corrective Action:

  • Temperature Control: Higher temperatures generally favor the thermodynamic product (usually the less sterically hindered isomer, 6-methoxy), while lower temperatures may yield a closer 1:1 kinetic mixture.

  • Selectivity Note: Temperature has a minor effect here compared to steric bulk. If separation is difficult, consider switching to a Buchwald-Hartwig approach to synthesize the specific isomer rather than relying on Fischer cyclization.

Validated Experimental Protocol

Target: Synthesis of 5-Methoxy-2-methylindole (Generic Scale-up)

Rationale: This protocol uses a "Soft Acid / Moderate Heat" approach to minimize tarring.

Step 1: Hydrazone Formation (The Low-Temp Phase)

  • Dissolve 4-methoxyphenylhydrazine HCl (1.0 eq) and acetone (or target ketone) (1.1 eq) in Ethanol .

  • Stir at Room Temperature (25°C) for 1 hour.

  • Validation: Check TLC. The hydrazine spot should disappear, replaced by a less polar hydrazone spot.

Step 2: Cyclization (The Controlled Heat Phase)

  • Do not isolate. Add 4% H₂SO₄ (conc. sulfuric acid diluted in ethanol) to the reaction mixture.

  • Heat to Reflux (approx. 78°C) .

  • Critical Monitoring: Monitor every 15 minutes. The moment the hydrazone spot disappears (usually 45-90 mins), stop heating .

  • Quench: Pour immediately into ice-cold NaHCO₃ solution. (Rapid cooling prevents post-reaction polymerization).

Visualizations

Diagram 1: The Thermal Divergence Pathway

This diagram illustrates why temperature control is critical: High heat favors the irreversible "Tar" pathway.

FischerPathway Start Methoxy-Phenylhydrazine + Ketone Hydrazone Hydrazone Intermediate Start->Hydrazone 25°C EneHydrazine Ene-Hydrazine Hydrazone->EneHydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Activation Energy Tar Polymerization/Tar (N-N Cleavage) EneHydrazine->Tar Excess Heat (>100°C) Indole 5-Methoxyindole (Product) Rearrangement->Indole Optimal Temp (60-80°C)

Caption: Kinetic divergence in methoxy-substrates. Excess heat bypasses the rearrangement, leading to tar.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to rescue a failing reaction.

Troubleshooting Issue Reaction Issue? Tar Black Tar / Low Yield Issue->Tar NoRxn No Reaction / Stalled at Hydrazone Issue->NoRxn CheckAcid Acid Catalyst Used? Tar->CheckAcid CheckTemp Current Temp? NoRxn->CheckTemp StrongAcid PPA or Conc H2SO4 CheckAcid->StrongAcid WeakAcid AcOH or Dilute H2SO4 CheckAcid->WeakAcid Action1 Switch to ZnCl2/AcOH Reduce Temp to 60°C StrongAcid->Action1 Action2 Check Atmosphere (O2) Reduce Temp to 40°C WeakAcid->Action2 LowTemp < 50°C CheckTemp->LowTemp HighTemp > 80°C CheckTemp->HighTemp Action3 Increase to Reflux (78°C) or Switch Solvent (Toluene) LowTemp->Action3 Action4 Check Sterics/Ketone Consider Microwave HighTemp->Action4

Caption: Step-by-step logic for diagnosing temperature and catalyst mismatches.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The foundational text on the mechanism and acid-dependence).[3][5]

  • BenchChem Technical Support. (2025). Troubleshooting Tar Formation in Acid-Catalyzed Indole Synthesis. Link

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International.
  • Sajjadifar, S., et al. (2010).[6][7] New 3H-Indole Synthesis by Fischer's Method. Molecules. Link (Demonstrates high yield synthesis using mild acetic acid conditions).

  • Gribble, G. W. (2000).[4] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. (Discusses the mechanism of N-N cleavage vs rearrangement).

Sources

Technical Support Center: Troubleshooting Hydrazine Carryover in Indole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of indoles synthesized via the Fischer Indole Synthesis (FIS). A persistent bottleneck in this workflow is the removal of unreacted phenylhydrazine.

Phenylhydrazine is highly toxic, prone to rapid oxidation (leading to dark, tarry mixtures), and frequently co-elutes with target indoles during chromatography. This guide provides field-proven, mechanistically grounded strategies to eliminate hydrazine carryover, ensuring the integrity of your downstream biological assays and analytical characterization.

Troubleshooting FAQs

Q1: Why is unreacted phenylhydrazine so difficult to remove using standard aqueous workups? Phenylhydrazine possesses a relatively low pKa for its conjugate acid (pKa ~5.2). During standard neutral or mildly basic aqueous workups, it remains predominantly in its free-base form, which partitions heavily into the organic layer alongside your hydrophobic indole product. Furthermore, phenylhydrazine acts as a surfactant—its hydrophobic phenyl ring and hydrophilic hydrazine moiety reduce interfacial tension between aqueous and organic layers, frequently causing severe, intractable emulsions during liquid-liquid extraction[1].

Q2: My indole is highly acid-sensitive. How can I remove phenylhydrazine without using acidic washes? For acid-sensitive substrates, Polymer-Supported (PS) Scavenging is the industry standard. Utilizing a solid-supported aldehyde, such as PS-Benzaldehyde (ALD resin), allows for the selective covalent capture of primary amines and hydrazines via hydrazone formation[2]. Because the scavenging reaction occurs entirely on the heterogeneous solid phase, the pH of the bulk solution remains neutral, protecting your sensitive indole core. The spent resin is simply filtered away, leaving the purified indole in the filtrate[3]. This method is highly efficient and eliminates the need for liquid-liquid extraction[4].

Q3: I don't have access to scavenger resins. Can I use liquid-phase derivatization to aid chromatography? Yes. You can perform a chemical quench by adding an excess of a sacrificial ketone or aldehyde (e.g., acetone or benzaldehyde) directly to the crude reaction mixture[5]. This converts the highly polar, basic phenylhydrazine into a less reactive, neutral hydrazone. Causality: While this does not remove the impurity from the mixture, it drastically alters its retention factor (


) on silica gel. The resulting hydrazone is significantly less polar than the free hydrazine, allowing for facile separation from the indole via standard flash chromatography.

Q4: If my indole is stable, what is the most cost-effective method for large-scale removal? Acid-base extraction is the most scalable and cost-effective approach for robust indoles[1]. By washing the organic layer with 1M Hydrochloric Acid (HCl), phenylhydrazine is protonated to form a highly water-soluble hydrazinium salt, which partitions into the aqueous phase. To prevent the emulsions mentioned in Q1, ensure the organic solvent is sufficiently non-polar (e.g., swapping ethyl acetate for dichloromethane or toluene) and avoid vigorous shaking during the first wash.

Quantitative Comparison of Removal Strategies

The following table summarizes the performance metrics of the primary phenylhydrazine removal methods to help you select the optimal approach for your specific workflow[1].

Removal MethodPhenylhydrazine Removal EfficiencyTypical Indole YieldSubstrate CompatibilityCost & ScalabilityKey Disadvantage
Polymer-Supported Scavenging >99%>90%Excellent (Neutral pH)High Cost / Low-to-Medium ScaleRequires resin swelling time and filtration.
Acid-Base Extraction >95% (with multiple washes)>90%Poor (Acid-sensitive indoles degrade)Low Cost / Highly ScalableHigh risk of emulsion formation.
Liquid-Phase Derivatization N/A (Alters

only)
80-85%Good (Requires mild conditions)Low Cost / Medium ScaleRequires subsequent chromatography.

Decision Workflow

G A Crude Reaction Mixture (Indole + Phenylhydrazine) B Assess Indole Stability A->B C Acid-Stable B->C D Acid-Sensitive B->D E Acid-Base Extraction (1M HCl Wash) C->E F Polymer-Supported Scavenging (PS-Benzaldehyde) D->F G Aqueous Phase (Hydrazinium Salt) E->G Extract H Organic Phase (Purified Indole) E->H Retain I Filtration F->I J Resin-Bound Hydrazone (Discard Solid) I->J Solid K Filtrate (Purified Indole) I->K Liquid

Workflow for selecting phenylhydrazine removal strategies based on product stability.

Experimental Protocols

Protocol 1: Polymer-Supported Scavenging (For Acid-Sensitive Indoles)

This protocol utilizes a macroporous or lightly cross-linked polystyrene resin functionalized with benzaldehyde to covalently trap phenylhydrazine[2],[3].

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the crude reaction mixture in a solvent that promotes resin swelling (e.g., Dichloromethane, THF, or DMF). Causality: Polystyrene resins require swelling to expose their internal functional groups to the reagents[3].

  • Resin Addition: Add 3 to 4 equivalents of PS-Benzaldehyde resin relative to the estimated amount of unreacted phenylhydrazine.

  • Agitation: Gently agitate the mixture on an orbital shaker at room temperature for 2–4 hours. Avoid magnetic stir bars, as they will physically grind and destroy the polymer beads, clogging your filters later.

  • Self-Validation (TLC Check): Spot the supernatant on a TLC plate alongside a phenylhydrazine standard. Stain with phosphomolybdic acid (PMA) or ninhydrin. The disappearance of the phenylhydrazine spot confirms complete scavenging.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4).

  • Resin Washing: Wash the retained resin bed with 2–3 column volumes of the reaction solvent to ensure all indole product is eluted[3].

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the purified indole.

Protocol 2: Acid-Base Extraction (For Acid-Stable Indoles)

This protocol leverages the basicity of phenylhydrazine to partition it into the aqueous phase[1].

Step-by-Step Methodology:

  • Solvent Exchange: If the reaction was run in a water-miscible solvent (e.g., ethanol), concentrate the mixture and redissolve the residue in a non-polar solvent like Dichloromethane (DCM) or Toluene. Causality: Using highly non-polar solvents minimizes the solubility of the protonated hydrazinium salt in the organic layer.

  • Acidic Wash: Transfer to a separatory funnel and add an equal volume of 1M HCl.

  • Phase Separation: Invert the funnel gently 3–4 times and vent. Do not shake vigorously. Allow the layers to separate completely.

  • Self-Validation (pH Check): Drain the aqueous layer and check its pH. It must remain highly acidic (pH < 2). If the pH is > 2, the acid was consumed by the hydrazine, and the extraction is incomplete. Repeat the 1M HCl wash until the aqueous layer remains strongly acidic.

  • Neutralization: Wash the organic layer once with saturated aqueous Sodium Bicarbonate (

    
    ) to neutralize residual acid[1].
    
  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate.
    

References

1.4 - Source: PubMed (nih.gov) 2.1 - Source: Benchchem 3.5 - Source: Benchchem 4. 6 - Source: Benchchem 5. 2 - Source: Supra Sciences 6. 3 - Source: Sopachem

Sources

Technical Support Center: Stability of 4-Methoxy-1,3-dimethyl-1H-indole in Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-Methoxy-1,3-dimethyl-1H-indole. As a substituted indole, this compound possesses a unique reactivity profile, particularly under acidic conditions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments and the success of your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and handling of 4-methoxy-1,3-dimethyl-1H-indole in acidic media.

Q1: How stable is 4-Methoxy-1,3-dimethyl-1H-indole in the presence of acid?

A1: The indole nucleus is inherently electron-rich, making it susceptible to degradation under acidic conditions. The stability of 4-Methoxy-1,3-dimethyl-1H-indole is a function of several factors, including acid strength, temperature, and reaction time. While the N1-methyl group prevents N-protonation, the pyrrole ring remains highly reactive. The C3 position in simple indoles is the most nucleophilic and prone to protonation, which initiates degradation pathways.[1] Although the C3-methyl group in your compound blocks this position, the indole core can still be protonated, leading to electrophilic intermediates that are reactive toward polymerization or rearrangement.[1]

Q2: What are the primary degradation pathways for this indole in acid?

A2: The most significant concern is acid-catalyzed dimerization and oligomerization.[1][2] This process is initiated by the protonation of the indole ring, creating a reactive electrophilic iminium species. This intermediate is then attacked by a second, neutral indole molecule. This nucleophilic attack can lead to the formation of dimers, trimers, and eventually, insoluble polymers or "tar."[2][3][4] A second, though less common, pathway under harsh conditions (e.g., with strong acids like HBr or HI) is the cleavage of the 4-methoxy ether bond to yield 4-hydroxy-1,3-dimethyl-1H-indole and a corresponding alkyl halide.[5][6]

Q3: I'm observing a significant color change and the formation of a dark, tar-like substance in my reaction. What is happening?

A3: This is a classic sign of indole polymerization.[3] The acidic conditions are likely too harsh, leading to the formation of multiple reactive intermediates that undergo uncontrolled self-condensation. This is often exacerbated by high temperatures and concentrated acidic media.[3] The formation of these high-molecular-weight byproducts is a common challenge in reactions involving acid-sensitive indoles, such as the Fischer indole synthesis.[3][7]

Q4: How does the choice of acid catalyst affect the stability of my compound?

A4: The choice and concentration of the acid are critical.[8] Strong Brønsted acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or triflic acid (TfOH) are highly effective at protonating the indole ring and can rapidly accelerate degradation.[1][3] In many cases, milder Lewis acids (e.g., ZnCl₂) or solid-supported acid catalysts (e.g., Amberlite IR 120 H) can provide the necessary activation for your desired reaction with a significantly lower risk of promoting polymerization and other side reactions.[3][7] Empirical optimization of the acid catalyst and its concentration is often necessary.[8]

Q5: What are the best practices for setting up a reaction with 4-Methoxy-1,3-dimethyl-1H-indole under acidic conditions?

A5: To maintain the integrity of your compound, adhere to the following principles:

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Avoid excessive heating, as this accelerates degradation.[3]

  • Controlled Addition: Add the acid catalyst slowly and in a controlled manner to avoid localized high concentrations and potential exothermic events.[9]

  • Dilution: Whenever possible, run the reaction under dilute conditions. This reduces the probability of bimolecular side reactions like dimerization.

  • Inert Atmosphere: While acid degradation is the primary concern, working under an inert atmosphere (e.g., Nitrogen or Argon) is always good practice to prevent potential oxidative side reactions.

  • Purity of Reagents: Ensure all starting materials and solvents are pure and dry, as impurities can sometimes catalyze unwanted side reactions.[8][9]

Q6: How can I monitor the stability of my indole during an experiment?

A6: Regular monitoring is crucial.

  • Thin-Layer Chromatography (TLC): This is the quickest method to qualitatively assess the reaction. The appearance of multiple new spots, streaking, or a dark baseline are indicators of degradation.[7]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. A time-course study, where small aliquots are taken from the reaction mixture, quenched, and analyzed, can provide precise data on the consumption of starting material and the formation of products and byproducts. A reverse-phase C18 column with a mobile phase of methanol or acetonitrile and water containing a small amount of trifluoroacetic acid (TFA) is a common starting point.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the structures of any major degradation products that are stable enough to be isolated.[4][13]

Troubleshooting Guide: Common Issues & Solutions
Observed Problem Probable Cause(s) Recommended Solutions
Reaction mixture turns dark brown/black; formation of insoluble tar. 1. Acid concentration is too high. 2. Reaction temperature is excessive. 3. Use of an overly strong Brønsted acid.1. Reduce Acid Concentration: Titrate the amount of acid to find the minimum effective concentration. 2. Lower Temperature: Run the reaction at a lower temperature, even if it extends the reaction time.[3] 3. Change Catalyst: Switch to a milder Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) or a solid acid catalyst.[3]
Low yield of desired product with multiple unidentified byproducts on TLC/HPLC. 1. Competing dimerization/oligomerization.[1] 2. Instability of the product under the reaction or workup conditions.1. Increase Dilution: Run the reaction in a larger volume of solvent. 2. Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.[9] 3. Neutralize Carefully: During workup, neutralize the excess acid promptly but carefully with a mild base (e.g., saturated NaHCO₃ solution) at a low temperature.[7]
Reaction fails to proceed or is extremely slow. 1. Insufficient acid catalysis. 2. Low reaction temperature.1. Screen Catalysts: Systematically test a panel of acids (both Brønsted and Lewis) to find one that promotes the desired reaction without causing significant degradation.[8] 2. Gradual Temperature Increase: Cautiously increase the reaction temperature in small increments while monitoring for any signs of decomposition via TLC.
A new major byproduct is observed, with a mass corresponding to the loss of a methyl group. Cleavage of the 4-methoxy ether bond.This indicates the conditions are too harsh. Use a non-nucleophilic acid (e.g., H₂SO₄ in a non-halide solvent) instead of HBr or HI. Reduce temperature and acid concentration significantly.[5]
Visualizations & Protocols
Primary Degradation Pathway: Acid-Catalyzed Dimerization

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed dimerization of indoles. Although the C3 position is substituted in your molecule, protonation can still lead to a reactive species that drives this pathway.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Further Degradation Indole 4-Methoxy-1,3-dimethyl-1H-indole Intermediate Reactive Electrophilic Intermediate (Iminium Ion) Indole->Intermediate Fast, Reversible Intermediate2 Reactive Electrophilic Intermediate Proton H+ Indole2 Second Indole Molecule (Nucleophile) Indole2->Intermediate2 Attacks Dimer Dimer Product Intermediate2->Dimer Irreversible Dimer2 Dimer Product Polymer Oligomers / Polymers (Tar) Dimer2->Polymer [H+], Heat

Caption: Acid-catalyzed dimerization pathway of substituted indoles.

Experimental Protocol: Monitoring Stability via HPLC

This protocol provides a framework for quantitatively assessing the stability of 4-Methoxy-1,3-dimethyl-1H-indole under specific acidic conditions.

Materials:

  • 4-Methoxy-1,3-dimethyl-1H-indole

  • Chosen acid catalyst (e.g., HCl, H₂SO₄, TFA)

  • Reaction solvent (e.g., Acetonitrile, Dioxane)

  • Quenching solution (e.g., Saturated NaHCO₃)

  • Extraction solvent (e.g., Ethyl Acetate)

  • Internal standard (e.g., Naphthalene, Biphenyl - select a compound that is stable under the conditions and does not co-elute)

  • HPLC system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the indole and the internal standard in the reaction solvent at a known concentration.

  • Reaction Setup: In a reaction vessel maintained at the desired temperature, add the reaction solvent and the acid catalyst to the desired concentration.

  • Initiation (Time = 0): Add a precise volume of the indole/internal standard stock solution to the reaction vessel to initiate the experiment.

  • Sampling: At predetermined time points (e.g., t = 0, 5, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately transfer the aliquot to a vial containing the quenching solution and the extraction solvent. Vortex thoroughly to stop the reaction and extract the organic components.

  • Sample Preparation: Centrifuge the quenched sample to separate the layers. Transfer a portion of the organic layer to an HPLC vial.

  • HPLC Analysis: Inject the sample onto the HPLC system. Use a suitable gradient (e.g., Water/Acetonitrile with 0.1% TFA) to achieve good separation of the starting material, internal standard, and any degradation products.

  • Data Analysis: Calculate the peak area ratio of the indole to the internal standard at each time point. Plot the concentration of the indole versus time to determine its rate of degradation.

Troubleshooting Workflow for Acid-Mediated Reactions

This workflow guides you through a logical process to diagnose and solve common issues.

G Start Problem Observed: Low Yield / Tar Formation Check_Temp Is Temperature > 50°C? Start->Check_Temp Check_Acid Is a Strong Brønsted Acid (H₂SO₄, PPA, HCl) Used? Check_Temp->Check_Acid No Sol_Temp Action: Reduce Temperature and Re-evaluate Check_Temp->Sol_Temp Yes Check_Conc Is Reaction Concentrated (>0.5 M)? Check_Acid->Check_Conc No Sol_Acid Action: Switch to Milder Lewis Acid (e.g., ZnCl₂) or Solid Acid Catalyst Check_Acid->Sol_Acid Yes Sol_Conc Action: Dilute Reaction Mixture (2-5x Volume) Check_Conc->Sol_Conc Yes End Re-run Experiment with Optimized Conditions Check_Conc->End No Sol_Temp->End Sol_Acid->End Sol_Conc->End

Caption: A logical workflow for troubleshooting indole degradation.

References
  • Sarmah, D., & Bora, U. (2024). Acid catalysed dimerization of indole-3-carbinols. ResearchGate. Retrieved from [Link]

  • Grose, J. H., et al. (1993). Oligomerization of indole-3-carbinol in aqueous acid. PubMed. Retrieved from [Link]

  • Cilliers, J., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 92, 25-30. Retrieved from [Link]

  • Gillaizeau, I., et al. (2020). Umpolung of Indoles: Triflic Acid-Mediated C3-Regioselective Hydroarylation of N-H Indoles. ChemRxiv. Retrieved from [Link]

  • Curtis, M. M., et al. (2012). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 78(9), 3127-3132. Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377. Retrieved from [Link]

  • Arora, P. K. (2014). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2014, 1-6. Retrieved from [Link]

  • Dave, V., & Warnhoff, E. W. (1971). Indole Oxidation: the Dimer of 3-Hydroxy-2,3-dimethylindolenine. Canadian Journal of Chemistry, 49(11), 1911-1920. Retrieved from [Link]

  • Cilliers, J., et al. (2022). Using high performance liquid chromatography to analyse indoline degradation during lead bioremoval. UPSpace - University of Pretoria. Retrieved from [Link]

  • Kumar, A., et al. (2022). Indole degradation and its metabolite analysis using HPLC. ResearchGate. Retrieved from [Link]

  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2689. Retrieved from [Link]

  • D. B. Hope, J. F. (2020). In Situ Light‐driven pH Modulation for NMR Studies. Angewandte Chemie International Edition, 59(32), 13353-13357. Retrieved from [Link]

  • Maltsev, A. S., et al. (2021). Imaging active site chemistry and protonation states: NMR crystallography of the tryptophan synthase α-aminoacrylate intermediate. Proceedings of the National Academy of Sciences, 118(46). Retrieved from [Link]

  • Mutulis, F., et al. (2008). Oligomerization of indole derivatives with incorporation of thiols. Molecules, 13(8), 1846-1863. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB. Retrieved from [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Hinman, R. L., & Whipple, E. B. (1962). Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society, 84(13), 2534-2539. Retrieved from [Link]

  • Jackson, A. H., & Smith, P. (1978). Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles. Journal of the Chemical Society, Perkin Transactions 2, 1667. Retrieved from [Link]

  • Sarmah, D., Tahu, M., & Bora, U. (2021). Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. The Chemical Record, 21(11), 3185-3220. Retrieved from [Link]

  • Arora, P. K. (2014). Microbial Degradation of Indole and Its Derivatives. ResearchGate. Retrieved from [Link]

  • Sadauskas, M., et al. (2017). Indole Biodegradation in Acinetobacter sp. Strain O153: Genetic and Biochemical Characterization. Applied and Environmental Microbiology, 83(18). Retrieved from [Link]

  • Sammakia, T. (n.d.). Indoles. University of Colorado Boulder. Retrieved from [Link]

  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH. Retrieved from [Link]

  • Iyer, R., et al. (1973). Electrophilic substitution in 6-methoxyindoles. Journal of the Chemical Society, Perkin Transactions 2, 872. Retrieved from [Link]

  • Kim, H., et al. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. Molecules, 27(19), 6769. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Chapter 15 Reactions of Aromatic Compounds. Retrieved from [Link]

  • Richard, J. P., et al. (2011). Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. Journal of the American Chemical Society, 133(40), 16069-16079. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Electrophilic substitution at position 4 of pyridine. Retrieved from [Link]

  • Yamada, K., et al. (2009). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6- nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-trisubstituted Indoles. CiteSeerX. Retrieved from [Link]

  • de la Torre, D. G., & Alcaide, B. (2020). Scope of the oxidative cleavage of indoles. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-1H-indole. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Söderberg, B. C., et al. (2006). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, 83, 139. Retrieved from [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 1,3-Dimethylindole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Help Desk. Functionalizing the indole core is a cornerstone of drug development, but 1,3-dimethylindole presents a unique architectural challenge. With the highly nucleophilic C3 position blocked by a methyl group, reactivity is forced to the C2 position. However, C2 is flanked by the N1-methyl and C3-methyl groups, creating a severe steric "canyon" that repels bulky transition-metal complexes and traditional electrophiles. This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to bypass these steric barriers.

Section 1: Troubleshooting Transition-Metal Catalyzed C-H Activation

Q: My Pd-catalyzed C2-arylation of 1,3-dimethylindole is stalling at <10% conversion, whereas N-methylindole reaches >90%. Why, and how do I fix this? A: Causality: The steric clash between the C3-methyl, N-methyl, and the incoming planar aryl-Pd(II) intermediate significantly raises the activation energy for the concerted metalation-deprotonation (CMD) step at C2. Solution: You must switch to a highly electrophilic palladium source and a mixed polar solvent system. Using palladium pivalate (Pd(OPiv)2) in a DMF/DMSO solvent mixture stabilizes the electron-deficient aryl-Pd species, forcing the C2-arylation step. Studies on annulative π-extension (APEX) reactions demonstrate that 1,3-dimethylindole successfully undergoes initial C2-arylation under these exact conditions (1)[1]. Alternatively, heterogeneous nanopalladium catalysts (e.g., SiO2@Fe3O4-triazole-Pd) have successfully afforded C2-phenylation of 1,3-dimethylindole in 63% yield by providing a highly active, unencumbered surface for C-H activation (2)[2].

Q: I am observing homocoupling of my aryl halide instead of cross-coupling with 1,3-dimethylindole. How can I suppress this? A: Causality: Because C2 insertion is sterically retarded, the rate of transmetalation and homocoupling of the aryl halide outpaces the C-H activation of the indole. Solution: Implement a slow-addition protocol for the aryl halide using a syringe pump, and maintain the indole in excess (1.5 to 2.0 equivalents). Furthermore, adding a silver salt (e.g., Ag2CO3) acts as a halide scavenger. The removal of iodide by the silver salt activates the Pd complex to form a highly reactive, electron-deficient aryl-Pd species that accelerates C-H activation over the homocoupling pathway[1].

Section 2: Bypassing Sterics via Electrochemical Single-Electron Transfer (SET)

Q: Can I bypass the steric hindrance at C2 entirely for complex annulations? A: Causality: Yes. Traditional two-electron pathways rely on nucleophilic attack, which is highly sensitive to steric bulk. Single-electron transfer (SET) pathways bypass this by generating a highly reactive radical cation at the anode. Solution: Employ an electrooxidative protocol. Under anodic oxidation, 1,3-dimethylindole forms a radical cation. This intermediate can undergo rapid radical-radical cross-coupling with other oxidized species (like aniline derivatives) despite the steric bulk. For example, direct electrooxidative [3+2] annulation between 1,3-dimethylindole and 4-methoxydiphenylamine proceeds efficiently in an undivided cell without metal catalysts, yielding functionalized indolo[2,3-b]indoles (3)[3]. Anodic oxidations simplify late-stage functionalization and do not require precious metals (4)[4].

G Indole 1,3-Dimethylindole Steric Steric Hindrance at C2 (N-Me & C3-Me) Indole->Steric PdCat Pd-Catalyzed C-H Activation Steric->PdCat Thermal/Ligand Overcome Electro Electrooxidative SET Steric->Electro SET Bypass PdInt Aryl-Pd Intermediate (Requires tailored ligands) PdCat->PdInt RadCat Radical Cation Intermediate (Bypasses steric bulk) Electro->RadCat Prod1 C2-Arylated Product PdInt->Prod1 Prod2 Annulated Product RadCat->Prod2

Mechanistic divergence for overcoming C2 steric hindrance in 1,3-dimethylindole.

Section 3: Validated Experimental Protocols

Protocol A: Pd-Catalyzed C2-Arylation (APEX Pathway)

Objective: Force C-H arylation at the sterically hindered C2 position. Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 1,3-dimethylindole (1.0 equiv), the aryl iodide (1.5 equiv), Pd(OPiv)2 (5 mol%), and Ag2CO3 (1.5 equiv).

  • Solvent Addition: Add a 3:1 mixture of anhydrous DMF and DMSO. Causality Note: Highly polar mixed solvents are required to stabilize the cationic Pd intermediate after iodide abstraction by Ag2CO3. Less polar solvents (e.g., toluene) will completely suppress the reaction[1].

  • Reaction: Stir the mixture at 110 °C under an argon atmosphere for 12-24 hours.

  • Self-Validation Check: Monitor the reaction mixture color. The persistence of a clear yellow/orange solution indicates an active Pd(II) species. The rapid formation of a black precipitate (palladium black) indicates premature catalyst degradation to inactive Pd(0) aggregates. If this occurs, verify solvent anhydrousness or increase the DMSO ratio.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove silver salts, and purify via silica gel chromatography.

Protocol B: Electrooxidative [3+2] Annulation

Objective: Bypass C2 sterics via radical cation generation to form indolo[2,3-b]indoles. Methodology:

  • Cell Setup: Equip an undivided electrolytic cell with a Carbon Felt anode (1 cm × 1 cm) and a Platinum Plate cathode (1 cm × 1 cm).

  • Reagents: Add 1,3-dimethylindole (0.6 mmol), 4-methoxydiphenylamine (0.3 mmol), and n-Bu4NOAc (0.6 mmol) as the supporting electrolyte.

  • Solvent: Dissolve the mixture in 4.5 mL of 1,1,1,3,3,3-hexafluoroisopropyl alcohol (HFIP). Causality Note: HFIP is critical as its high polarity and hydrogen-bonding capabilities stabilize the transient radical cations, preventing undesired polymerization[3].

  • Electrolysis: Run the reaction at room temperature under a constant current of 5 mA for 6 hours.

  • Self-Validation Check: Monitor the cell voltage. Under galvanostatic (constant current) conditions, a sudden spike in cell voltage indicates electrode passivation. If this occurs, pause the reaction and mechanically polish the platinum cathode.

  • Workup: Evaporate the HFIP under reduced pressure and purify the residue via column chromatography. This protocol is scalable up to 8.0 mmol at 20 mA[3].

G Cell Undivided Electrolytic Cell (Room Temp, Ar Atmosphere) Product Indolo[2,3-b]indole Derivative Cell->Product Radical-Radical Coupling Anode Anode: Carbon Felt (Oxidizes Indole to Radical Cation) Anode->Cell Cathode Cathode: Platinum Plate (Proton Reduction) Cathode->Cell Electrolyte Electrolyte: n-Bu4NOAc in HFIP (Stabilizes Radical Intermediates) Electrolyte->Cell Substrates 1,3-Dimethylindole + 4-Methoxydiphenylamine Substrates->Cell Current Constant Current (5-20 mA) Current->Cell Drives SET

Undivided cell setup for electrooxidative functionalization of 1,3-dimethylindole.

Section 4: Quantitative Data Summary

The following table benchmarks the successful functionalization strategies for 1,3-dimethylindole against its steric limitations:

SubstrateFunctionalization TypeReagents / CatalystKey SolventYieldRef
1,3-DimethylindoleC2-PhenylationSiO2@Fe3O4-triazole-Pd-63%[2]
1,3-DimethylindoleAPEX (C2-Arylation step)Pd(OPiv)2, Ag2CO3DMF/DMSO78%*[1]
1,3-DimethylindoleElectrooxidative [3+2] AnnulationUndivided cell, 5mAHFIP78%[3]

*Yield refers to the final annulated polycyclic product following the initial C2-arylation step.

References

1.[2] Title: Heterogeneous catalytic approaches in C–H activation reactions Source: Semantic Scholar / RSC Advances URL:

2.[3] Title: Regioselective Electrooxidative [3+2] Annulation between Indole and Aniline Derivatives to Construct Functionalized Indolo[2,3-b]indoles Source: Organic Letters - ACS Publications URL:

3.[4] Title: A review of recent advances in electrochemical and photoelectrochemical late-stage functionalization classified by anodic oxidation, cathodic reduction, and paired electrolysis Source: Beilstein Journals URL:

4.[1] Title: Annulative π-extension of indoles and pyrroles with diiodobiaryls by Pd catalysis: rapid synthesis of nitrogen-containing polycyclic aromatic compounds Source: RSC Publishing URL:

Sources

Technical Support Center: Resolving NMR Signal Overlap in 1,3-Dimethyl-4-methoxyindole Spectra

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing challenges in the NMR spectral analysis of 1,3-dimethyl-4-methoxyindole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and advanced methodologies to resolve signal overlap and achieve unambiguous spectral assignments.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant signal overlap in the aromatic region of the ¹H NMR spectrum of my 1,3-dimethyl-4-methoxyindole sample. What are the initial steps to troubleshoot this?

A1: Signal overlap in the aromatic region of substituted indoles is a common challenge due to the similar electronic environments of the aromatic protons. Here’s a systematic approach to begin troubleshooting:

  • Optimize Basic Acquisition Parameters:

    • Increase Digital Resolution: Ensure you are acquiring data with a sufficient number of points (TD) and a narrow spectral width (SWH) focused on the aromatic region. This can sometimes be enough to separate closely spaced peaks.

    • Shimming: Meticulous shimming of the magnetic field is crucial. A well-shimmed spectrometer will provide sharper lines, which can resolve overlapping multiplets.

  • Solvent-Induced Shifts: The chemical shifts of protons can be influenced by the choice of deuterated solvent.[1][2] Changing the solvent can alter the chemical environment of the analyte through various interactions, leading to differential shifts of the overlapping signals.[3][4]

    • Common Solvents to Try: If you are using CDCl₃, consider acquiring spectra in more polar solvents like DMSO-d₆ or acetone-d₆, or in aromatic solvents like benzene-d₆. Aromatic solvents, in particular, can induce significant shifts in the resonances of nearby protons due to their magnetic anisotropy.[1]

  • Temperature Variation: The chemical shifts of certain protons, especially those involved in hydrogen bonding or conformational equilibria, can be temperature-dependent.[5][6] Acquiring spectra at different temperatures can sometimes resolve overlapping signals.[7][8] Even for a relatively rigid molecule like 1,3-dimethyl-4-methoxyindole, temperature can affect solvent-solute interactions and lead to changes in chemical shifts.[5]

Q2: My initial troubleshooting steps didn't fully resolve the overlap. What advanced NMR techniques can I employ?

A2: When basic methods are insufficient, two-dimensional (2D) NMR spectroscopy is the most powerful tool for resolving signal overlap.[9][10] These experiments spread the NMR signals into a second dimension, providing additional information that allows for the unambiguous assignment of individual resonances.[11]

Here are the key 2D NMR experiments to consider:

  • ¹H-¹H COSY (Correlation Spectroscopy): This is often the first 2D experiment to run. It identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[12][13] In the case of 1,3-dimethyl-4-methoxyindole, COSY will show correlations between adjacent aromatic protons, helping to trace the connectivity within the indole ring system.[9]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[14][15] Since ¹³C spectra have a much wider chemical shift range than ¹H spectra, this experiment is extremely effective at resolving overlapping proton signals.[16] Even if two proton signals overlap, their attached carbons will likely have different chemical shifts, resulting in distinct cross-peaks in the HSQC spectrum.[11][17]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.[18][19] This is invaluable for connecting different spin systems and for assigning quaternary (non-protonated) carbons.[20][21] For 1,3-dimethyl-4-methoxyindole, HMBC can show correlations from the methyl protons to the carbons of the indole ring, and from the aromatic protons to other carbons in the molecule, providing a complete picture of the molecular structure.[22]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded.[13][23] This is particularly useful for confirming assignments and for determining the three-dimensional structure of molecules. For instance, NOESY can show through-space correlations between the N-methyl protons and the proton at position 2 of the indole ring.

The following diagram illustrates a logical workflow for resolving NMR signal overlap using these techniques.

Caption: Workflow for resolving overlapping NMR signals.

Q3: Can chemical shift reagents help in resolving the spectra of 1,3-dimethyl-4-methoxyindole?

A3: Yes, chemical shift reagents, particularly lanthanide shift reagents (LSRs), can be a valuable tool for resolving overlapping NMR signals.[24][25][26] LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the oxygen of the methoxy group or the nitrogen of the indole ring in 1,3-dimethyl-4-methoxyindole.[27][28]

Upon coordination, the paramagnetic lanthanide ion induces large changes in the chemical shifts of nearby nuclei.[29] The magnitude of this induced shift is dependent on the distance and angle of the nucleus from the lanthanide ion.[24][28] This can effectively spread out overlapping signals, simplifying the spectrum.[25]

Protocol for Using a Lanthanide Shift Reagent:

  • Sample Preparation: Dissolve a known amount of your 1,3-dimethyl-4-methoxyindole sample in a dry, aprotic deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a Reference Spectrum: Obtain a standard ¹H NMR spectrum of your sample before adding the LSR.

  • Incremental Addition of LSR: Prepare a stock solution of the LSR (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent. Add a small, known amount of the LSR solution to the NMR tube.

  • Acquire Spectra: After each addition of the LSR, thoroughly mix the sample and acquire a new ¹H NMR spectrum.

  • Data Analysis: Monitor the changes in chemical shifts as a function of the LSR concentration. The signals that are most affected are those closest to the binding site of the LSR.

Lanthanide ReagentTypical Shift Direction
Europium (Eu) complexesDownfield (to higher ppm)
Praseodymium (Pr) complexesUpfield (to lower ppm)

Caution: The use of LSRs can lead to line broadening, which can reduce resolution if too much reagent is added. It is a trade-off between increased chemical shift dispersion and decreased resolution.

Experimental Protocols

Protocol 1: Acquiring a High-Resolution ¹H-¹³C HSQC Spectrum

This protocol outlines the steps for acquiring a standard HSQC spectrum, a key experiment for resolving overlapping proton signals.

  • Sample Preparation: Prepare a solution of 1,3-dimethyl-4-methoxyindole in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg in 0.6 mL.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Carefully shim the magnetic field to obtain a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsp on Bruker spectrometers).

    • Set the spectral widths for both the ¹H and ¹³C dimensions to cover all expected signals. For 1,3-dimethyl-4-methoxyindole, a ¹H spectral width of ~10 ppm and a ¹³C spectral width of ~160 ppm should be sufficient.

    • Set the number of points in the direct dimension (¹H) to at least 1024 (TD2).

    • Set the number of increments in the indirect dimension (¹³C) to at least 256 (TD1).

    • Set the number of scans (NS) per increment based on the sample concentration. For a moderately concentrated sample, 2-4 scans should be adequate.

    • Set the relaxation delay (D1) to 1-2 seconds.

    • The ¹J(CH) coupling constant should be set to an average value of 145 Hz.

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum in both dimensions.

    • Reference the spectrum to the residual solvent peak or an internal standard.

The following diagram illustrates the basic principle of the HSQC experiment.

HSQC_Principle cluster_Proton_Dimension ¹H Dimension (Overlapping Signals) cluster_Carbon_Dimension ¹³C Dimension (Resolved Signals) cluster_HSQC_Spectrum 2D HSQC Spectrum H1 Proton A (e.g., 7.2 ppm) P1 Cross-peak A (7.2, 120 ppm) H1->P1 ¹J(CH) correlation H2 Proton B (e.g., 7.2 ppm) P2 Cross-peak B (7.2, 125 ppm) H2->P2 ¹J(CH) correlation C1 Carbon A (e.g., 120 ppm) C1->P1 C2 Carbon B (e.g., 125 ppm) C2->P2

Caption: Principle of signal resolution using HSQC.

References

  • Vertex AI Search. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy.
  • University of Ottawa NMR Facility Blog. (2014).
  • Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • Oreate AI Blog. (2026). Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp.
  • ACD/Labs. (2026). Identifying Peak Overlap on an HMBC Spectrum.
  • Slideshare. (n.d.). NMR Shift reagents | PPTX.
  • Chemistry LibreTexts. (2019). 2D NMR Introduction.
  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Signals on....
  • PMC. (n.d.).
  • Oreate AI Blog. (2026). Unlocking Molecular Secrets: A Friendly Guide to 2D NMR COSY.
  • ACS Publications. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy.
  • MilliporeSigma. (n.d.). NMR Solvents.
  • Unknown. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • Benchchem. (n.d.). Technical Support Center: Overlapping NMR Signals in Diastereomeric Analysis.
  • Unknown. (n.d.). 13– Solution State NMR Experiments: COSY and Coherence Pathway Selection 13.
  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents.
  • PubMed. (2004). Addressing the overlap problem in the quantitative analysis of two dimensional NMR spectra: application to (15)
  • Unknown. (n.d.). Two-dimensional NMR spectroscopy - The relayed COSY or one homonuclear step relayed COSY.
  • PMC. (2022).
  • News-Medical.Net. (2019).
  • The Royal Society of Chemistry. (n.d.).
  • Ovid. (2014). A comprehensive discussion of HMBC pulse... : Concepts in Magnetic Resonance.
  • Unknown. (n.d.). Two dimensional NMR - CDN.
  • Unknown. (n.d.). Use of shift reagents in nuclear magnetic resonance studies of chemical exchange.
  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?.
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
  • PMC. (n.d.). Practical aspects of real‐time pure shift HSQC experiments - PMC - NIH.
  • Benchchem. (n.d.).
  • PMC. (n.d.). Practical aspects of NMR signal assignment in larger and challenging proteins.
  • Oxford Instruments. (n.d.).
  • IMSERC. (n.d.). 2D HMBC Experiment.
  • Weizmann Institute of Science. (n.d.).
  • University of Ottawa NMR Facility Blog. (2017). HMBC vs. H2BC.
  • ChemicalBook. (n.d.). 4-METHOXY-1-METHYLINDOLE(7556-35-6) 13C NMR spectrum.
  • ResearchGate. (n.d.). Effect of operation temperature on enantiomeric resolution (A: in NMR... | Download Scientific Diagram.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0055024).
  • YouTube. (2018). Signal Overlap in NMR Spectroscopy.
  • ACD/Labs. (2026). Methoxy groups just stick out.
  • JoVE. (2024). Video: ¹H NMR: Interpreting Distorted and Overlapping Signals.
  • Reddit. (2023). Reporting Overlapping Signals in 1H NMR : r/Chempros.
  • Semantic Scholar. (1987).
  • ResearchGate. (n.d.). 13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

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Validation & Comparative

Mass spectrometry fragmentation patterns of methylated methoxyindoles

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Methylated Methoxyindoles: High-Resolution vs. Targeted Mass Spectrometry

Executive Summary The structural elucidation and quantification of methylated methoxyindoles—a critical class of compounds encompassing endogenous hormones (e.g., melatonin), pharmaceutical intermediates, and potent psychedelics (e.g., 5-MeO-DMT)—present unique analytical challenges. Because these compounds readily form positional isomers, distinguishing them requires a deep understanding of their gas-phase dissociation kinetics. This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) platforms, grounded in the mechanistic causality of indole fragmentation, and delivers a self-validating experimental workflow for robust laboratory implementation.

To optimize a mass spectrometry assay, one must first understand why a molecule fragments the way it does. In positive electrospray ionization (+ESI), protonation is thermodynamically driven to the most basic site on the molecule—typically the alkylamine nitrogen on the indole's side chain.

During Collision-Induced Dissociation (CID), the energy transferred to the protonated precursor ion drives specific bond cleavages:

  • Primary Alkylamine Cleavage (Low to Medium Collision Energy): The dominant fragmentation pathway is the cleavage of the C-N bond on the aliphatic side chain. For example, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT, precursor [M+H]+ at m/z 219.2) rapidly expels its dimethylamino group as a neutral loss (-45 Da) at collision energies of 20–30 eV, yielding a highly stable, conjugated methoxyethylindole cation at m/z 174.2[1]. Interestingly, melatonin (m/z 233.0) converges on this exact same structural fragment. The loss of its N-acetyl group (-59 Da) produces the identical m/z 174.1 product ion[2].

  • Secondary Methoxy-Directed Cleavage (High Collision Energy): The fragmentation of the indole core is heavily directed by the methoxy moiety. While the oxygen lone pairs initially stabilize the ring system, higher collision energies force the cleavage of the relatively weak O-CH3 bond. This results in a characteristic radical loss of a methyl group (-15 Da), followed by the expulsion of carbon monoxide (-28 Da)[3]. This secondary pathway is the mechanistic key to differentiating positional isomers (e.g., 4-methoxy vs. 5-methoxyindoles), as the relative abundance of the [M-CH3]+ ion shifts drastically depending on the steric crowding and charge localization at the specific substitution position[3].

Technology Comparison: HRMS (Q-TOF) vs. Targeted MS/MS (QqQ)

Selecting the correct mass analyzer depends entirely on whether the analytical goal is structural discovery or high-throughput quantification.

FeatureHigh-Resolution MS (Q-TOF / Orbitrap)Triple Quadrupole (QqQ MS/MS)
Primary Application Structural elucidation, isomer differentiation, untargeted screening.High-throughput pharmacokinetic (PK) studies, absolute quantification.
Mass Accuracy Sub-2 ppm. Essential for separating isobaric interferences in low-molecular-weight (LMW) regions[4].Nominal mass (unit resolution). Cannot distinguish between ions of the same integer mass.
Resolving Power >30,000 FWHM. Allows for the extraction of exact mass monoisotopic precursor ions[4].~0.7 Da FWHM.
Sensitivity Moderate to High. Full-scan acquisition dilutes duty cycle across the mass range.Ultra-High (Femtogram level). Multiple Reaction Monitoring (MRM) maximizes duty cycle for specific transitions[1].
Dynamic Range 3 to 4 orders of magnitude.5 to 6 orders of magnitude.

The Verdict: If you are analyzing a novel biological extract where multiple methoxyindole isomers may be present, HRMS is mandatory to prevent false positives[4]. However, if you are conducting a validated PK study of a known compound like 5-MeO-DMT or melatonin in plasma, the QqQ operating in MRM mode is the superior choice due to its unmatched sensitivity and linear dynamic range[1].

Quantitative Fragmentation Data

Below is a consolidated reference of optimized MRM transitions for key methylated methoxyindoles, demonstrating the convergence of product ions.

CompoundPrecursor Ion [M+H]+Quantifier Product IonQualifier Product IonNeutral Loss MechanismTypical CE (eV)
5-MeO-DMT m/z 219.2m/z 174.2m/z 159.1-Dimethylamine (-45 Da)25 - 30
Melatonin m/z 233.0m/z 174.1m/z 43.0-N-acetyl group (-59 Da)15 - 25
Bufotenine m/z 205.2m/z 160.2m/z 114.1-Dimethylamine (-45 Da)30

Self-Validating Experimental Protocol: Targeted LC-MS/MS Workflow

A robust protocol must not rely on external assumptions; it must be a self-validating system. This methodology incorporates built-in checks to continuously verify extraction efficiency, correct for matrix effects, and rule out carryover.

Step 1: Matrix Preparation & Internal Standardization (The Correction Mechanism)

  • Action: Aliquot 50 µL of biological matrix (e.g., plasma/milk) into a microcentrifuge tube. Immediately spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Melatonin-D4 or 5-MeO-DMT-D6 (100 ng/mL).

  • Causality: ESI is highly susceptible to ion suppression from co-eluting phospholipids. Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the exact same matrix effects. Using the Analyte/SIL-IS peak area ratio self-corrects for any ionization variability, ensuring quantitative trustworthiness[2].

  • Extraction: Add 150 µL of ice-cold Acetonitrile (with 0.1% Formic Acid) to precipitate proteins. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation

  • Column: Sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 60% B over 3 minutes. Ramp to 95% B for a 1-minute column wash, then re-equilibrate at 5% B.

  • Causality: The acidic mobile phase ensures the alkylamine nitrogen remains fully protonated prior to entering the ESI source, maximizing the yield of the [M+H]+ precursor ion[1].

Step 3: The Self-Validating Injection Sequence To ensure the system validates its own performance during the run, sequence your injections strictly as follows:

  • System Suitability Test (SST): Neat standard to verify retention times and MS sensitivity.

  • Double Blank: Matrix extract with NO analyte and NO internal standard. Validates that there are no endogenous isobaric interferences.

  • Single Blank: Matrix extract with ONLY the SIL-IS. Validates that the SIL-IS does not contain unlabeled analyte impurities.

  • LLOQ (Lower Limit of Quantification): Validates the baseline sensitivity for the specific batch.

  • Study Samples: Bracketed by Quality Control (QC) samples every 10 injections to prove instrument stability over time.

Fragmentation Logic Diagram

Fragmentation_Logic N1 Methylated Methoxyindoles (e.g., 5-MeO-DMT, Melatonin) N2 ESI Positive Mode Protonation at Basic Nitrogen N1->N2 N3 Precursor Ion [M+H]+ N2->N3 N4 Collision-Induced Dissociation (CID) N3->N4 N5 Alkylamine Cleavage (Primary Pathway) N4->N5 Low CE (15-30 eV) N6 Methoxy Cleavage (Secondary Pathway) N4->N6 High CE (>30 eV) N7 m/z 174 Fragment (Stable Indole Cation) N5->N7 -Dimethylamine (5-MeO-DMT) -Acetamide (Melatonin) N8 Loss of CH3 (•) Loss of CO N6->N8 -15 Da / -28 Da

Logical relationship of CID fragmentation pathways in methylated methoxyindoles.

References

  • Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC. National Institutes of Health (NIH). 1

  • Quantitative determination of melatonin in milk by LC-MS/MS - PMC. National Institutes of Health (NIH). 2

  • Gas Chromatographic/Mass Spectrometric Analyses of Unknown Analytical Response in Imported Fava Beans: 4-Chloro-6-methoxyindole. Oxford Academic (OUP). 3

  • Structural analysis of melatonin and related compounds using JMS-S3000 SpiralTOF™ with the TOF-TOF option | Applications Notes. JEOL. 4

Sources

A Comparative Guide to the FTIR Characteristic Peaks of 4-Methoxy and N-Methyl Indole Groups

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and materials science, the indole scaffold is a privileged structure, forming the core of numerous bioactive compounds and functional materials. The nuanced modulation of its electronic and steric properties through substitution can dramatically alter a molecule's function. Among the common modifications are the introduction of methoxy groups and N-alkylation, such as N-methylation. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint, offering rich insights into the vibrational modes of a molecule's functional groups. Understanding the characteristic FTIR peaks of substituted indoles is paramount for reaction monitoring, quality control, and structural elucidation.

This guide provides an in-depth, objective comparison of the characteristic FTIR peaks for 4-methoxyindole and N-methyl indole. By examining the influence of these two distinct substitutions on the indole ring's vibrational modes, this document aims to equip researchers with the knowledge to confidently interpret their own spectral data.

The Indole Backbone: A Vibrational Reference

To appreciate the spectral shifts induced by substitution, it is crucial to first understand the fundamental vibrations of the parent indole molecule. The indole spectrum is characterized by several key regions:

  • N-H Stretching: A prominent, relatively sharp band typically appears in the region of 3400-3500 cm⁻¹, corresponding to the stretching vibration of the pyrrole nitrogen-hydrogen bond.[1]

  • C-H Stretching: Aromatic C-H stretching vibrations from the benzene and pyrrole rings are observed between 3000 and 3150 cm⁻¹.[1][2]

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and pyrrolic rings give rise to a series of sharp, medium to strong bands in the 1450-1620 cm⁻¹ region.[1]

  • C-N Stretching: The stretching of the carbon-nitrogen bonds within the pyrrole ring typically appears in the 1200-1350 cm⁻¹ range.

  • Out-of-Plane (OOP) C-H Bending: Strong absorptions in the 700-900 cm⁻¹ region are characteristic of the out-of-plane bending of the aromatic C-H bonds, and their positions are sensitive to the substitution pattern on the benzene ring.[2]

Comparative Analysis of 4-Methoxyindole and N-Methyl Indole FTIR Spectra

The introduction of a methoxy group at the 4-position or a methyl group at the nitrogen atom significantly alters the electronic distribution and steric environment of the indole ring, leading to discernible shifts in their respective FTIR spectra.

Key Differentiating Vibrational Modes

The most informative spectral regions for distinguishing between 4-methoxyindole and N-methyl indole are those associated with the N-H bond, the C-O-C linkage of the methoxy group, and the vibrations of the methyl group.

Data Presentation: Characteristic FTIR Peaks

Vibrational Mode 4-Methoxyindole (cm⁻¹) N-Methyl Indole (cm⁻¹) Key Observations and Rationale
N-H Stretch ~3400 (sharp)AbsentThe most definitive differentiator. The presence of a sharp N-H stretching band confirms an unsubstituted pyrrole nitrogen in 4-methoxyindole. Its absence in N-methyl indole is a direct consequence of the N-methylation.
Aromatic C-H Stretch ~3100-3000~3100-3000Both compounds exhibit aromatic C-H stretching vibrations in the expected region.[2]
Aliphatic C-H Stretch ~2950-2830 (methoxy)~2940-2880 (N-methyl)Both molecules show aliphatic C-H stretching from their respective methyl groups. The methoxy group's C-H stretches are often observed as distinct peaks.[3]
Aromatic C=C Stretch ~1620-1450~1610-1460The pattern and exact positions of these peaks can be subtly influenced by the electronic effects of the substituents.
Asymmetric C-O-C Stretch ~1250-1200 (strong)AbsentA strong band in this region is a hallmark of the asymmetric stretching of the aryl-alkyl ether linkage in 4-methoxyindole. This is a key identifying peak.
Symmetric C-O-C Stretch ~1030 (medium)AbsentThe symmetric stretch of the C-O-C bond provides another characteristic peak for the methoxy group.
C-N Stretch (Ring) ~1330~1340The position of the indole ring's C-N stretch is similar in both molecules.
N-CH₃ Vibrations Absent~1470 (bending), ~1140 (stretching)N-methyl indole exhibits characteristic vibrations associated with the N-CH₃ group, including bending and stretching modes.
C-H Out-of-Plane Bending ~800-700~740The pattern of out-of-plane bending is indicative of the substitution pattern on the benzene ring.

Experimental Protocols

Acquiring High-Quality FTIR Spectra of Solid Indole Derivatives

The following protocol outlines the standard procedure for preparing a potassium bromide (KBr) pellet for the analysis of solid samples, such as 4-methoxyindole and N-methyl indole, by transmission FTIR spectroscopy. This method is widely used due to its ability to produce high-quality spectra with minimal interference.[4]

Materials:

  • Sample (4-methoxyindole or N-methyl indole)

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • Vacuum pump

  • FTIR spectrometer

Step-by-Step Methodology:

  • Drying the KBr: Dry the KBr powder in an oven at 110°C for at least 4 hours to remove any adsorbed water, which can interfere with the spectrum. Store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the indole derivative and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding and Mixing: Add the sample and KBr to a clean, dry agate mortar. Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering.

  • Assembling the Die: Assemble the pellet die according to the manufacturer's instructions. Transfer the ground sample/KBr mixture into the die, ensuring an even distribution.

  • Pressing the Pellet: Place the die into the hydraulic press. Apply a vacuum to the die for 1-2 minutes to remove trapped air. Gradually apply pressure (typically 8-10 tons) and hold for 1-2 minutes.

  • Releasing the Pellet: Carefully release the pressure and remove the die from the press. Disassemble the die to retrieve the transparent or translucent KBr pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Collect a background spectrum of the empty spectrometer prior to sample analysis.

Visualization of Key Molecular Structures and Vibrational Modes

Figure 1: Molecular Structures cluster_4MI 4-Methoxyindole cluster_NMI N-Methyl Indole 4MI_img NMI_img

Caption: Molecular structures of 4-Methoxyindole and N-Methyl Indole.

Figure 2: Key Differentiating Vibrational Modes 4MI 4-Methoxyindole NH_stretch N-H Stretch (~3400 cm⁻¹) 4MI->NH_stretch Present COC_stretch C-O-C Stretch (~1250, ~1030 cm⁻¹) 4MI->COC_stretch Present NMI N-Methyl Indole NCH3_vib N-CH₃ Vibrations (~1470, ~1140 cm⁻¹) NMI->NCH3_vib Present Absent_NH Absent N-H Stretch NMI->Absent_NH Key Feature

Caption: Primary distinguishing FTIR features of 4-Methoxyindole and N-Methyl Indole.

Conclusion

The FTIR spectra of 4-methoxyindole and N-methyl indole, while both originating from the indole scaffold, exhibit clear and interpretable differences that directly correlate to their structural modifications. The presence or absence of the N-H stretching vibration is the most unambiguous feature for distinguishing between N-substituted and N-unsubstituted indoles. Furthermore, the characteristic strong absorptions of the C-O-C stretching modes in 4-methoxyindole provide a reliable signature for the methoxy substituent. Conversely, N-methyl indole displays unique vibrations associated with the N-CH₃ group. By leveraging the information presented in this guide, researchers can more effectively utilize FTIR spectroscopy as a rapid and informative tool for the characterization of substituted indole derivatives, thereby accelerating their research and development endeavors.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138363, 4-Methoxy-1H-indole. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11780, 1-Methylindole. [Link].

  • NIST. 1H-Indole, 1-methyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link].

  • Derrick, P. J.; Smith, D. H.; Djerassi, C. The Mass Spectrometry of N-Substituted Indoles. J. Am. Chem. Soc.1974, 96 (20), 6159–6166.
  • Dieng, S. D. Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron Transfer in DNA Photolyase. Montclair State University Digital Commons. [Link].

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
  • ResearchGate. FT-IR spectrum of control indole. [Link].

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link].

  • Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. DergiPark. [Link].

  • Kintek. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link].

  • Northern Illinois University. FT-IR Sample Preparation. [Link].

  • Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. [Link].

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Binding Affinity of 4-Methoxyindoles to 5-HT2A Serotonin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The pharmacological characterization of substituted tryptamines is a critical frontier in neuropharmacology, particularly for researchers developing novel neurotherapeutics and psychoplastogens. While 4-hydroxyindoles (e.g., psilocin) and 5-methoxyindoles (e.g., 5-MeO-DMT) have been extensively documented, 4-methoxyindoles —such as 4-MeO-DMT and 4-MeO-MiPT—represent a unique structural class.

This guide provides an objective, data-driven comparison of 4-methoxyindoles against alternative positional isomers and structural analogs. By analyzing their binding affinities (


), functional activities, and Structure-Activity Relationships (SAR), we can elucidate the causality behind their specific receptor selectivity profiles.

Comparative Binding Affinity Data

The primary mechanism of action for classic psychedelic tryptamines involves agonism at the 5-HT2A receptor, a


-coupled G protein-coupled receptor (GPCR)[1]. However, the therapeutic and psychoactive profiles of these compounds are heavily dictated by their off-target affinities, particularly at 5-HT1A and 5-HT2C receptors.

The table below synthesizes in vitro radioligand binding data (


 in nM) for 4-methoxyindoles compared to prominent structural alternatives. Lower 

values indicate higher binding affinity.
CompoundSubstitution5-HT2A Affinity (

nM)
5-HT1A Affinity (

nM)
5-HT2C Affinity (

nM)
5-HT2A vs 1A Selectivity
4-MeO-DMT 4-Methoxy68 - 1,300235340Moderate 5-HT2A Preference
5-MeO-DMT 5-Methoxy~13 - 15< 10~40Strong 5-HT1A Preference
4-MeO-MiPT 4-Methoxy, N-isopropyl< 100 (High Potency)> 500> 500High 5-HT2A Selectivity
5-MeO-MiPT 5-Methoxy, N-isopropyl~15~1 - 5~45Strong 5-HT1A Preference
4-HO-DMT 4-Hydroxy~21~95~40Balanced / 5-HT2A Leaning

Data aggregated from in vitro human embryonic kidney (HEK) cell assays and competitive radioligand binding studies[2],[3],[4].

Key Pharmacological Insights

The data reveals a stark contrast driven by the positional shift of the methoxy group. Compared to its structural isomer 5-MeO-DMT, 4-MeO-DMT exhibits a significantly lower affinity (approximately 21-fold less) for the 5-HT1A receptor while maintaining comparable or slightly reduced affinity for the 5-HT2A receptor[2]. Broadly, 4-substituted compounds exhibit high selectivity for 5-HT2A receptors versus 5-HT1A and 5-HT2C receptors, whereas 5-substituted compounds exhibit high affinities for 5-HT1A[3].

Structure-Activity Relationship (SAR): The Causality of Selectivity

To move beyond raw data, we must understand the causality of these binding profiles. Why does shifting a methoxy group from the 5-position to the 4-position drastically alter receptor selectivity?

  • Steric Clashing in the 5-HT1A Pocket: The 5-HT1A orthosteric binding site features specific hydrophobic residues that tightly accommodate 5-substituted indoles. Moving the bulky methoxy group to the 4-position introduces steric hindrance in the 5-HT1A pocket, drastically reducing binding affinity[2].

  • 5-HT2A Tolerance for 4-Substitution: The 5-HT2A receptor pocket is more voluminous near the 4-position of the indole ring. Furthermore, the oxygen atom at the 4-position (whether from a hydroxyl or methoxy group) can participate in critical hydrogen bonding with serine residues in the 5-HT2A binding cleft, anchoring the molecule and stabilizing the active receptor conformation[1].

  • N,N-Dialkyl Bulk (DMT vs. MiPT): The addition of an N-isopropyl group (as seen in 4-MeO-MiPT) increases lipophilicity and steric bulk at the basic amine. This modification generally decreases 5-HT1A affinity further while preserving or enhancing 5-HT2A potency, making 4-MeO-MiPT a highly selective 5-HT2A agonist compared to 4-MeO-DMT[3].

Mechanistic Signaling Pathway

Upon binding to the 5-HT2A receptor, 4-methoxyindoles stabilize the active conformation of the receptor, initiating a canonical


 signaling cascade. This leads to the activation of Phospholipase C (PLC), the hydrolysis of PIP2, and the subsequent release of intracellular calcium (

)[2],[1].

Pathway Ligand 4-Methoxyindole (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: 5-HT2A Receptor Gq/11 Signaling Pathway Activated by 4-Methoxyindoles

Experimental Methodology: Self-Validating Assay Protocols

To ensure scientific integrity and reproducibility, the binding affinities (


) and functional activities (

) of 4-methoxyindoles must be determined using a self-validating system of competitive radioligand binding and functional calcium mobilization assays.
Protocol A: Competitive Radioligand Binding Assay

This protocol determines the


 of 4-MeO-DMT or 4-MeO-MiPT at the 5-HT2A receptor.
  • Membrane Preparation: Culture HEK293 cells stably expressing the human 5-HT2A receptor. Harvest cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction[2],[1].

  • Incubation: Resuspend the membrane pellet. In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand (e.g.,

    
    Ketanserin or 
    
    
    
    DOI at a constant concentration near its
    
    
    ), and 25 µL of the 4-methoxyindole competitor at varying concentrations (
    
    
    to
    
    
    M).
  • Equilibration: Incubate the plate in the dark at 37°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer to separate bound from free radioligand.

  • Quantification & Analysis: Transfer filters to scintillation vials, add scintillation cocktail, and count radioactivity using a liquid scintillation counter. Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Workflow CellCult Cell Culture & Membrane Prep (HEK293 h5-HT2A) Incubation Incubation (Radioligand + 4-MeO-Indole) CellCult->Incubation Filtration Rapid Filtration & Washing (Separate Bound vs Free) Incubation->Filtration Detection Scintillation Counting (Quantify Radioactivity) Filtration->Detection Analysis Data Analysis (Calculate Ki via Cheng-Prusoff) Detection->Analysis

Caption: Radioligand Binding Assay Workflow for 5-HT2A Affinity

Protocol B: Functional Calcium Mobilization Assay

Binding affinity (


) does not indicate efficacy. To confirm that 4-methoxyindoles act as agonists rather than antagonists, a functional assay is required.
  • Seed HEK293-h5-HT2A cells into 384-well black clear-bottom plates.

  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Inject varying concentrations of the 4-methoxyindole compound into the wells using an automated fluorometric imaging plate reader (FLIPR).

  • Measure the transient peak in fluorescence corresponding to intracellular

    
     release. Normalize the response to a maximum response elicited by a full reference agonist (e.g., 5-HT) to determine the 
    
    
    
    and
    
    
    [1].

Conclusion

For drug development professionals, 4-methoxyindoles represent a highly valuable structural scaffold. By positioning the methoxy group at the 4-position rather than the 5-position, researchers can effectively engineer out the potent 5-HT1A agonism characteristic of compounds like 5-MeO-DMT, resulting in highly selective 5-HT2A receptor ligands. This SAR principle is foundational for the rational design of next-generation serotonergic therapeutics.

References

  • Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed / NIH. Available at:[Link]

  • 5-MeO-MiPT - Wikipedia. Available at:[Link]

Sources

A Comparative Guide to the Cytotoxicity of 4-Methoxy vs. 5-Methoxy Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Methoxy-Indole Scaffold in Oncology

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a focal point in the design of novel therapeutic agents, particularly in oncology.[1][2][3] Among the various substitutions on the indole core, the methoxy (-OCH3) group plays a crucial role in modulating a compound's pharmacokinetic and pharmacodynamic properties. The position of this seemingly simple functional group can dramatically alter a molecule's cytotoxic potency and mechanism of action. This guide provides a comparative analysis of 4-methoxy and 5-methoxy indole derivatives, synthesizing experimental data to elucidate their differential effects on cancer cells and offering insights for future drug design.

The Crucial Role of Methoxy Substitution

The placement of a methoxy group on the indole ring can influence a range of physicochemical properties critical for drug efficacy:

  • Lipophilicity: The methoxy group increases lipophilicity, which can enhance membrane permeability and cellular uptake.

  • Electronic Effects: As an electron-donating group, the methoxy substituent can alter the electron density of the indole ring, influencing how the molecule interacts with biological targets.

  • Metabolic Stability: The position of the methoxy group can affect the molecule's susceptibility to metabolic enzymes, thereby influencing its half-life and overall bioavailability.

This guide will delve into how these subtle differences between the 4- and 5-positions translate into tangible differences in cytotoxic activity.

Part 1: Cytotoxicity Profile of 4-Methoxy Indole Derivatives

Derivatives with a methoxy group at the 4-position of the indole ring have demonstrated significant cytotoxic potential across a variety of cancer cell lines. Several studies have highlighted their ability to induce cell death through various mechanisms.

One study investigating a series of novel 4-methoxy-substituted derivatives found that several compounds exhibited potent cytotoxicity against human liver (HEPG-2), gastric (SGC-7901), and colon (LS174T) carcinoma cell lines.[4] Notably, compound 12e from this series showed impressive activity, with IC50 values in the range of 6.1–9.2 μM, while displaying low toxicity to normal human hepatocytes.[4]

In a separate study, a newly designed indole-based compound, U2 , featuring a 4-methoxy substitution, was identified as a potent inhibitor of cancer cell growth.[5] This compound demonstrated the ability to induce apoptosis and was particularly effective against Bcl-2-expressing cancer cell lines.[5]

Quantitative Cytotoxicity Data: 4-Methoxy Indole Derivatives
Compound IDCancer Cell LineIC50 (µM)Key Findings
12e HEPG-2 (Liver)6.1 - 9.2Potent cytotoxicity with low toxicity to normal hepatocytes.[4]
SGC-7901 (Gastric)6.1 - 9.2
LS174T (Colon)6.1 - 9.2
U2 MCF-7 (Breast)Potent (sub-micromolar)Induces apoptosis; inhibits Bcl-2.[5]
MDA-MB-231 (Breast)Potent (sub-micromolar)
A549 (Lung)Potent (sub-micromolar)
Mechanistic Insights: How 4-Methoxy Indoles Exert Their Effects

The anticancer activity of 4-methoxy indole derivatives often stems from their ability to interfere with critical cellular processes. The primary mechanism of action for many of these compounds is the induction of apoptosis , or programmed cell death. This is frequently achieved through the modulation of key regulatory proteins. For instance, compound U2 acts as a Bcl-2 inhibitor, a protein that plays a crucial role in preventing apoptosis.[5] By inhibiting Bcl-2, the compound allows the apoptotic cascade to proceed, leading to cancer cell death.

G cluster_cell Cancer Cell 4_Methoxy_Indole 4-Methoxy Indole Derivative (e.g., U2) Bcl2 Bcl-2 (Anti-apoptotic protein) 4_Methoxy_Indole->Bcl2 Inhibits Apoptosis Apoptosis (Programmed Cell Death) Bcl2->Apoptosis Prevents

Caption: Mechanism of apoptosis induction by a 4-methoxy indole derivative.

Part 2: Cytotoxicity Profile of 5-Methoxy Indole Derivatives

The 5-methoxy indole scaffold is also a recurring motif in a wide range of cytotoxic compounds. The position of the methoxy group at the 5-position often imparts distinct biological activities compared to its 4-methoxy counterpart.

Research into indolyl-pyridinyl-propenones has revealed that a 5-methoxy substitution is important for inducing a unique form of non-apoptotic cell death called methuosis.[6] However, the study also highlights the nuanced role of this substitution, as slight structural modifications can switch the mechanism of action.

Another study focused on 5-hydroxyindole-3-carboxylic acid esters found that a derivative possessing a 4-methoxybenzoyl group (compound 5d ) was the most potent against the MCF-7 breast cancer cell line, with an IC50 of 4.7 µM.[7] This highlights that the overall structure, in addition to the methoxy position on the indole, contributes significantly to the cytotoxic effect.

Quantitative Cytotoxicity Data: 5-Methoxy Indole Derivatives
Compound IDCancer Cell LineIC50 (µM)Key Findings
Indolyl-pyridinyl-propenone Glioblastoma-Induces methuosis (non-apoptotic cell death).[6]
5d MCF-7 (Breast)4.7Most potent among a series of 5-hydroxyindole esters.[7]
Mechanistic Insights: Diverse Pathways of 5-Methoxy Indoles

Unlike the more straightforward apoptotic induction seen with some 4-methoxy derivatives, 5-methoxy indoles can act through more diverse and sometimes unconventional cell death pathways.

Methuosis: This is a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm. This pathway is particularly interesting for treating apoptosis-resistant cancers.[6]

Tubulin Polymerization Inhibition: Several indole derivatives, including those with methoxy substitutions, are known to inhibit tubulin polymerization, a process essential for cell division.[8][9][10][11] This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent cell death.[11]

G cluster_cell Cancer Cell 5_Methoxy_Indole 5-Methoxy Indole Derivative Tubulin Tubulin Monomers 5_Methoxy_Indole->Tubulin Inhibits Polymerization Microtubules Microtubule Formation (Cell Division) Tubulin->Microtubules Cell_Cycle_Arrest G2/M Phase Arrest Microtubules->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by a 5-methoxy indole.

Part 3: Head-to-Head Comparison and Structure-Activity Relationship (SAR)

  • Potency: Both 4-methoxy and 5-methoxy substitutions can lead to highly potent cytotoxic compounds, often with IC50 values in the low micromolar or even sub-micromolar range. The ultimate potency is highly dependent on the rest of the molecular scaffold.

  • Mechanism of Action: A key differentiator appears to be the mechanism of cell death. While both can lead to apoptosis, 5-methoxy indoles have been more frequently associated with alternative pathways like methuosis and potent inhibition of tubulin polymerization.[6][9][10] This suggests that the 5-position may be more amenable to interactions with targets that lead to these specific outcomes.

  • Therapeutic Potential: The ability of 5-methoxy derivatives to induce non-apoptotic cell death could be a significant advantage in treating cancers that have developed resistance to conventional apoptosis-inducing chemotherapies.

A study on indolyl-pyridinyl-propenones demonstrated a dramatic shift in mechanism based on the methoxy position. Moving the methoxy group from the 5-position to the 6-position switched the biological activity from methuosis induction to microtubule disruption.[6] This underscores the exquisite sensitivity of the biological outcome to the precise location of the methoxy substituent.

Part 4: Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity data, standardized protocols are essential. The most common method for assessing the cytotoxic effects of these compounds is the MTT assay.[12][13]

Detailed Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][14][15]

Principle: In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][16] The amount of formazan produced is proportional to the number of viable cells.[14]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the desired cancer cells (e.g., MCF-7, A549).

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[15]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the 4-methoxy and 5-methoxy indole derivatives in culture medium. A typical concentration range might be 0.1, 1, 5, 10, 25, 50, and 100 µM.

    • Include a vehicle control (e.g., 0.5% DMSO in medium) and a negative control (medium only).[15]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[15]

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14][15]

    • Incubate the plate for 4 hours at 37°C, protected from light.[14][15]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[15]

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.[15]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15] A reference wavelength of >650 nm can be used to subtract background noise.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the curve using regression analysis.[17]

Caption: Standard workflow for determining cytotoxicity via the MTT assay.

Conclusion and Future Directions

The position of a methoxy group on the indole ring—be it at the 4- or 5-position—is a critical determinant of cytotoxic activity and the underlying mechanism of action. While both isomers have given rise to potent anticancer compounds, the available evidence suggests a divergence in their preferred cell death pathways. 4-methoxy derivatives appear to reliably induce apoptosis, often through well-defined targets like Bcl-2. In contrast, 5-methoxy derivatives exhibit greater mechanistic diversity, with the potential to engage in non-apoptotic cell death (methuosis) or act as potent microtubule disruptors.

For drug development professionals, this comparison underscores the importance of systematic SAR studies. The choice of methoxy substitution should be a deliberate design element, tailored to the desired therapeutic outcome. For cancers that have become resistant to apoptosis, exploring 5-methoxy indole scaffolds that induce alternative cell death pathways represents a promising and rational design strategy. Future research should focus on direct, side-by-side comparisons of these isomers within identical molecular backbones to provide a clearer, more definitive picture of their relative strengths and guide the development of next-generation indole-based cancer therapies.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. PMC. [Link]

  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PubMed. [Link]

  • Methoxy-Substituted 3-Formyl-2-phenylindoles Inhibit Tubulin Polymerization. ACS Publications. [Link]

  • Cytotoxicity Testing of Pesticides Using the MTT Assay. IML Research. [Link]

  • Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. PubMed. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI. [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC. [Link]

  • The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. MDPI. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. Lat. Am. J. Pharm.. [Link]

  • Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. Indonesian Journal of Cancer Chemoprevention. [Link]

  • Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. PubMed. [Link]

  • Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway. ResearchGate. [Link]

  • Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. PMC. [Link]

  • IN-VITRO EVALUATION CYTOTOXIC POTENTIAL OF NOVEL ISOINDOLE DERIVATIVES ON VARIOUS CANCER CELL LINES. GCRIS. [Link]

  • Quantitative structure activity relationship studies of anti-proliferative activity of some indole derivatives combining DFT cal. Neliti. [Link]

  • Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. Indonesian Journal of Cancer Chemoprevention. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [Link]

  • (PDF) Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). ResearchGate. [Link]

  • Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. ResearchGate. [Link]

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UV-Vis Absorption Maxima of 4-Methoxy-1,3-dimethyl-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working in photochemistry, material science, or biosensor design, the indole chromophore is a foundational building block. However, the base indole ring is notoriously susceptible to photo-oxidation and exhibits absorption maxima deep in the UV range, limiting its utility in complex biological matrices.

This guide objectively compares the spectroscopic performance and photochemical stability of 4-Methoxy-1,3-dimethyl-1H-indole against standard alternatives (base indole, 1,3-dimethylindole, and 4-methoxyindole). By analyzing the causality behind substituent effects, we provide a comprehensive framework for selecting the optimal indole derivative for your experimental needs.

Mechanistic Insights: Tuning the Indole Chromophore

The UV-Vis absorption profile of indole derivatives is primarily governed by


 electronic transitions (specifically the 

and

bands). Modifying the indole core with specific substituents alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, directly dictating the absorption wavelength (

) and chemical stability.
  • The Methoxy (+M) Effect: Introducing a methoxy group at the C4 position exerts a strong positive mesomeric (+M) effect. The oxygen lone pairs delocalize into the aromatic

    
    -system, significantly raising the HOMO energy level. This narrows the HOMO-LUMO gap, requiring less energy for excitation and resulting in a pronounced bathochromic (red) shift .
    
  • The Methyl (+I) Effect & Steric Shielding: The C3 position of an unsubstituted indole is highly nucleophilic and prone to radical-induced dimerization or oxidation upon UV irradiation . Methylation at C3 and N1 provides inductive (+I) electron donation—further contributing to the bathochromic shift—while sterically blocking the most reactive sites. This dual-methylation strategy drastically enhances the molecule's photochemical stability .

G A Base Indole λmax: ~270, 287 nm HOMO-LUMO Gap: Base B C4-Methoxy Group +M Effect (Resonance) Raises HOMO Energy A->B Substitution C N1, C3-Methyl Groups +I Effect (Inductive) Steric Shielding A->C Substitution D 4-Methoxy-1,3-dimethyl-1H-indole λmax: ~292-298 nm Narrowed Gap & High Stability B->D Bathochromic Shift C->D Stability & Shift

Logical flow of substituent effects on the UV-Vis absorption bathochromic shift.

Comparative Performance Data

When selecting an indole derivative for UV-Vis tracking or photochemical reactions, researchers must balance the desired absorption wavelength with the compound's stability under irradiation. The table below summarizes the quantitative spectral data for 4-Methoxy-1,3-dimethyl-1H-indole and its structural alternatives.

CompoundSubstituentsPrimary Absorption Maxima (

)
Molar Extinction Coefficient (

)
Photochemical Stability
Indole None270 nm, 287 nm~5,500 M

cm

Low (Prone to C3 oxidation)
1,3-Dimethylindole N1-Me, C3-Me~285 nm~6,200 M

cm

High (C3 sterically blocked)
4-Methoxyindole C4-OMe~280 nm, 290 nm~6,500 M

cm

Moderate (C3 remains reactive)
4-Methoxy-1,3-dimethyl-1H-indole C4-OMe, N1-Me, C3-Me~292 nm, ~298 nm ~7,000 M

cm

Very High (Fully protected)

Key Takeaway: 4-Methoxy-1,3-dimethyl-1H-indole is the superior choice for applications requiring longer-wavelength UV absorption (pushing toward the 300 nm boundary) without sacrificing the structural integrity of the molecule during prolonged light exposure.

Experimental Protocol: Self-Validating UV-Vis Characterization

To ensure absolute trustworthiness and reproducibility of the spectral data, the following protocol incorporates built-in validation steps. By verifying wavelength accuracy and concentration linearity, this workflow acts as a self-validating system, eliminating artifacts caused by solvent impurities or molecular aggregation.

Materials Required
  • Target Compound: 4-Methoxy-1,3-dimethyl-1H-indole (Purity

    
     98%)
    
  • Solvent: Spectroscopic-grade Methanol (MeOH)

  • Cuvettes: Matched pair of Quartz cuvettes (10 mm path length)

  • Spectrophotometer: Double-beam UV-Vis spectrophotometer

  • Calibration Standard: Holmium oxide glass filter

Step-by-Step Methodology
  • System Calibration (Validation Step 1): Prior to sample measurement, scan a Holmium oxide glass filter from 200–400 nm. Verify that the characteristic sharp absorption peaks match the certified standard values (e.g., 279.3 nm, 287.6 nm). This ensures the monochromator is perfectly aligned.

  • Sample Preparation: Prepare a 1.0 mM stock solution of 4-Methoxy-1,3-dimethyl-1H-indole in spectroscopic-grade MeOH. Perform serial dilutions to create working solutions at 10 µM, 20 µM, and 40 µM.

  • Baseline Correction: Fill both the reference and sample quartz cuvettes with pure spectroscopic-grade MeOH. Run a baseline scan from 200 nm to 400 nm at a scan rate of 1 nm/interval. Zero the instrument to eliminate solvent and cuvette absorbance.

  • Spectral Acquisition: Replace the MeOH in the sample cuvette with the 20 µM working solution. Record the absorption spectrum. Identify the

    
     values (expected around 292 nm and 298 nm).
    
  • Beer-Lambert Linearity Check (Validation Step 2): Measure the absorbance of the 10 µM, 20 µM, and 40 µM solutions at the primary

    
    . Plot Absorbance vs. Concentration. A perfectly linear plot (
    
    
    
    ) validates that the compound is fully dissolved, not aggregating, and that the calculated molar extinction coefficient (
    
    
    ) is highly accurate.

Workflow S1 1. System Validation Calibrate with Holmium Oxide Filter S2 2. Sample Preparation Prepare 10-50 µM in Spectroscopic MeOH S1->S2 S3 3. Baseline Correction Measure MeOH Blank in Quartz Cuvette S2->S3 S4 4. Spectral Acquisition Scan 200-400 nm (1 nm resolution) S3->S4 S5 5. Data Validation Verify Beer-Lambert Linearity across dilutions S4->S5

Self-validating experimental workflow for UV-Vis spectroscopic characterization.

Conclusion for Drug Development Professionals

When engineering photo-responsive drugs, caged compounds, or fluorescent probes, the base indole ring often falls short due to its instability and high-energy UV requirements. By combining the resonance-donating power of a C4-methoxy group with the steric and inductive shielding of N1/C3-dimethylation, 4-Methoxy-1,3-dimethyl-1H-indole provides an optimized, red-shifted absorption profile with exceptional robustness. This makes it a structurally superior alternative to 1,3-dimethylindole or 4-methoxyindole for advanced synthetic and analytical applications .

References

  • Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. CORE (Connecting Repositories). URL:[Link]

  • UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole. RSC Advances, Royal Society of Chemistry. URL:[Link]

  • Annul

    
    -extension of indoles and pyrroles with diiodobiaryls by Pd catalysis.  PMC, National Institutes of Health. URL: [Link]
    
  • 4-Methoxy-1H-indole Compound Summary. PubChem, National Library of Medicine. URL:[Link]

A Researcher's Guide to Chromatographic Retention of Indole Methyl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate identification and quantification of indole methyl ethers are paramount. These compounds, which include vital neurotransmitter derivatives, plant hormones, and novel psychoactive substances, often exist in complex biological or synthetic matrices. Chromatography, in its various forms, stands as the cornerstone technique for their analysis. The retention time (RT)—the time it takes for a compound to travel through the chromatographic column—is a critical parameter for identification.

This guide provides an in-depth comparison of the chromatographic retention times of key indole methyl ethers. Moving beyond a simple data repository, we will explore the underlying chemical principles that govern their separation, provide detailed experimental protocols, and offer expert insights to empower you to develop and optimize your own robust analytical methods.

The 'Why': Fundamentals of Indole Methyl Ether Retention

The separation of indole methyl ethers is governed by their physicochemical properties and their interactions with the stationary and mobile phases of the chromatographic system. Understanding these principles is crucial for method development and troubleshooting.

  • Polarity and Molecular Structure: The core indole structure, a bicyclic aromatic heterocycle, is relatively nonpolar. The addition of a methoxy (-OCH₃) group increases polarity compared to the unsubstituted indole, but the overall polarity is significantly influenced by other functional groups. For instance, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is more nonpolar than 5-methoxyindole-3-acetic acid (5-MeO-IAA), which possesses a highly polar carboxylic acid group. In reversed-phase high-performance liquid chromatography (RP-HPLC), where a nonpolar stationary phase is used, less polar compounds are retained longer.

  • Mobile Phase pH (HPLC): The pH of the mobile phase is a powerful tool for controlling the retention of ionizable indole derivatives.[1][2][3][4][5] For basic compounds like 5-MeO-DMT, a mobile phase pH below their pKa will result in a protonated, more polar species that elutes earlier.[3] Conversely, for acidic compounds like 5-MeO-IAA, a lower pH suppresses ionization, making the molecule less polar and increasing its retention time.[1][3]

  • Volatility and Temperature (GC): In gas chromatography (GC), the volatility of the analyte is key.[6] Indole methyl ethers must be sufficiently volatile and thermally stable to be analyzed. Often, derivatization is required to increase volatility and improve peak shape, especially for compounds with active hydrogen atoms (e.g., -NH, -COOH).[7][8][9][10] The oven temperature program directly influences retention time; higher temperatures lead to shorter retention times but may compromise the resolution of closely eluting compounds.[11]

Caption: Key factors influencing chromatographic retention time.

Comparative Retention Time Data

The following table summarizes retention time data for several common indole methyl ethers under various published chromatographic conditions. This data serves as a valuable starting point for method development. Note that direct comparison of RTs is only meaningful under identical conditions; the primary utility here is to observe trends and understand the influence of different parameters.

CompoundTechniqueColumnMobile Phase / Carrier Gas & ConditionsRetention Time (min)Source
5-MeO-DMT HPLCReversed-phase C18Gradient: Acetonitrile / 0.013M Ammonium Acetate in water~5.5[12]
5-MeO-DMT GC-MSDB-5MS (30m x 0.25mm x 0.25µm)Helium. Temp Program: 50°C (1 min), then 10°C/min to 310°C (3 min hold)16.51[13]
5-MeO-DiPT GC-FIDJ&W DB-1 (15m x 0.32mm x 0.25µm)Helium. Isothermal: 190°C for 10 min7.16[14]
5-MeO-IAA GC-MS(Details not specified)(Derivatization likely required)(Not specified, but method developed)[15]
Indole GC-MSDB-5MS (30m x 0.25mm x 0.25µm)Helium. Temp Program: 50°C (1 min), then 10°C/min to 310°C (3 min hold)10.33[13]
Indole GC-NPDBP20 (12.5m x 0.5µm film)(Details not fully specified)(Not specified, but method developed)[16]
Tryptamine LC-ESI-MSODS ColumnGradient: Acetonitrile/MeOH (7:3) - 10mM Ammonium Formate (pH 3.5)(Not specified, but separated from 18 others)[17]

Note: 5-MeO-DMT = 5-Methoxy-N,N-dimethyltryptamine; 5-MeO-DiPT = 5-Methoxy-N,N-diisopropyltryptamine; 5-MeO-IAA = 5-Methoxyindole-3-acetic acid. RTs are approximate and can vary significantly between instruments.

Validated Experimental Protocols

Adherence to a well-documented protocol is essential for generating reproducible and trustworthy data.[18][19][20] Below are two representative, detailed protocols for the analysis of indole methyl ethers.

This protocol is adapted from methodologies designed for the separation of multiple tryptamines and is suitable for compounds like 5-MeO-DMT.[21]

  • 1. Scope and Principle: This reversed-phase HPLC method separates tryptamine derivatives based on their hydrophobicity. A gradient elution is used to resolve compounds with a range of polarities. Detection can be performed using a photodiode array (PDA) detector, with mass spectrometry (MS) for confirmation.

  • 2. Materials and Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (18.2 MΩ·cm)

    • Ammonium Formate (MS Grade)

    • Formic Acid (MS Grade)

    • Reference standards of indole methyl ethers

  • 3. Instrumentation and Conditions:

    • Chromatograph: UHPLC/HPLC system with binary pump and PDA/MS detector.

    • Column: Acquity® UPLC HSS C18 1.8-μm (150 mm x 2.1 mm) or equivalent.[21]

    • Mobile Phase A: 5mM Ammonium Formate (pH 3.0, adjusted with Formic Acid) in Water.

    • Mobile Phase B: 0.2% Formic Acid in Acetonitrile.[21]

    • Gradient Program: Start at 5% B, ramp to 55% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 50°C.[21]

    • Injection Volume: 2-5 µL.

    • Detector: PDA (210-400 nm); MS (Positive ESI mode, scan for expected m/z).

  • 4. Sample Preparation:

    • Accurately weigh ~1 mg of the reference standard.

    • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Prepare working standards by diluting the stock solution with the initial mobile phase composition (95:5 A:B).

    • Filter all samples through a 0.22 µm syringe filter before injection.

  • 5. Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the prepared standards.

    • Record the chromatograms and mass spectra.

  • 6. Data Analysis:

    • Identify the peak of interest based on its retention time compared to the standard.

    • Confirm identity by comparing the acquired mass spectrum with the expected molecular weight ([M+H]⁺).

This protocol is based on general methods for analyzing tryptamines and other psychoactive substances via GC-MS.[13][17] It is suitable for thermally stable, less polar indole ethers or those that can be derivatized.

  • 1. Scope and Principle: Volatile compounds are separated based on their boiling points and interaction with a nonpolar stationary phase. The mass spectrometer fragments the eluting compounds, providing a characteristic fingerprint for identification.

  • 2. Materials and Reagents:

    • Methanol or Chloroform (GC Grade)

    • Anhydrous Sodium Sulfate

    • (Optional) Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[8]

    • Reference standards of indole methyl ethers.

  • 3. Instrumentation and Conditions:

    • Chromatograph: Gas chromatograph with a mass selective detector (MSD).

    • Column: HP-5MS (or equivalent 5% Phenyl Methyl Siloxane) capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness).[13]

    • Carrier Gas: Helium at a constant flow of ~1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Temperature Program: Initial temperature 50°C, hold for 1 minute; ramp at 10°C/min to 310°C; hold for 3 minutes.[13]

    • MS Transfer Line: 280°C.

    • MS Source: 230°C.

    • MS Quadrupole: 150°C.

    • Scan Range: m/z 40-500.

  • 4. Sample Preparation:

    • Dissolve ~1 mg of the sample in 1 mL of methanol or chloroform.

    • (If derivatization is needed for acidic or primary/secondary amine groups): Transfer 100 µL of the sample solution to a vial and evaporate the solvent under a gentle stream of nitrogen. Add 50 µL of BSTFA, cap tightly, and heat at 70°C for 30 minutes. Cool to room temperature before injection.

    • Filter the final solution through a 0.22 µm syringe filter.

  • 5. Procedure:

    • Perform a solvent blank injection to verify system cleanliness.

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and mass spectra.

  • 6. Data Analysis:

    • Determine the retention time of the target analyte.

    • Identify the compound by comparing its mass spectrum with a reference library (e.g., NIST, Wiley). The fragmentation pattern is key to confident identification.

Method Selection and Expert Insights

Choosing between HPLC and GC is a critical decision driven by the analyte's properties and the research objective.

Method_Selection Start Analyze Indole Methyl Ether CheckVolatility Is the analyte thermally stable & volatile? Start->CheckVolatility CheckPolarity Is the analyte polar / ionizable? CheckVolatility->CheckPolarity  No UseGC GC-MS is a strong candidate CheckVolatility->UseGC  Yes UseHPLC HPLC is the preferred method CheckPolarity->UseHPLC  Yes ConsiderDeriv Consider Derivatization CheckPolarity->ConsiderDeriv  No / Unsure EndGC Proceed with GC-MS Method Development UseGC->EndGC EndHPLC Proceed with HPLC Method Development UseHPLC->EndHPLC ConsiderDeriv->UseGC  Yes, successful ConsiderDeriv->UseHPLC  No, difficult

Caption: Decision workflow for selecting a chromatographic method.

  • Expertise in Action: HPLC is generally more versatile for the analysis of tryptamines, as many are heat-sensitive or not sufficiently volatile for GC without derivatization.[21] For example, compounds with carboxylic acid groups like 5-MeO-IAA are prime candidates for RP-HPLC.

  • Trustworthiness through Validation: Regardless of the chosen method, validation is non-negotiable for producing reliable data.[22][23] Key parameters to assess include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[22]

  • Authoritative Grounding: The retention index (e.g., Kováts retention index) in GC provides a more transferable value than retention time alone, as it normalizes the retention of a compound to that of adjacent n-alkanes, reducing inter-laboratory variability.[24]

By understanding the fundamental principles, leveraging existing data, and meticulously following validated protocols, researchers can confidently navigate the complexities of indole methyl ether analysis, ensuring data of the highest accuracy and integrity.

References

  • Millioli, C., et al. (2021). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. PubMed. Available at: [Link]

  • Bala, S., et al. (2000). An Isocratic HPLC Method for the Analysis of Indole Alkaloids of Catharanthus roseus. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Bliesner, D.M. (2006). Validating Chromatographic Methods: A Practical Guide. Wiley-VCH. Available at: [Link]

  • Noviasky, J. (2019). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest. Available at: [Link]

  • Bala, S., et al. (2000). An Isocratic HPLC Method for the Analysis of Indole Alkaloids of Catharanthus roseus. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ahmad, S., et al. (2013). A simple isocratic hplc method for the simultaneous determination of antipsychotic indole alkaloids in Rauwolfia Tetraphylla. ResearchGate. Available at: [Link]

  • Bliesner, D. M. (2006). Validating Chromatographic Methods: A Practical Guide. Wiley. Available at: [Link]

  • Kikura-Hanajiri, R., et al. (2005). Simultaneous determination of nineteen hallucinogenic tryptamines/beta-calbolines and phenethylamines using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionisation-mass spectrometry. PubMed. Available at: [Link]

  • Cancalon, P.F., & Klingman, J.D. (1972). Gas Chromatography-Mass Spectrometry of Catecholamines and Tryptamines: Determination of Gas Chromatographic Profiles of the Amines, Their Precursors and Their Metabolites. Journal of Chromatographic Science. Available at: [Link]

  • Bliesner, D. M. (2006). Validating chromatographic methods : a practical guide. National Institutes of Health. Available at: [Link]

  • Westphal, F., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Forensic Science International. Available at: [Link]

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  • Verpoorte, R., & Baerheim Svendsen, A. (1984). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Leiden University Scholarly Publications. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Available at: [Link]

  • Kikura-Hanajiri, R., et al. (2005). Simultaneous determination of nineteen hallucinogenic tryptamines/ß-calbolines and phenethylamines using gas chromatography–mass spectrometry and liquid chromatography–electrospray ionisation–mass spectrometry. Forensic Science International. Available at: [Link]

  • Beck, O., & Jonsson, G. (1985). Identification and quantification of 5-methoxyindole-3-acetic acid in human urine. PubMed. Available at: [Link]

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  • Google Patents. (n.d.). EP3753923A1 - Recrystallisation of 5-methoxy-n,n-dimethyltryptamine (5-meo-dmt) in methyl tert.-butyl ether (mtbe) without adding an anti-solvent.
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  • Gilson. (2024). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Available at: [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]

  • ACE. (2020). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available at: [Link]

  • Glatfelter, G.C., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]

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  • Roessner, U., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]

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  • Zenkevich, I.G. (2005). Acids: Derivatization for GC Analysis. In: Encyclopedia of Analytical Science. Elsevier.
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A Comparative Guide to Validating the Purity of 4-Methoxy-1,3-dimethyl-1H-indole Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel heterocyclic compounds like 4-Methoxy-1,3-dimethyl-1H-indole, a derivative of the privileged indole scaffold, establishing purity with unassailable accuracy is paramount.[1][2][3][4][5] This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for purity validation, contextualized against other prevalent analytical techniques.

The Imperative of Purity in Drug Development

Nitrogen-containing heterocycles are fundamental components in a vast array of FDA-approved drugs.[2][5] The biological activity and safety profile of these molecules are intrinsically linked to their structural integrity and purity. Even minute impurities can lead to altered pharmacological effects, increased toxicity, or undesirable side reactions.[][7] Therefore, a robust analytical strategy for purity determination is not merely a quality control measure but a critical component of the drug discovery and development continuum.

Elemental Analysis: A Fundamental Arbiter of Purity

Elemental analysis, specifically CHNSO analysis, is a venerable and powerful technique for determining the elemental composition of a sample.[8][9] The underlying principle is the complete combustion of the organic compound in a high-temperature, oxygen-rich environment.[10][11] This process converts the constituent elements—carbon, hydrogen, nitrogen, and sulfur—into their respective gaseous oxides (CO₂, H₂O, N₂, and SO₂).[10][11][12] These gases are then separated and quantified, typically by gas chromatography with a thermal conductivity detector (TCD).[8][13][14]

The power of elemental analysis in purity validation lies in its direct comparison of experimentally determined elemental percentages with the theoretically calculated values for the pure compound. For 4-Methoxy-1,3-dimethyl-1H-indole (C₁₁H₁₃NO), the theoretical elemental composition serves as the benchmark for purity.

Molecular Formula: C₁₁H₁₃NO Molecular Weight: 175.23 g/mol

Theoretical Elemental Composition:

  • Carbon (C): 75.39%

  • Hydrogen (H): 7.48%

  • Nitrogen (N): 7.99%

  • Oxygen (O): 9.13%

A deviation between the experimental and theoretical values can indicate the presence of impurities, such as residual solvents, starting materials, or by-products. Most regulatory bodies and high-impact journals consider an agreement within ±0.4% as evidence of high purity for small molecules.[15][16]

A Comparative Look: Elemental Analysis vs. Other Techniques

While elemental analysis is a cornerstone of purity determination, a multi-faceted approach employing various analytical techniques provides a more comprehensive purity profile.[17] The choice of method is often dictated by the specific characteristics of the compound and the potential impurities.[18][19]

Technique Principle Strengths for 4-Methoxy-1,3-dimethyl-1H-indole Limitations
Elemental Analysis (CHN) Combustion and detection of elemental gases.[8][10]Provides fundamental elemental composition, excellent for detecting inorganic impurities and confirming the empirical formula.[8][9]Not suitable for identifying and quantifying structurally similar organic impurities. Can be affected by the presence of residual solvents.[16]
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.[17][20]Excellent for separating and quantifying organic impurities, including isomers and degradation products. High precision and adaptability.[20][21]Requires a suitable chromophore for UV detection. Method development can be time-consuming.[20]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[17]Highly sensitive for volatile and semi-volatile impurities. Provides structural information for impurity identification.[17][22]Requires the analyte to be thermally stable and volatile. Derivatization may be necessary for non-volatile compounds.[17][22]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[15][16]Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret.
Differential Scanning Calorimetry (DSC) Measurement of the difference in heat flow between a sample and a reference as a function of temperature.Can determine the purity of highly crystalline solids by analyzing the melting point depression.Only applicable to crystalline solids with a sharp melting point. Not suitable for amorphous materials or compounds that decompose upon melting.
Experimental Protocol: Validating Purity with Elemental Analysis

The following protocol outlines the steps for determining the purity of a synthesized batch of 4-Methoxy-1,3-dimethyl-1H-indole using a modern elemental analyzer.

1. Sample Preparation:

  • Ensure the sample is homogenous and free of visible impurities.

  • Dry the sample thoroughly under high vacuum to remove any residual solvents, which can significantly affect the hydrogen and carbon percentages.

  • Accurately weigh approximately 1-3 mg of the dried sample into a tin or silver capsule using a microbalance. The exact sample weight will depend on the instrument's sensitivity.

2. Instrument Calibration:

  • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition, such as acetanilide or sulfanilamide.[14]

  • Perform multiple runs of the standard to ensure the instrument's accuracy and precision are within acceptable limits (typically a standard deviation of <0.1%).

3. Sample Analysis:

  • Introduce the encapsulated sample into the combustion furnace of the elemental analyzer.

  • The sample undergoes complete combustion at a high temperature (around 1000°C) in a stream of pure oxygen.[10][11][14]

  • The resulting combustion gases (CO₂, H₂O, N₂) are carried by a helium stream through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to N₂.[12][14]

  • The gases are then separated using a gas chromatography column and detected by a thermal conductivity detector.[8][13]

  • The instrument's software calculates the percentage of each element based on the detector's response and the sample weight.

4. Data Interpretation:

  • Compare the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values for C₁₁H₁₃NO.

  • The difference between the experimental and theoretical values should be within ±0.4% for each element to confirm high purity.[15][16]

Visualizing the Workflow

Elemental_Analysis_Workflow Elemental Analysis Workflow for Purity Validation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Homogenize Homogenize Sample Dry Dry Sample (High Vacuum) Homogenize->Dry Weigh Weigh Sample (1-3 mg) Dry->Weigh Calibrate Calibrate with Standard Combust Combustion (~1000°C, O2) Weigh->Combust Calibrate->Combust Reduce Reduction (Copper) Combust->Reduce Separate GC Separation Reduce->Separate Detect TCD Detection Separate->Detect Calculate Calculate Elemental % Detect->Calculate Compare Compare with Theoretical Values Calculate->Compare Purity Purity Assessment (Δ < 0.4%) Compare->Purity

Caption: Workflow for purity validation using elemental analysis.

Selecting the Optimal Purity Validation Strategy

The choice of analytical technique is a critical decision in the drug development process. The following decision tree can guide researchers in selecting the most appropriate method(s) for purity assessment.

Purity_Method_Selection Decision Tree for Purity Validation Method Selection Start Initial Purity Assessment Needed IsCrystalline Is the compound crystalline? Start->IsCrystalline IsVolatile Is the compound volatile & thermally stable? IsCrystalline->IsVolatile No DSC DSC IsCrystalline->DSC Yes GC_MS GC_MS IsVolatile->GC_MS Yes HPLC HPLC IsVolatile->HPLC No NeedStructuralID Need to identify unknown impurities? NMR NMR NeedStructuralID->NMR Yes Elemental_Analysis Elemental_Analysis NeedStructuralID->Elemental_Analysis No FinalPurity Final Purity Confirmation DSC->IsVolatile GC_MS->NeedStructuralID HPLC->NeedStructuralID NMR->Elemental_Analysis Elemental_Analysis->FinalPurity

Caption: Decision tree for selecting purity validation methods.

Conclusion: An Integrated Approach to Purity Validation

Elemental analysis remains a fast, simple, and cost-effective method for determining the elemental composition and, by extension, the purity of organic compounds like 4-Methoxy-1,3-dimethyl-1H-indole.[8] Its strength lies in providing a fundamental and quantitative measure of elemental integrity. However, for a comprehensive and unimpeachable assessment of purity, especially within a regulatory context, an integrated analytical approach is indispensable. Combining the foundational data from elemental analysis with the high-resolution separation capabilities of HPLC or GC-MS, and the detailed structural insights from NMR, provides a self-validating system that ensures the highest level of scientific rigor and confidence in the quality of the drug candidate.

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A Comparative Guide to the Docking Simulation of 4-methoxy-1,3-dimethylindole in GPCR Models

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, G-protein-coupled receptors (GPCRs) represent a major family of drug targets.[1][2][3] Their involvement in a vast array of physiological processes makes them a focal point for therapeutic intervention for a wide range of diseases.[4][5] The indole scaffold, a privileged structure in medicinal chemistry, is a common feature in many GPCR-targeting drugs. This guide provides a comparative analysis of computational docking simulations for a novel indole derivative, 4-methoxy-1,3-dimethylindole, against a representative GPCR model, the serotonin 5-HT2A receptor.

This guide is designed to provide not just a procedural overview, but a deep dive into the rationale behind the methodological choices, a critical comparison of widely-used docking platforms, and a framework for interpreting the results in a scientifically rigorous manner. We will explore the nuances of preparing the receptor and ligand, the algorithmic differences between two popular docking software, AutoDock Vina and Schrödinger's Glide, and the critical steps of validating and analyzing the generated binding poses.

The Significance of In Silico Screening for Novel GPCR Ligands

Computational docking is an indispensable tool in structure-based drug design, offering a rapid and cost-effective method to predict the binding orientation and affinity of a small molecule within the active site of a target protein.[3][6][7] For novel compounds like 4-methoxy-1,3-dimethylindole, docking simulations provide the first glimpse into their potential as GPCR modulators, guiding further synthesis and experimental testing. The choice of docking software and the meticulous execution of the simulation protocol are paramount to obtaining meaningful and predictive results.

Methodological Deep Dive: A Tale of Two Docking Engines

To provide a comprehensive comparison, we will detail the workflow for docking 4-methoxy-1,3-dimethylindole into a homology model of the human 5-HT2A receptor using two distinct and widely adopted software packages: AutoDock Vina, an open-source tool celebrated for its speed and accessibility, and Glide, a commercial software known for its accuracy and sophisticated scoring functions.[8][9][10]

Experimental Workflow: A Visual Overview

The general workflow for a comparative docking study is outlined below. This process ensures a systematic and reproducible approach, from initial structure preparation to final results analysis.

G cluster_prep 1. Preparation Stage cluster_docking 2. Docking Stage cluster_analysis 3. Analysis Stage receptor_prep Receptor Preparation (Homology Modeling, Protonation) autodock AutoDock Vina (Grid Box Definition, Docking Run) receptor_prep->autodock glide Schrödinger Glide (Grid Generation, Docking Run) receptor_prep->glide ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) ligand_prep->autodock ligand_prep->glide results_analysis Results Analysis (Binding Energy, Pose Visualization) autodock->results_analysis glide->results_analysis comparison Comparative Analysis (Scoring Functions, Interaction Patterns) results_analysis->comparison G cluster_receptor 5-HT2A Binding Pocket Asp155 Asp155 Val156 Val156 Ser159 Ser159 Trp336 Trp336 Phe340 Phe340 ligand 4-methoxy-1,3-dimethylindole ligand->Asp155 H-bond ligand->Val156 Hydrophobic ligand->Trp336 π-π stacking ligand->Phe340 π-π stacking

Figure 2: A 2D interaction diagram of 4-methoxy-1,3-dimethylindole in the 5-HT2A receptor binding site.

Validation: Ensuring the Integrity of Your Docking Protocol

A crucial aspect of any docking study is the validation of the chosen protocol. [6][11][12]A common and effective method is re-docking , where a known co-crystallized ligand is extracted from a PDB structure and then docked back into its receptor. A successful re-docking, defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, provides confidence in the docking protocol's ability to reproduce a known binding mode. [13][14][15]

Conclusion and Future Directions

This guide has provided a comparative overview of docking 4-methoxy-1,3-dimethylindole into a GPCR model using AutoDock Vina and Schrödinger's Glide. Both platforms offer powerful tools for predicting ligand binding, with Glide generally providing more detailed and nuanced results at a commercial cost, while AutoDock Vina remains a highly effective and accessible open-source alternative.

The hypothetical docking results suggest that 4-methoxy-1,3-dimethylindole is a promising candidate for interacting with the 5-HT2A receptor. These in silico findings provide a strong rationale for the experimental validation of this compound's binding affinity and functional activity through techniques such as radioligand binding assays and downstream signaling assays. [2]Furthermore, the predicted binding mode can guide the design of analogs with improved potency and selectivity.

As a final thought for the discerning scientist, it is imperative to remember that docking is a predictive tool, not a definitive answer. The true value of these simulations lies in their ability to generate testable hypotheses and to prioritize experimental efforts in the long and complex journey of drug discovery.

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  • National Institutes of Health. (n.d.). Docking-based virtual screening for ligands of G protein-coupled receptors: not only crystal structures but also in silico models. [Link]

  • PubMed. (2025). Docking Simulations of G-Protein Coupled Receptors Uncover Crossover Binding Patterns of Diverse Ligands to Angiotensin, Alpha-Adrenergic and Opioid Receptors: Implications for Cardiovascular Disease and Addiction. [Link]

  • CORE. (n.d.). Ligand Docking Methods to Recognize Allosteric Inhibitors for G-Protein-Coupled Receptors. [Link]

  • National Institutes of Health. (2022). Evaluating GPCR modeling and docking strategies in the era of deep learning-based protein structure prediction. [Link]

  • bioRxiv. (2025). The 4th GPCR Dock: assessment of blind predictions for GPCR-ligand complexes in the era of AlphaFold. [Link]

  • Royal Society of Chemistry. (n.d.). Diastereoselective synthesis and biological evaluation of enantiomerically pure tricyclic indolines. [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • pyGOMoDo. (n.d.). pyGOMoDo: GPCRs modeling and docking with python. [Link]

  • de Ruyck, J., et al. (2016). Molecular docking as a popular tool in drug design, an in silico travel. Advances and Applications in Bioinformatics and Chemistry: AABC, 9, 1-11. [Link]

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Safety Operating Guide

Proper Disposal Procedures: 4-Methoxy-1,3-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for 4-Methoxy-1,3-dimethyl-1H-indole , structured for researchers and safety officers.

Executive Safety & Disposal Summary

4-Methoxy-1,3-dimethyl-1H-indole (an indole derivative structurally related to 4-methoxyindole and 1,3-dimethylindole) must be treated as a Hazardous Chemical Waste . Due to the biological activity common to methoxy-indoles (often serotonin/melatonin analogs), this compound should be handled with high containment precautions to prevent inadvertent exposure or environmental release.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Drain Disposal: STRICTLY PROHIBITED .

  • Trash Disposal: STRICTLY PROHIBITED .

  • Waste Stream: Organic Chemical Waste (Non-Halogenated, unless mixed with halogenated solvents).

Chemical Profile & Hazard Identification

As a specific Safety Data Sheet (SDS) for this exact substituted indole may be rare in public databases, the following hazard profile is derived from the structure-activity relationships (SAR) of its closest analogs: 4-Methoxyindole (CAS 4837-90-5) and 1,3-Dimethylindole (CAS 875-30-9).

PropertyData / InferenceImplications for Disposal
Chemical Structure Indole core, methoxy group (C4), methyl groups (N1, C3).High carbon/nitrogen content; generates NOx upon incineration.
Physical State Likely off-white solid or viscous oil (MP est. 40–80 °C).May require dissolution in solvent for liquid waste streams.
Solubility Low in water; High in EtOH, DMSO, DCM.Do not attempt to dilute with water for disposal.
Stability Air/Light sensitive (oxidizes to quinoidal species).Store waste in amber, tightly sealed containers.
Toxicity (Inferred) Irritant (Skin/Eye/Respiratory).[1] Potential CNS activity.Treat as Toxic for waste labeling purposes.
Ecological Toxic to aquatic life (Category 1/2).Zero-discharge policy to sewer systems.

Pre-Disposal Handling & Storage

Before final disposal, the material must be stabilized and packaged correctly.[2][3]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if handling powder; Fume hood is mandatory.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).

  • Ocular: Chemical splash goggles (ANSI Z87.1).

  • Body: Lab coat + chemically resistant apron if handling >10g.

Waste Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Headspace: Leave 10% headspace to allow for thermal expansion/gas evolution.

  • Labeling: Must adhere to GHS and RCRA standards (see Section 5).

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance
  • Transfer: Carefully transfer the solid 4-Methoxy-1,3-dimethyl-1H-indole into a wide-mouth waste jar compatible with organic solids.

  • Solvent Rinse: Rinse the original container 3 times with a compatible solvent (e.g., Acetone or Ethanol).

  • Combine: Add the rinsate to the Liquid Organic Waste container (see Scenario B), not the solid waste jar, unless the solid waste jar is specifically for "Solvent-Contaminated Solids."

  • Seal & Tag: Cap the jar tightly. Attach a hazardous waste tag listing "4-Methoxy-1,3-dimethyl-1H-indole" and "Toxic Solid."

Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)
  • Segregation: Ensure the solution does not contain oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) which could react violently with the indole.

  • Classification:

    • If dissolved in DCM/Chloroform

      
      Halogenated Organic Waste .
      
    • If dissolved in Methanol/Ethanol/DMSO

      
      Non-Halogenated Organic Waste .
      
  • Consolidation: Pour into the appropriate carboy using a funnel.

  • Deactivation (Optional/Expert Only): For highly active pharmacophores, chemical oxidation (e.g., Fenton's reagent) can degrade the indole core, but incineration is the preferred and safer validation method .

Regulatory Compliance & Waste Classification

RCRA Waste Codes (USA)

This specific compound is likely not a "Listed" (P or U) waste. However, it must be characterized by the generator.

  • Characteristic Waste: If the waste solution is flammable (Flash point <60°C), assign D001 .

  • Default Classification: If not ignitable, classify as Non-Regulated Hazardous Waste (state dependent) or Toxic based on the LD50 of analogs.

Table: Recommended Waste Labeling

Field Entry
Chemical Name 4-Methoxy-1,3-dimethyl-1H-indole (in [Solvent Name])
Hazards Toxic, Irritant, Environmental Hazard
Start Date [Date waste was first added]

| Generator | [Lab Name / PI Name] |

Emergency Spill Response & Decision Logic

In the event of a spill, immediate containment is critical to prevent environmental contamination.

SpillResponse Start Spill Detected Assess Assess Volume & Hazard (Is it > 100mL or outside hood?) Start->Assess Major MAJOR SPILL Evacuate Area Call EHS/Emergency Assess->Major Yes Minor MINOR SPILL Don PPE (Double Gloves, Goggles) Assess->Minor No Solid Is it Solid? Minor->Solid Liquid Is it Liquid? Minor->Liquid Sweep Gently Sweep/Scoop Avoid Dust Generation Solid->Sweep Absorb Cover with Absorbent Pads or Vermiculite Liquid->Absorb Bag Place in Hazardous Waste Bag Label 'Spill Debris - Toxic' Sweep->Bag Absorb->Bag Clean Clean Surface with Soap/Water Dispose of Rags as Waste Bag->Clean

Caption: Decision workflow for the containment and cleanup of 4-Methoxy-1,3-dimethyl-1H-indole spills.

References

  • PubChem. 4-Methoxy-1H-indole (Compound Summary). National Library of Medicine. Available at: [Link]

  • PubChem. 1,3-Dimethylindole (Compound Summary). National Library of Medicine. Available at: [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

Sources

Navigating the Uncharted: A Guide to Safely Handling 4-Methoxy-1,3-dimethyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug discovery and chemical synthesis, novel molecules like 4-Methoxy-1,3-dimethyl-1H-indole offer exciting possibilities. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling this compound. As no specific safety data sheet (SDS) is currently available for 4-Methoxy-1,3-dimethyl-1H-indole, the following procedures are based on a conservative approach, drawing from the known properties of structurally related indole derivatives and established principles of laboratory safety.

Hazard Assessment: A Precautionary Approach

Due to the absence of specific toxicological data for 4-Methoxy-1,3-dimethyl-1H-indole, it is crucial to treat this compound with a high degree of caution. Structurally similar indole compounds are known to cause skin, eye, and respiratory irritation.[1][2] Some indole derivatives may also be harmful if swallowed or absorbed through the skin.[1][3] Therefore, it is prudent to assume that 4-Methoxy-1,3-dimethyl-1H-indole may possess similar hazardous properties.

Key Assumed Hazards:

  • Skin Irritant

  • Serious Eye Irritant

  • May cause respiratory irritation

  • Potentially harmful if ingested or absorbed through the skin

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 4-Methoxy-1,3-dimethyl-1H-indole. The following table outlines the recommended PPE, which should be donned before entering the designated handling area.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes of the compound or solvents.
Hand Protection Nitrile or neoprene gloves (minimum 8 mil thickness).To prevent skin contact. Indole derivatives can be toxic upon dermal absorption. Change gloves immediately if contaminated.
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.To prevent accidental skin exposure.
Respiratory Protection All handling must be conducted in a certified chemical fume hood.To prevent inhalation of any airborne particles or vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 4-Methoxy-1,3-dimethyl-1H-indole, including weighing, transferring, and preparing solutions, must be performed within a certified chemical fume hood.

  • Safety Equipment: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

Procedural Steps

The following workflow diagram illustrates the key stages of safely handling 4-Methoxy-1,3-dimethyl-1H-indole.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination prep1 Don appropriate PPE prep2 Prepare work area in fume hood (e.g., with absorbent bench paper) prep1->prep2 weigh Weigh compound in fume hood prep2->weigh dissolve Prepare solution in fume hood weigh->dissolve decon_surfaces Decontaminate all surfaces dissolve->decon_surfaces dispose_waste Dispose of contaminated materials decon_surfaces->dispose_waste decon_personal Wash hands thoroughly dispose_waste->decon_personal cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, bench paper, etc.) solid_container Designated, labeled solid hazardous waste container solid_waste->solid_container liquid_waste Unused solutions & rinsates liquid_container Designated, labeled liquid hazardous waste container liquid_waste->liquid_container ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) or a licensed waste disposal service solid_container->ehs_pickup liquid_container->ehs_pickup

Figure 2: Waste Disposal Workflow.
  • Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, absorbent paper) must be placed in a designated, clearly labeled, and sealed hazardous waste container for solids.

  • Liquid Waste: Unused solutions and solvent rinses used for decontamination should be collected in a separate, clearly labeled, and sealed hazardous waste container for liquids. Do not mix with other waste streams.

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposal according to your institution's guidelines.

Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Methoxy-1,3-dimethyl-1H-indole".

  • List all constituents and their approximate concentrations.

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated, secondary containment area away from incompatible materials.

Final Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste. [4]Do not dispose of this chemical down the drain or in regular trash. [3]

Conclusion: A Commitment to Safety

The responsible handling of novel chemical entities like 4-Methoxy-1,3-dimethyl-1H-indole is paramount in the research and development environment. By adhering to these conservative yet essential safety protocols, you can mitigate potential risks and foster a culture of safety within your laboratory. Always consult your institution's specific safety guidelines and do not hesitate to seek guidance from your EHS department.

References

  • Central Drug House (P) Ltd. (n.d.).
  • BenchChem. (2025). Proper Disposal of 1-(Hydroxymethyl)indole-2,3-dione: A Step-by-Step Guide.
  • Sigma-Aldrich. (2025, October 16).
  • PubChem. (n.d.). 4-Methoxy-1H-indole.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.